Cycloheptene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cycloheptene | |
|---|---|---|
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InChI |
InChI=1S/C7H12/c1-2-4-6-7-5-3-1/h1-2H,3-7H2 | |
| Source | PubChem | |
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InChI Key |
ZXIJMRYMVAMXQP-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Canonical SMILES |
C1CCC=CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C7H12 | |
| Record name | CYCLOHEPTENE | |
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Related CAS |
26426-65-3 | |
| Record name | Cycloheptene, homopolymer | |
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DSSTOX Substance ID |
DTXSID4074560 | |
| Record name | Cycloheptene | |
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Molecular Weight |
96.17 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Cycloheptene appears as a colorless oily liquid. Insoluble in water and less dense than water. Vapors heavier than air. Inhalation of high concentrations may have a narcotic effect. Used to make other chemicals., Colorless liquid; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | CYCLOHEPTENE | |
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| Record name | Cycloheptene | |
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Vapor Pressure |
19.7 [mmHg] | |
| Record name | Cycloheptene | |
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CAS No. |
628-92-2, 45509-99-7 | |
| Record name | CYCLOHEPTENE | |
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| Record name | Cycloheptene | |
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| Record name | cis-Cycloheptene | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of Cycloheptene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloheptene (B1346976), a seven-membered cycloalkene, is a versatile building block in organic synthesis and polymer chemistry. Its unique ring strain and reactivity make it a valuable precursor for the synthesis of complex molecules, including pharmaceuticals and natural products. This technical guide provides a comprehensive overview of the synthesis, properties, and key reactions of this compound, tailored for professionals in research and drug development. It includes detailed experimental protocols for major synthetic routes, a thorough analysis of its physicochemical and spectral properties, and a discussion of its important chemical transformations.
Introduction
This compound (C₇H₁₂) is a colorless, oily liquid that exists as cis- and trans-isomers. The cis-isomer is the more stable and common form, while the trans-isomer is highly strained and reactive.[1] The seven-membered ring of this compound imparts distinct conformational and reactivity characteristics compared to smaller or larger cycloalkenes. This guide will focus on the synthesis and properties of the cis-isomer, which is widely used in organic synthesis.
Physical and Chemical Properties
This compound is a flammable liquid with a characteristic hydrocarbon odor. It is insoluble in water but soluble in many organic solvents.[2] Key physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂ | [1] |
| Molecular Weight | 96.17 g/mol | [1] |
| Boiling Point | 112-114.7 °C | [1] |
| Melting Point | -54 °C | [1] |
| Density | 0.824 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.458 | [1] |
| Flash Point | -6.7 °C | [1] |
Spectroscopic Properties
The structure of this compound can be confirmed by various spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound shows three main groups of signals corresponding to the olefinic, allylic, and aliphatic protons.
| Proton | Chemical Shift (ppm) | Multiplicity | Integration |
| Olefinic (CH=CH) | ~5.8 | m | 2H |
| Allylic (C=C-CH₂) | ~2.1 | m | 4H |
| Aliphatic (-CH₂-) | ~1.5-1.6 | m | 6H |
Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Carbon | Chemical Shift (ppm) |
| Olefinic (C=C) | ~130 |
| Allylic (C=C-C) | ~30 |
| Aliphatic (-CH₂-) | ~26-28 |
Note: Chemical shifts are approximate and can vary depending on the solvent.
FTIR Spectroscopy
The FTIR spectrum of this compound displays characteristic absorption bands for C-H and C=C bonds.
| Wavenumber (cm⁻¹) | Vibration |
| ~3020 | =C-H stretch |
| ~2925, 2850 | C-H stretch (sp³) |
| ~1650 | C=C stretch |
| ~1450 | CH₂ bend |
Mass Spectrometry
The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 96. The fragmentation pattern is complex, with characteristic losses of alkyl fragments.
Synthesis of this compound
Several synthetic methods can be employed to prepare this compound. The following sections detail the experimental protocols for some of the most common and effective routes.
Wittig Reaction
The Wittig reaction provides a reliable method for the synthesis of alkenes from carbonyl compounds. For this compound, an intramolecular Wittig reaction of a suitable precursor is a viable strategy.
Caption: Intramolecular Wittig reaction for this compound synthesis.
Experimental Protocol: Intramolecular Wittig Reaction of 7-Bromo-1-heptene (B130210)
-
Preparation of the Phosphonium Salt: To a solution of 7-bromo-1-heptene (1.0 eq) in anhydrous toluene (B28343), add triphenylphosphine (B44618) (1.1 eq). Heat the mixture to reflux for 24 hours. Cool the reaction mixture to room temperature and collect the precipitated phosphonium salt by filtration. Wash the salt with cold toluene and dry under vacuum.
-
Ylide Formation and Cyclization: Suspend the phosphonium salt in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere. Cool the suspension to -78 °C and add a strong base such as n-butyllithium (1.1 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 2 hours to ensure complete ylide formation. The resulting solution of the ylide is then heated to reflux for 12 hours to effect the intramolecular Wittig cyclization.
-
Work-up and Purification: After cooling, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure. Purify the crude product by fractional distillation to afford pure this compound.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a powerful tool for the formation of cyclic alkenes, particularly for medium-sized rings like this compound. The reaction typically employs a ruthenium-based catalyst, such as a Grubbs' catalyst.
Caption: Ring-closing metathesis for this compound synthesis.
Experimental Protocol: RCM of 1,8-Nonadiene
-
Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere, dissolve 1,8-nonadiene (1.0 eq) in anhydrous and degassed dichloromethane (B109758) (DCM).
-
Catalyst Addition: Add a solution of Grubbs' second-generation catalyst (0.01-0.05 eq) in DCM to the reaction mixture.
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within a few hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture and concentrate it under reduced pressure. Purify the residue by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to remove the ruthenium byproducts and afford pure this compound.
Diels-Alder Reaction and Subsequent Ring Expansion
While a direct Diels-Alder synthesis of a seven-membered ring is not possible, a [4+2] cycloaddition can be used to form a six-membered ring precursor, which can then be subjected to a ring expansion to yield this compound.
Caption: Multi-step synthesis of this compound involving a Diels-Alder reaction.
Experimental Protocol: Via Simmons-Smith and Thermal Rearrangement
-
Diels-Alder Reaction: React 1,3-butadiene with a suitable dienophile, such as maleic anhydride (B1165640), to form a cyclohexene derivative. This reaction is typically carried out at elevated temperatures in a suitable solvent.
-
Reduction: Reduce the anhydride functionality of the Diels-Alder adduct to the corresponding diol using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
-
Simmons-Smith Cyclopropanation: Treat the resulting diol with diethylzinc (B1219324) and diiodomethane (B129776) (Simmons-Smith reagent) in dichloromethane to form a cyclopropanated intermediate.
-
Thermal Rearrangement: Heat the cyclopropanated intermediate in a high-boiling solvent (e.g., decalin). The thermal rearrangement of the vinylcyclopropane (B126155) system will lead to the formation of a this compound derivative.
-
Final Conversion: Depending on the starting dienophile, further chemical modifications may be necessary to obtain this compound.
Key Reactions of this compound
This compound undergoes various reactions typical of alkenes, including epoxidation, hydrogenation, and polymerization.
Epoxidation
Epoxidation of this compound with a peroxy acid yields this compound oxide, a valuable intermediate in organic synthesis.
Caption: Epoxidation of this compound.
Experimental Protocol: Epoxidation with m-CPBA
-
Reaction Setup: Dissolve this compound (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) in a flask equipped with a dropping funnel and a magnetic stirrer. Cool the solution in an ice bath.
-
Reagent Addition: Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) in DCM dropwise to the cooled this compound solution.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight. Monitor the reaction by TLC.
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it successively with sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude this compound oxide can be purified by distillation under reduced pressure.
Hydrogenation
Catalytic hydrogenation of this compound reduces the double bond to afford cycloheptane (B1346806).
Caption: Hydrogenation of this compound.
Experimental Protocol: Catalytic Hydrogenation over Pd/C
-
Reaction Setup: In a hydrogenation flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol (B145695) or ethyl acetate. Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Hydrogenation: Connect the flask to a hydrogen source (e.g., a balloon filled with hydrogen or a hydrogenation apparatus). Purge the flask with hydrogen to replace the air. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature and atmospheric pressure.
-
Work-up and Purification: Monitor the reaction until the uptake of hydrogen ceases. Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the solvent. Concentrate the filtrate under reduced pressure to obtain cycloheptane. The product is often pure enough for subsequent use, or it can be distilled if necessary.
Polymerization
This compound can undergo polymerization through various mechanisms, most notably Ring-Opening Metathesis Polymerization (ROMP).
Caption: Ring-Opening Metathesis Polymerization (ROMP) of this compound.
Experimental Protocol: ROMP of this compound
-
Monomer Preparation: Purify this compound by distillation from a suitable drying agent.
-
Polymerization: In a glovebox or under an inert atmosphere, dissolve the purified this compound in an anhydrous, degassed solvent (e.g., toluene or DCM). Add a solution of a suitable ROMP catalyst, such as a Schrock or Grubbs catalyst, in the same solvent. The monomer-to-catalyst ratio will determine the molecular weight of the resulting polymer.
-
Termination: After the desired reaction time, terminate the polymerization by adding an appropriate quenching agent (e.g., ethyl vinyl ether).
-
Isolation and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol. Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.
Applications in Drug Development
The cycloheptane ring is a structural motif present in several natural products and pharmacologically active compounds. The ability to synthesize and functionalize this compound provides access to a diverse range of molecular scaffolds for drug discovery. The conformational flexibility of the seven-membered ring can be advantageous for optimizing ligand-receptor interactions.
Conclusion
This compound is a fundamentally important cycloalkene with a rich chemistry. The synthetic methods outlined in this guide, including the Wittig reaction, ring-closing metathesis, and multi-step strategies involving the Diels-Alder reaction, provide versatile entries to this seven-membered ring system. Its reactivity in processes such as epoxidation, hydrogenation, and ring-opening metathesis polymerization underscores its utility as a building block in organic synthesis and materials science. The detailed protocols and data presented herein serve as a valuable resource for researchers and professionals engaged in the synthesis and application of cyclic molecules.
References
cis- and trans-cycloheptene stability and isomerization
An In-depth Technical Guide to the Stability and Isomerization of cis- and trans-Cycloheptene
Executive Summary
Cycloheptene (B1346976), a seven-membered cycloalkene, serves as a pivotal model for understanding the principles of ring strain and geometric isomerism in medium-sized rings. Unlike acyclic alkenes where the trans isomer is typically more stable, in this compound, the cis isomer is the thermodynamically favored configuration.[1][2] The trans isomer is highly strained and consequently unstable, existing as a short-lived intermediate at low temperatures.[3][4] This high reactivity, driven by strain relief, makes trans-cycloheptene a valuable, albeit challenging, intermediate in organic synthesis and bioorthogonal chemistry. This guide provides a comprehensive overview of the relative stabilities of cis- and trans-cycloheptene, details the mechanisms of their interconversion, and outlines key experimental protocols for their synthesis and study.
Relative Stability of this compound Isomers
For cycloalkenes with fewer than eleven carbon atoms, the cis isomer is more stable than its trans counterpart.[1][2] The incorporation of a trans double bond into a seven-membered ring introduces significant angle and torsional strain.[2][5] This is because the carbon chain is too short to comfortably bridge the ends of the trans double bond without significant distortion from ideal geometries.[2] This distortion includes twisted π-bonds and pyramidalized sp²-hybridized carbon atoms.[1][6] trans-Cycloheptene is therefore a high-energy, reactive molecule.[7] While computational models once suggested it should be stable at room temperature, experimental evidence confirms its rapid isomerization to the cis form at temperatures above -40 °C.[8][9]
Quantitative Stability Data
The following table summarizes key quantitative data regarding the stability and isomerization of this compound isomers.
| Parameter | Value | Isomer / Process | Method | Reference(s) |
| Strain Energy | 25.2 kcal/mol | trans-Cycloheptene | G3 Level Calculation | [10] |
| Activation Energy (Ea) | 18.7 ± 1.2 kcal/mol | Thermal trans → cis | Experimental Kinetics | [11] |
| Activation Barrier | 35 kcal/mol | trans → cis (Rotation) | Ab Initio Calculation | [9] |
| Relative Stability | trans is 12.7 kcal/mol less stable | trans vs. cis | Calculation | [8] |
| Lifetime (τ) | 130 µs | trans-Cyclohept-2-enone | Experimental (r.t., CH₂Cl₂) | [12] |
Isomerization Pathways
The interconversion between cis- and trans-cycloheptene can be achieved through thermal or photochemical pathways. The thermal process favors the formation of the stable cis isomer, while the photochemical route is used to generate the high-energy trans isomer.
Thermal trans-to-cis Isomerization
trans-Cycloheptene readily isomerizes to cis-cycloheptene upon warming.[11] Early computational studies predicted a high activation barrier (35 kcal/mol) for a simple rotational isomerization, which was inconsistent with the observed instability of trans-cycloheptene at low temperatures.[9]
A revised mechanism, supported by second-order reaction kinetics, proposes an "interrupted" dimerization pathway.[9] In this model, two molecules of trans-cycloheptene form a 1,4-biradical dimer intermediate. This intermediate then rapidly rearranges and cleaves to yield two molecules of the more stable cis-cycloheptene.[6][8][9] This bimolecular pathway provides a lower energy route for isomerization than direct double bond rotation.[6] Experimentally, the activation energy for this thermal process has been measured to be 18.7 kcal/mol.[11]
Photochemical cis-to-trans Isomerization
The unstable trans-cycloheptene is typically generated in situ via photochemical isomerization of the cis isomer.[11][13] This process is usually performed at low temperatures (e.g., -78 °C or -35 °C) using ultraviolet (UV) light.[6][11] The reaction is often facilitated by a singlet sensitizer, such as methyl benzoate, which absorbs the UV light and transfers the energy to the cis-cycloheptene molecule, promoting its conversion to the excited state and subsequent isomerization to the trans form upon relaxation.[6][11] Due to its instability, the generated trans-cycloheptene is either used immediately in a trapping reaction or stabilized for isolation.[7][11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Ring strain - Wikipedia [en.wikipedia.org]
- 6. This compound [chemeurope.com]
- 7. Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How stable is trans-cycloheptene? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. trans-Cycloheptene. Photochemical generation and thermal trans-cis isomerization - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Enantioselective Photochemical Generation of a Short‐Lived, Twisted Cycloheptenone Isomer: Catalytic Formation, Detection, and Consecutive Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
cycloheptene spectroscopic data analysis (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for cycloheptene (B1346976) (C₇H₁₂), a seven-membered cycloalkene. This compound serves as a valuable building block in organic synthesis and polymer chemistry. A thorough understanding of its spectroscopic characteristics is essential for its identification, purity assessment, and the structural elucidation of its derivatives. This document covers the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and logical workflow diagrams.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide key insights into its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in CDCl₃ exhibits distinct signals corresponding to the olefinic, allylic, and aliphatic protons. Due to the molecule's symmetry, the ten protons give rise to four unique sets of signals. The complexity of the aliphatic signals arises from the conformational flexibility of the seven-membered ring, leading to overlapping multiplets.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.79 | Multiplet | 2H | Olefinic Protons (-CH=CH-) |
| ~2.12 | Multiplet | 4H | Allylic Protons (-CH₂-CH=) |
| ~1.60 | Multiplet | 4H | Aliphatic Protons |
| ~1.53 | Multiplet | 2H | Aliphatic Protons |
Data sourced from ChemicalBook.[1]
Interpretation:
-
Olefinic Protons (δ ~5.79 ppm): The downfield signal corresponds to the two protons on the double bond. Their chemical shift is characteristic of alkenyl hydrogens.[2] The multiplet structure is due to coupling with the adjacent allylic protons.
-
Allylic Protons (δ ~2.12 ppm): These protons are on the carbon atoms adjacent to the double bond. They are deshielded compared to typical aliphatic protons due to the proximity of the π-system.
-
Aliphatic Protons (δ ~1.60 and ~1.53 ppm): The remaining six protons on the saturated part of the ring appear as complex, overlapping multiplets in the upfield region, typical for cycloalkanes.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound shows four distinct signals, consistent with the molecule's symmetry plane that bisects the double bond.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 130.4 | Olefinic Carbons (-C=C-) |
| 31.5 | Allylic Carbons (-C-C=) |
| 28.6 | Aliphatic Carbons |
| 26.5 | Aliphatic Carbons |
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.
Interpretation:
-
Olefinic Carbons (130.4 ppm): The signal in the downfield region is characteristic of sp²-hybridized carbons in a double bond.[2]
-
Allylic and Aliphatic Carbons (26.5 - 31.5 ppm): The upfield signals correspond to the sp³-hybridized carbons of the cycloalkane ring. The allylic carbons are slightly deshielded compared to the other aliphatic carbons.
Experimental Protocol for NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of a liquid sample of this compound.
Materials:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard
-
Pipettes
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of CDCl₃ in a clean, dry vial.
-
Using a pipette, transfer the solution into a 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust its position for optimal homogeneity.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve high homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
¹H NMR Acquisition:
-
Load standard proton acquisition parameters.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a 90° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals and pick the peaks.
-
-
¹³C NMR Acquisition:
-
Load standard carbon acquisition parameters with proton decoupling.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).
-
Use a 45° or 90° pulse angle and a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the data similarly to the ¹H spectrum.
-
Calibrate the chemical shift scale using the CDCl₃ solvent peak (δ 77.16 ppm) or the TMS signal (δ 0.00 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3020 | Medium | C-H Stretch | =C-H (Alkenyl) |
| 2925, 2855 | Strong | C-H Stretch | -C-H (Alkyl) |
| ~1650 | Medium | C=C Stretch | Alkene |
| ~1450 | Medium | C-H Bend | -CH₂- |
| ~730 | Strong | C-H Bend | cis -CH=CH- (out-of-plane) |
Note: These are characteristic absorption frequencies. Actual peak positions may vary slightly.
Interpretation:
-
=C-H Stretch (~3020 cm⁻¹): The absorption just above 3000 cm⁻¹ is a clear indication of C-H bonds on an sp²-hybridized carbon, confirming the presence of a double bond.[3]
-
-C-H Stretch (2925, 2855 cm⁻¹): The strong absorptions below 3000 cm⁻¹ are due to the stretching vibrations of the C-H bonds on the sp³-hybridized carbons of the ring.[3]
-
C=C Stretch (~1650 cm⁻¹): This medium intensity peak is characteristic of the carbon-carbon double bond stretching vibration in an alkene.[3]
-
-CH₂- Bend (~1450 cm⁻¹): This absorption is due to the scissoring or bending vibration of the methylene (B1212753) groups in the ring.
-
cis -CH=CH- Bend (~730 cm⁻¹): The strong out-of-plane bending (wagging) vibration in this region is characteristic of a cis-disubstituted double bond in a cyclic system.
Experimental Protocol for IR Spectroscopy (Neat Liquid)
Objective: To obtain an IR spectrum of a pure liquid sample of this compound.
Materials:
-
Fourier Transform Infrared (FTIR) spectrometer with a salt plate (e.g., NaCl or KBr) holder or an Attenuated Total Reflectance (ATR) accessory.
-
This compound sample
-
Pipette
-
Acetone (B3395972) or another suitable volatile solvent for cleaning
-
Kimwipes
Procedure (Using Salt Plates):
-
Plate Preparation: Ensure the salt plates are clean and dry. If necessary, clean them by rinsing with a dry, volatile solvent like acetone and gently wiping with a Kimwipe. Avoid using water as it will dissolve the plates.
-
Sample Application: Place one or two drops of the neat this compound liquid onto the center of one salt plate.[4][5]
-
Sandwich Formation: Place the second salt plate on top of the first, spreading the liquid into a thin, even film between the plates.[4][5]
-
Spectrum Acquisition:
-
Place the "sandwich" into the sample holder in the IR spectrometer.
-
Acquire a background spectrum of the empty beam path.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
-
Cleaning: After analysis, disassemble the salt plates, rinse them with a dry solvent, and dry them before returning them to a desiccator for storage.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, which aids in confirming its identity and structure. For this compound, Electron Ionization (EI) is a common method.
Table 4: Key Mass Spectrometry Data for this compound (EI)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 96 | 55.8 | [C₇H₁₂]⁺• (Molecular Ion) |
| 81 | 74.0 | [C₆H₉]⁺ |
| 68 | 64.2 | [C₅H₈]⁺• |
| 67 | 100.0 | [C₅H₇]⁺ (Base Peak) |
| 54 | 97.6 | [C₄H₆]⁺• |
| 41 | 28.2 | [C₃H₅]⁺ |
| 39 | 39.4 | [C₃H₃]⁺ |
Data sourced from NIST WebBook and ChemicalBook.[1][4][5]
Interpretation:
-
Molecular Ion (m/z 96): The peak at m/z 96 corresponds to the intact this compound molecule that has lost one electron, confirming its molecular weight of 96.17 g/mol .[4]
-
Base Peak (m/z 67): The most intense peak in the spectrum is at m/z 67. This stable fragment likely arises from the loss of an ethyl radical (•C₂H₅) from the molecular ion, followed by rearrangement to a stable cyclopentenyl cation.
-
Other Major Fragments:
-
m/z 81: Loss of a methyl radical (•CH₃) from the molecular ion.
-
m/z 68: A retro-Diels-Alder type fragmentation could lead to the loss of ethene (C₂H₄), resulting in a fragment with m/z 68.
-
m/z 54: This prominent peak likely corresponds to the butadiene radical cation, formed through a more complex rearrangement and fragmentation process.
-
m/z 41 and 39: These smaller fragments are characteristic of allylic and cyclopropenyl cations, respectively, which are common in the fragmentation of cyclic alkenes.
-
Experimental Protocol for Mass Spectrometry (GC-MS)
Objective: To obtain an electron ionization (EI) mass spectrum of the volatile liquid this compound.
Materials:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system.
-
Helium (carrier gas).
-
This compound sample.
-
A suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).
-
Microsyringe.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile solvent like hexane.
-
GC-MS Instrument Setup:
-
Set the GC oven temperature program. A typical program might start at 50°C, hold for 1-2 minutes, and then ramp up to 250°C at a rate of 10-20°C/min.
-
Set the injector temperature to a value higher than the boiling point of this compound (e.g., 200°C).
-
Set the MS transfer line temperature (e.g., 250°C).
-
The ion source temperature is typically set around 200-230°C.
-
Set the MS to scan a mass range of, for example, m/z 35-200.
-
Use standard EI ionization at 70 eV.
-
-
Injection and Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC inlet.
-
The sample is vaporized and carried by the helium gas through the GC column, where it is separated from the solvent and any impurities.
-
As the this compound elutes from the GC column, it enters the MS ion source, where it is ionized and fragmented.
-
The mass analyzer separates the ions based on their mass-to-charge ratio, and the detector records their abundance.
-
-
Data Analysis: The resulting chromatogram will show a peak for this compound. The mass spectrum corresponding to this peak can then be analyzed to identify the molecular ion and the fragmentation pattern.
Visualizing the Analytical Workflow and Fragmentation
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic identification of an unknown compound, using this compound as an example.
Caption: Workflow for Spectroscopic Identification.
Key Fragmentation Pathways of this compound
This diagram illustrates the primary fragmentation pathways of the this compound molecular ion under electron ionization.
Caption: Mass Spec Fragmentation of this compound.
References
Thermodynamic Properties of Cycloheptene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of cycloheptene (B1346976) (C₇H₁₂), a seven-membered cycloalkene of significant interest in organic synthesis and materials science. This document compiles and presents key thermodynamic data, including heat capacity, enthalpy, entropy, Gibbs free energy, and vapor pressure, in a structured format for easy reference and comparison. Furthermore, it outlines the general experimental protocols employed for the determination of these properties and includes a visualization of the conformational interconversion pathway of the this compound ring, a critical aspect of its reactivity and physical behavior. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who require accurate thermodynamic data for modeling, process design, and theoretical studies involving this compound.
Introduction
This compound is a colorless, oily liquid with the chemical formula C₇H₁₂. As a cyclic olefin, its chemical and physical properties are of considerable interest in various fields, including polymer chemistry, the synthesis of pharmaceuticals, and as a ligand in organometallic chemistry. A thorough understanding of its thermodynamic properties is crucial for predicting its behavior in chemical reactions, designing and optimizing industrial processes, and for computational modeling of molecular systems. This guide consolidates available experimental and critically evaluated data on the thermodynamic properties of this compound.
Quantitative Thermodynamic Data
The following tables summarize the key thermodynamic properties of this compound. The data has been compiled from various sources, including the National Institute of Standards and Technology (NIST) WebBook and other peer-reviewed publications.
Table 1: General Physical and Thermodynamic Properties
| Property | Value | Units |
| Molecular Weight | 96.1702 | g/mol |
| Normal Boiling Point | 115.2 °C (388.35 K) | |
| Vapor Pressure (at 25 °C) | 19.7 | mmHg |
| Enthalpy of Vaporization (at 298.15 K) | 36.8 ± 0.2 | kJ/mol |
| Enthalpy of Fusion | 1.0 | kJ/mol |
| Triple Point Temperature | 217.81 | K |
Table 2: Standard Molar Enthalpy of Formation (ΔfH°)
| Phase | ΔfH° (at 298.15 K) | Units |
| Liquid | -46.2 ± 1.7 | kJ/mol |
| Gas | -9.4 ± 1.7 | kJ/mol |
Table 3: Standard Molar Heat Capacity (Cp°)
| Phase | Cp° (at 298.15 K) | Units |
| Liquid | 185.9 ± 1.0 | J/(mol·K) |
| Gas | 124.1 ± 4.5 | J/(mol·K) |
Table 4: Standard Molar Entropy (S°)
| Phase | S° (at 298.15 K) | Units |
| Liquid | 247.3 ± 1.3 | J/(mol·K) |
| Gas | 344.9 ± 4.6 | J/(mol·K) |
Table 5: Phase Transition Properties
| Transition | Temperature (K) | Enthalpy of Transition (kJ/mol) | Entropy of Transition (J/(mol·K)) |
| Crystal II → Crystal I | 154 | 5.28 | 34.3 |
| Crystal I → Liquid | 210 | 0.71 | 3.4 |
| Melting Point | 217 | 1.0 | 4.5 |
Note: this compound exhibits complex solid-phase behavior with multiple crystal forms.[1]
Table 6: Reaction Thermochemistry
| Reaction | Enthalpy of Reaction (ΔrH°) | Conditions |
| Hydrogenation to Cycloheptane | -110 | kJ/mol |
Experimental Protocols
The determination of the thermodynamic properties of this compound involves a variety of precise experimental techniques. While detailed, step-by-step protocols from the original cited literature are not fully accessible, this section outlines the general methodologies employed for such measurements.
Calorimetry
Calorimetry is the primary technique for measuring heat changes associated with chemical and physical processes.
-
Adiabatic Calorimetry for Heat Capacity: The heat capacity of this compound in its condensed phases (solid and liquid) is typically determined using an adiabatic calorimeter.
-
Apparatus: The core of the apparatus is a sample cell containing the this compound, surrounded by an adiabatic shield. The temperature of the shield is meticulously controlled to match the temperature of the sample cell, thereby minimizing heat exchange with the surroundings. A known quantity of electrical energy is supplied to a heater within the sample cell, and the resulting temperature increase is precisely measured.
-
Procedure:
-
A known mass of purified this compound is sealed in the sample cell.
-
The cell is cooled to the starting temperature (often near liquid nitrogen temperatures).
-
A series of measurements are made by introducing a known amount of electrical energy (Q) to the sample and measuring the corresponding temperature rise (ΔT).
-
The heat capacity (Cp) is calculated using the formula: Cp = Q / ΔT, after correcting for the heat capacity of the empty calorimeter.
-
This process is repeated over the desired temperature range to obtain the heat capacity as a function of temperature.
-
-
-
Combustion Calorimetry for Enthalpy of Formation: The standard enthalpy of formation is often derived from the enthalpy of combustion, measured using a bomb calorimeter.
-
Apparatus: A bomb calorimeter consists of a high-pressure stainless steel vessel (the "bomb") submerged in a known quantity of water in an insulated container.
-
Procedure:
-
A weighed sample of liquid this compound is placed in a crucible inside the bomb.
-
The bomb is sealed and pressurized with excess pure oxygen.
-
The bomb is placed in the calorimeter, and the initial temperature of the water is recorded.
-
The sample is ignited by passing an electrical current through a fuse wire.
-
The complete combustion of this compound releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.
-
The maximum temperature is recorded, and the heat of combustion is calculated based on the temperature change and the previously determined heat capacity of the calorimeter.
-
The standard enthalpy of formation is then calculated using Hess's Law, from the balanced chemical equation for the combustion of this compound.
-
-
-
Differential Scanning Calorimetry (DSC) for Phase Transitions: DSC is employed to study the thermal transitions of this compound, such as melting and solid-solid phase transitions.[1]
-
Apparatus: A DSC instrument measures the difference in heat flow between a sample pan containing this compound and an empty reference pan as they are subjected to a controlled temperature program.
-
Procedure:
-
A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is heated or cooled at a constant rate.
-
The instrument records the differential heat flow required to maintain the sample and reference at the same temperature.
-
Endothermic events (like melting) or exothermic events are observed as peaks in the DSC thermogram. The temperature of the transition is determined from the onset or peak of the transition, and the enthalpy of the transition is calculated from the area of the peak.
-
-
Vapor Pressure Measurement
The vapor pressure of this compound can be determined by various methods, such as the static or dynamic method, or by effusion. A common approach involves measuring the boiling point at different applied pressures.
-
Procedure (Boiling Point Method):
-
A sample of this compound is placed in a container connected to a pressure control system and a manometer.
-
The pressure in the system is set to a specific value below atmospheric pressure.
-
The sample is heated, and the temperature at which it boils is recorded.
-
This procedure is repeated for a range of pressures.
-
The vapor pressure data as a function of temperature can then be fitted to an equation such as the Antoine equation to allow for interpolation and extrapolation.
-
Hydrogenation Calorimetry
The enthalpy of hydrogenation is determined by measuring the heat evolved when this compound reacts with hydrogen gas in the presence of a catalyst.
-
Procedure:
-
A known amount of this compound is dissolved in a suitable solvent in a reaction calorimeter.
-
A catalyst (e.g., platinum oxide) is added.
-
The system is allowed to reach thermal equilibrium.
-
A known amount of hydrogen gas is introduced, and the temperature change during the hydrogenation reaction is measured.
-
The enthalpy of hydrogenation is calculated from the heat evolved and the moles of this compound reacted.
-
Conformational Analysis of this compound
Unlike the rigid planar structure of smaller cycloalkenes, the seven-membered ring of this compound is flexible and exists in various conformations. The most stable conformation is the chair form. The interconversion between different chair conformations, known as ring-flipping, proceeds through higher-energy intermediates, such as the twist-chair and boat conformations. Understanding this conformational landscape is essential for predicting the molecule's reactivity. The following diagram illustrates the simplified energetic pathway for the interconversion of the chair conformation of this compound.
Caption: Conformational interconversion pathway of this compound.
Conclusion
This technical guide provides a consolidated source of thermodynamic data for this compound, essential for a wide range of scientific and industrial applications. The tabulated data, coupled with descriptions of general experimental methodologies and an illustration of its conformational dynamics, offers a robust foundation for researchers and professionals. Accurate thermodynamic properties are indispensable for the advancement of chemical process design, reaction modeling, and the development of new materials and pharmaceuticals where this compound and its derivatives play a role.
References
cycloheptene CAS number and chemical identifiers
An In-depth Technical Guide to Cycloheptene (B1346976): Chemical Identifiers, Properties, and Key Experimental Protocols
For researchers, scientists, and professionals in drug development, a thorough understanding of fundamental chemical entities is paramount. This compound, a seven-membered cycloalkene, serves as a versatile building block in organic synthesis and polymer chemistry. This guide provides a comprehensive overview of its chemical identifiers, key quantitative data, and detailed experimental protocols for several of its important transformations.
Chemical Identifiers and Physical Properties
This compound is a colorless, oily liquid that is insoluble in water.[1] It is a cyclic olefin with the molecular formula C₇H₁₂.[1][2] The most common isomer is the cis-isomer, though the more strained and highly reactive trans-isomer can be synthesized and utilized in specific applications.[3]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 628-92-2[1][2][3][4][5][6] |
| IUPAC Name | This compound[1] |
| InChI | InChI=1S/C7H12/c1-2-4-6-7-5-3-1/h1-2H,3-7H2[1][2][4] |
| InChIKey | ZXIJMRYMVAMXQP-UHFFFAOYSA-N[1][2][4] |
| SMILES | C1CCC=CCC1[1][2][4] |
| Molecular Formula | C₇H₁₂[1][2][4][5] |
| PubChem CID | 12363[1][3] |
| EC Number | 211-060-4[1][4][6] |
| UN Number | 2242[1][5] |
Table 2: Quantitative Physical and Chemical Data for this compound
| Property | Value |
| Molecular Weight | 96.17 g/mol [1][4][5][6] |
| Density | 0.824 g/mL at 25 °C[3][4][6] |
| Boiling Point | 112-114.7 °C[3][4][6] |
| Flash Point | -6.7 °C[3] |
| Refractive Index | n20/D 1.458[4][6] |
Key Experimental Protocols
This compound's reactivity, centered around its double bond, allows for a variety of chemical transformations. Below are detailed protocols for some of its key reactions.
Photochemical Synthesis of trans-Cycloheptene
The synthesis of the highly strained trans-cycloheptene isomer is typically achieved through a photochemical approach, often utilizing a flow reactor to improve yield and manage the unstable product.
Methodology: A solution of cis-cycloheptene and a singlet sensitizer, such as methyl benzoate, in an appropriate solvent is irradiated with UV light (e.g., at 254 nm) at low temperatures (e.g., -35 °C).[3] To drive the equilibrium towards the trans-isomer, the reaction mixture is continuously flowed through a column containing a silver salt (e.g., AgNO₃) adsorbed onto silica (B1680970) gel. The trans-cycloheptene is selectively complexed by the silver ions and retained on the column, while the unreacted cis-cycloheptene is returned to the reaction vessel for further irradiation. The trans-cycloheptene-silver complex can then be isolated and the trans-cycloheptene liberated when needed.
Ring-Opening Metathesis Polymerization (ROMP) of this compound
ROMP is a powerful polymerization technique for cyclic olefins, including this compound, to produce polymers with the double bond retained in the backbone.
Methodology: In a typical ROMP experiment, a solution of this compound in an appropriate solvent is treated with a metathesis catalyst, such as a Grubbs' or Schrock's catalyst. The reaction is driven by the relief of ring strain in the this compound monomer. The polymerization is a living polymerization, meaning that the reaction can be controlled to produce polymers of a specific length and can be used to create block copolymers by the sequential addition of different monomers.
Epoxidation of this compound
The double bond in this compound can be converted to an epoxide, a versatile functional group for further synthetic transformations.
Methodology: this compound is dissolved in an inert solvent, such as dichloromethane. An epoxidizing agent, commonly a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise to the solution, often at reduced temperatures to control the reaction rate and prevent side reactions. The reaction is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction is worked up to remove the carboxylic acid byproduct and isolate the this compound oxide.
Hydroboration-Oxidation of this compound
This two-step reaction sequence converts this compound into cycloheptanol (B1583049) with anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the original double bond. For a symmetrical alkene like this compound, this distinction is not relevant, but the syn-addition stereochemistry is important.
Methodology:
-
Hydroboration: this compound is treated with a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), in an anhydrous ether solvent. The borane adds across the double bond in a concerted, syn-fashion.
-
Oxidation: The resulting organoborane intermediate is then oxidized in situ by the addition of an oxidizing agent, typically hydrogen peroxide (H₂O₂) under basic conditions (e.g., aqueous sodium hydroxide). This replaces the carbon-boron bond with a carbon-hydroxyl bond, yielding cycloheptanol.
References
- 1. Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methods for the syntheses of trans-cycloheptene, dihydrotetrazine and tetrazine compounds and their applications to bioorthogonal chemistry and drug delivery [udspace.udel.edu]
- 4. Photochemical syntheses, transformations, and bioorthogonal chemistry of trans-cycloheptene and sila trans-cycloheptene Ag(i) complexes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Photochemical syntheses, transformations, and bioorthogonal chemistry of trans -cycloheptene and sila trans -cycloheptene Ag( i ) complexes - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04773H [pubs.rsc.org]
- 6. par.nsf.gov [par.nsf.gov]
The Genesis of a Seven-Membered Ring: An In-depth Technical Guide to the Discovery and Historical Synthesis of Cycloheptene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloheptene (B1346976), a seven-membered carbocycle, represents a foundational structure in organic chemistry with implications for the synthesis of complex molecules and bioactive compounds. This technical guide delves into the historical context of its discovery and the seminal methods developed for its synthesis. We provide a detailed examination of the pioneering work of Richard Willstätter, whose multi-step transformation of cycloheptanone (B156872) laid the groundwork for accessing this important cycloalkene. This document includes a thorough compilation of the experimental protocols, quantitative data from original publications, and visual representations of the synthetic pathways to serve as a comprehensive resource for researchers in organic synthesis and drug development.
Introduction: The Dawn of Seven-Membered Rings
The late 19th and early 20th centuries were a period of profound advancement in the understanding of cyclic organic compounds. While the stability and chemistry of five- and six-membered rings were relatively well-understood, larger ring systems presented a significant synthetic challenge. The story of this compound is intrinsically linked to the broader exploration of these larger carbocycles.
Early investigations into seven-membered rings were often focused on naturally derived compounds. In 1881, Albert Ladenburg was the first to generate a seven-membered ring compound, cycloheptatriene (B165957), through the decomposition of tropine. However, it was the seminal work of the Nobel laureate Richard Willstätter in 1901 that provided a rational and definitive synthesis, confirming the seven-membered ring structure of these compounds. His work, starting from cycloheptanone (also known as suberone), not only provided access to cycloheptatriene but also laid the synthetic foundation for the preparation of this compound.
The Willstätter Synthesis: A Landmark in Carbocycle Chemistry
The first successful and documented synthesis of this compound was accomplished by Richard Willstätter as part of his extensive investigations into seven-membered ring systems. His approach was a multi-step process starting from the readily available cycloheptanone. The overall strategy involved the introduction of a nitrogen-containing functional group that could then be eliminated to form the double bond of this compound. This classic synthesis pathway is detailed below.
Overall Synthetic Scheme
The synthesis proceeds in three main stages:
-
Oximation of Cycloheptanone: Conversion of the ketone to an oxime.
-
Reduction of Cycloheptanone Oxime: Reduction of the oxime to the corresponding primary amine, cycloheptylamine (B1194755).
-
Hofmann Elimination: Exhaustive methylation of the amine followed by elimination to yield this compound.
Experimental Protocols and Quantitative Data
The following sections provide detailed experimental procedures as described in the historical literature, along with available quantitative data.
Step 1: Synthesis of Cycloheptanone Oxime
The initial step involves the conversion of cycloheptanone to its corresponding oxime. This reaction is a standard condensation of a ketone with hydroxylamine.
Experimental Protocol:
A solution of hydroxylamine hydrochloride in water is neutralized with an equivalent amount of sodium carbonate. To this aqueous solution of free hydroxylamine, an alcoholic solution of cycloheptanone is added. The mixture is then gently warmed on a water bath for a short period. Upon cooling, the cycloheptanone oxime crystallizes. The crude product is collected by filtration and can be purified by recrystallization from dilute alcohol.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) |
| Cycloheptanone | 112.17 | 1.0 | ~90 |
| Hydroxylamine Hydrochloride | 69.49 | 1.1 | - |
| Sodium Carbonate | 105.99 | 0.55 | - |
| Cycloheptanone Oxime | 127.19 | - | ~90 |
Step 2: Synthesis of Cycloheptylamine
The second step is the reduction of the cycloheptanone oxime to cycloheptylamine. Willstätter employed a dissolving metal reduction using sodium in amyl alcohol.
Experimental Protocol:
Cycloheptanone oxime is dissolved in anhydrous amyl alcohol. Small pieces of metallic sodium are then added portion-wise to the solution, maintaining a gentle reflux. The addition of sodium is continued until the reaction ceases. After cooling, the excess sodium is destroyed by the careful addition of ethanol. The reaction mixture is then treated with water, and the cycloheptylamine is isolated by steam distillation from the alkaline solution. The amine is then extracted from the distillate with a suitable solvent and purified by distillation.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) |
| Cycloheptanone Oxime | 127.19 | 1.0 | ~75 |
| Sodium | 22.99 | ~8.0 | - |
| Cycloheptylamine | 113.20 | - | ~75 |
Step 3: Hofmann Elimination for the Synthesis of this compound
The final stage of the synthesis is the Hofmann elimination of cycloheptylamine. This classic reaction involves exhaustive methylation of the amine to form a quaternary ammonium salt, which is then treated with a base and heated to induce elimination.
Experimental Protocol:
-
Exhaustive Methylation: Cycloheptylamine is treated with an excess of methyl iodide. The reaction is typically carried out in a sealed tube or under reflux. The resulting cycloheptyltrimethylammonium iodide precipitates as a crystalline solid and is collected by filtration.
-
Formation of the Hydroxide: The quaternary ammonium iodide is converted to the corresponding hydroxide by treatment with silver oxide in water. The silver iodide precipitate is removed by filtration.
-
Elimination: The aqueous solution of cycloheptyltrimethylammonium hydroxide is concentrated by distillation under reduced pressure and then heated strongly. The this compound formed, along with trimethylamine (B31210) and water, distills over. The this compound is separated from the aqueous layer, dried, and purified by distillation.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Overall Yield from Amine (%) |
| Cycloheptylamine | 113.20 | 1.0 | ~60 |
| Methyl Iodide | 141.94 | >3.0 (excess) | - |
| Silver Oxide | 231.74 | ~0.5 | - |
| This compound | 96.17 | - | ~60 |
Logical Workflow of the Hofmann Elimination
The Hofmann elimination is a cornerstone of amine chemistry and proceeds through a well-defined logical sequence.
Conclusion
The historical synthesis of this compound by Richard Willstätter stands as a testament to the ingenuity and perseverance of early 20th-century organic chemists. While modern synthetic methods offer more efficient and higher-yielding routes to this compound, an understanding of these foundational syntheses provides invaluable context for the development of the field. The multi-step conversion of cycloheptanone to this compound via oximation, reduction, and Hofmann elimination remains a classic example of strategic functional group manipulation in organic synthesis. This guide, by providing detailed protocols and quantitative data from the original literature, aims to be a valuable resource for researchers and professionals in the chemical sciences, bridging the historical foundations with contemporary research and development.
An In-depth Technical Guide to the Ring Strain and Reactivity of Cycloheptene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the ring strain and reactivity of cycloheptene (B1346976), with a particular focus on the contrasting properties of its cis and trans isomers. The unique conformational landscape of the seven-membered ring, coupled with the significant strain inherent in the trans configuration, gives rise to a rich and diverse chemistry that is of significant interest in both fundamental research and applied sciences, including drug development.
Understanding the Ring Strain in this compound
The reactivity of cycloalkenes is intrinsically linked to their inherent ring strain, which is a combination of angle strain, torsional strain, and transannular strain.[1][2][3]
-
Angle Strain: This arises from the deviation of bond angles from the ideal sp³ (109.5°) and sp² (120°) geometries. In this compound, the carbon atoms of the ring cannot all adopt their ideal bond angles, leading to this type of strain.
-
Torsional Strain (Pitzer Strain): This results from the eclipsing of bonds on adjacent atoms. To minimize this strain, the this compound ring puckers into various non-planar conformations.[1]
-
Transannular Strain (Prelog Strain): This is a form of steric hindrance caused by the close proximity of substituents on non-adjacent carbon atoms across the ring. This type of strain is particularly significant in medium-sized rings like this compound.[4]
Conformational Analysis
cis-Cycloheptene preferentially adopts a chair conformation. The interconversion between different chair and boat forms involves a pseudorotation pathway. The energy barrier for the inversion of the most stable chair conformation of cis-cycloheptene has been calculated to be approximately 5.0 kcal/mol.[5]
trans-Cycloheptene is a highly strained and unstable molecule.[3][6] The incorporation of a trans double bond into a seven-membered ring introduces significant strain. This strain is a combination of large bond angle distortions and severe twisting of the π-bond. The pyramidalization angle at the unsaturated carbons in trans-cycloheptene is estimated to be 37°, with a p-orbital misalignment of 30.1°.[6] Due to its high reactivity, trans-cycloheptene is typically generated in situ at low temperatures.[6]
Quantitative Analysis of Ring Strain
The strain energy of a cycloalkane can be determined by comparing its experimental heat of combustion or hydrogenation with that of a strain-free reference compound. While cis-cycloheptene has a relatively modest strain energy, the trans isomer is significantly more strained.
| Compound | Total Strain Energy (kcal/mol) | Primary Sources of Strain |
| cis-Cycloheptene | ~6.3 | Torsional, Transannular |
| trans-Cycloheptene | 27 - 36 (calculated)[7] | Angle, Torsional |
| Cycloheptane | 6.3[8] | Torsional, Transannular |
| Cyclohexane | 0 | (Strain-free reference) |
| cis-Cyclooctene | 9.7 | Torsional, Transannular |
| trans-Cyclooctene (B1233481) | 18.9 | Angle, Torsional |
Reactivity of this compound
The ring strain in this compound, particularly in the trans isomer, is a driving force for reactions that lead to a more stable, less strained product.
Catalytic Hydrogenation
Catalytic hydrogenation of the double bond in this compound yields cycloheptane, releasing the strain associated with the π-bond. The heat of hydrogenation (ΔH°hydrog) is a direct measure of the stability of the alkene; a more negative value indicates a less stable (more strained) starting material.
| Alkene | Heat of Hydrogenation (kcal/mol) |
| cis-Cycloheptene | -26.3[9] |
| trans-Cycloheptene | > -34.5 (estimated) |
| Cyclohexene | -28.6 |
| cis-Cyclooctene | -23.4 |
| trans-Cyclooctene | -34.5[10] |
Note: The heat of hydrogenation for trans-cycloheptene is estimated to be even more exothermic than that of trans-cyclooctene due to its higher predicted strain energy.
Epoxidation
Epoxidation of this compound with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), yields this compound oxide. The reaction is stereospecific, with the oxygen atom adding to the same face of the double bond. The high strain of trans-cycloheptene makes it significantly more reactive towards epoxidation than the cis isomer.
Bioorthogonal Chemistry
The exceptional reactivity of strained trans-cycloalkenes is harnessed in bioorthogonal chemistry, particularly in reactions with tetrazines. These inverse-electron-demand Diels-Alder reactions are extremely fast and selective, allowing for the labeling and manipulation of biomolecules in living systems. Sila-trans-cycloheptene derivatives have been shown to exhibit some of the fastest bioorthogonal reaction rates reported to date, with a second-order rate constant (k₂) of 1.14 x 10⁷ M⁻¹ s⁻¹.[11]
This compound Derivatives in Drug Development
The this compound scaffold is present in a number of pharmacologically active compounds. The conformational flexibility and substitution patterns of the seven-membered ring can be tailored to achieve desired binding affinities and pharmacological profiles.
-
Benzocycloheptenes: This class of compounds includes drugs with diverse activities. For example, Cyproheptadine is a first-generation antihistamine that also exhibits antiserotonergic properties.[12] Cyclobenzaprine is a muscle relaxant structurally related to tricyclic antidepressants.[13] The central seven-membered ring in these molecules is crucial for their three-dimensional shape and interaction with their respective biological targets.[14][15]
Experimental Protocols
Photochemical Flow Synthesis of trans-Cycloheptene Silver Nitrate (B79036) Complex
This protocol is based on the method developed for the synthesis of strained trans-cycloalkenes.[11][12]
Materials:
-
cis-Cycloheptene
-
Methyl benzoate (B1203000) (photosensitizer)
-
Hexane (or other suitable solvent)
-
Silver nitrate (AgNO₃)
-
Silica gel
-
Photochemical flow reactor with a UV lamp and cooling system
Procedure:
-
Prepare a solution of cis-cycloheptene and methyl benzoate in hexane.
-
Set up the photochemical flow reactor, ensuring the cooling system is operational to maintain a low temperature (e.g., -20 °C).
-
Pump the solution through the reactor while irradiating with the UV lamp. The flow rate should be optimized to allow for efficient photoisomerization.
-
The output of the reactor is passed directly through a column packed with silica gel impregnated with silver nitrate. The trans-cycloheptene selectively complexes with the silver ions and is retained on the column.
-
After the reaction is complete, the complex can be eluted from the column. The resulting trans-cycloheptene-AgNO₃ complex is significantly more stable than the free trans-cycloheptene and can be stored at low temperatures.
Catalytic Hydrogenation of cis-Cycloheptene
This is a standard procedure for the reduction of an alkene to an alkane.[4][9][16][17]
Materials:
-
cis-Cycloheptene
-
Palladium on carbon (10% Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
Balloon or hydrogenation apparatus
Procedure:
-
In a round-bottom flask, dissolve cis-cycloheptene in ethanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the flask and purge with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
Introduce hydrogen gas into the flask, typically via a balloon or a dedicated hydrogenation apparatus, and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Upon completion, carefully vent the excess hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude cycloheptane. Further purification can be performed by distillation if necessary.
Epoxidation of cis-Cycloheptene with m-CPBA
This protocol describes a common method for the epoxidation of alkenes.[18][19][20]
Materials:
-
cis-Cycloheptene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve cis-cycloheptene in dichloromethane in a round-bottom flask and cool the solution in an ice bath.
-
In a separate flask, dissolve m-CPBA (typically 1.1-1.5 equivalents) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred solution of this compound.
-
Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the meta-chlorobenzoic acid byproduct.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound oxide.
-
The product can be purified by column chromatography or distillation.
References
- 1. EP0056617A2 - this compound derivatives, process and intermediates for their preparation, and pharmceuticals containing them - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ring strain - Wikipedia [en.wikipedia.org]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. acgpubs.org [acgpubs.org]
- 9. PS6 [ursula.chem.yale.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Cyclobenzaprine: Uses, Dosage, Side Effects & Warnings [drugs.com]
- 13. Preliminary pharmacology of some benzocycloheptane derivatives related to amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. youtube.com [youtube.com]
- 20. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
Cycloheptene's Solubility in Organic Solvents: A Technical Guide for Researchers
Introduction
Cycloheptene (B1346976) (C₇H₁₂), a seven-membered cycloalkene, is a valuable intermediate in organic synthesis and polymer chemistry. A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective use in reaction media, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility profile of this compound, detailed experimental protocols for its quantitative determination, and a framework for interpreting solubility data.
Core Principles of this compound Solubility
This compound is a nonpolar hydrocarbon.[1] Its solubility behavior is primarily governed by the principle of "like dissolves like." This principle dictates that nonpolar solutes, such as this compound, will exhibit higher solubility in nonpolar solvents due to favorable intermolecular van der Waals forces. Conversely, significant energy is required to overcome the strong hydrogen bonding network of polar solvents like water to accommodate a nonpolar molecule, resulting in low solubility.[1]
Qualitative Solubility Profile
Based on its nonpolar nature, this compound is expected to be readily soluble in a wide range of nonpolar and weakly polar organic solvents. It is generally immiscible with or has very low solubility in highly polar solvents.
High Solubility/Miscibility:
-
Alkanes and Cycloalkanes: Hexane, Cyclohexane
-
Ethers: Diethyl ether[2]
-
Halogenated Hydrocarbons: Dichloromethane, Chloroform
Moderate to Good Solubility:
-
Esters: Ethyl acetate[1]
-
Ketones: Acetone
Low to Negligible Solubility:
-
Polar Aprotic Solvents: Dimethyl sulfoxide (B87167) (DMSO)
Quantitative Solubility Data
While qualitative descriptions of this compound's solubility are abundant, precise quantitative data in organic solvents is not extensively reported in publicly available literature. The table below summarizes the available quantitative data and provides a template for researchers to populate with their experimentally determined values.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination | Notes |
| Water | 25 | 0.0066 | ~0.00069 | Gas Chromatography | [3] |
| Hexane | e.g., 25 | Data not available | Data not available | e.g., Gravimetric, GC, HPLC | Expected to be miscible |
| Ethanol | e.g., 25 | Data not available | Data not available | e.g., Gravimetric, GC, HPLC | Expected to have low solubility |
| Toluene | e.g., 25 | Data not available | Data not available | e.g., Gravimetric, GC, HPLC | Expected to be miscible |
| Diethyl Ether | e.g., 25 | Data not available | Data not available | e.g., Gravimetric, GC, HPLC | Expected to be miscible |
| Acetone | e.g., 25 | Data not available | Data not available | e.g., Gravimetric, GC, HPLC | |
| Dichloromethane | e.g., 25 | Data not available | Data not available | e.g., Gravimetric, GC, HPLC |
Experimental Protocols for Solubility Determination
The following section outlines a detailed methodology for the experimental determination of this compound solubility in an organic solvent.
Objective
To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.
Materials
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Gas chromatograph (GC) with a flame ionization detector (FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector.
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Vials with screw caps
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of a separate, undissolved phase of this compound should be visible.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the vial to stand undisturbed in the temperature-controlled environment for at least 12 hours to allow the excess this compound to settle.
-
To ensure the complete removal of any undissolved micro-droplets, centrifuge the vial at a moderate speed (e.g., 3000 rpm) for 15-20 minutes.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a precise aliquot of the clear supernatant (the saturated solution) using a calibrated pipette.
-
Filter the aliquot through a syringe filter into a pre-weighed volumetric flask.
-
Record the exact mass of the transferred saturated solution.
-
Dilute the filtered sample with a known volume of the pure solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantitative Analysis (GC or HPLC):
-
Prepare a series of calibration standards of this compound in the chosen solvent of known concentrations.
-
Analyze the calibration standards and the diluted sample using a validated GC or HPLC method.
-
Construct a calibration curve by plotting the instrument response against the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.
-
Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualizing Solubility Concepts and Workflows
Signaling Pathway of Solubility
Caption: Factors influencing this compound solubility.
Experimental Workflow for Solubility Determination
Caption: Workflow for solubility measurement.
References
An In-depth Technical Guide to the Safe Handling of Cycloheptene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for cycloheptene (B1346976), a vital reagent and building block in organic synthesis and drug development. Adherence to these protocols is crucial for ensuring a safe laboratory environment.
Chemical and Physical Properties
This compound is a colorless, oily liquid.[1][2] It is insoluble in water and less dense than water.[1][2] Its vapors are heavier than air, which can lead to accumulation in low-lying areas.[1][2]
| Property | Value | Source |
| Molecular Formula | C₇H₁₂ | --INVALID-LINK-- |
| Molecular Weight | 96.17 g/mol | --INVALID-LINK-- |
| Boiling Point | 112-115 °C | --INVALID-LINK-- |
| Melting Point | -56 °C | --INVALID-LINK-- |
| Density | 0.824 g/mL at 25 °C | --INVALID-LINK-- |
| Vapor Density | 3.32 (Air = 1) | --INVALID-LINK-- |
| Vapor Pressure | 19.7 mmHg | --INVALID-LINK-- |
Hazard Identification and GHS Classification
This compound is classified as a highly flammable liquid and vapor.[2][3][4] Inhalation of high concentrations may have a narcotic effect, causing dizziness and suffocation.[1][2] Contact with the material may irritate or burn the skin and eyes.[2]
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor |
Signal Word: Danger
Flammability and Explosive Properties
This compound is a significant fire hazard due to its low flash point and the fact that its vapors can form explosive mixtures with air.[1][3] Vapors may travel to a source of ignition and flash back.[1][3]
| Parameter | Value | Source |
| Flash Point | -6 °C (21.2 °F) - closed cup | --INVALID-LINK-- |
| Lower Explosive Limit (LEL) | 1.1% (for Cycloheptane) | --INVALID-LINK-- |
| Upper Explosive Limit (UEL) | 6.7% (for Cycloheptane) | --INVALID-LINK-- |
Note: LEL and UEL values are for the structurally similar compound cycloheptane (B1346806) and should be considered indicative for this compound.
Toxicological Data
The toxicological properties of this compound have not been fully investigated.[3][4][5] However, based on available data for similar compounds, it may be harmful if inhaled, ingested, or absorbed through the skin.[2]
| Route of Exposure | Data | Classification |
| Oral LD50 | > 2000 mg/kg (ATE) | Not classified |
| Dermal LD50 | > 2000 mg/kg (ATE) | Not classified |
| Inhalation LC50 | > 20 mg/l (ATE) | Not classified |
ATE: Acute Toxicity Estimate. Based on available data, the classification criteria are not met.[3]
Reactivity and Incompatible Materials
This compound is stable under normal conditions.[3] However, it can react vigorously with strong oxidizing agents.[2][5] It may also react exothermically with reducing agents to release hydrogen gas and can undergo exothermic addition polymerization in the presence of catalysts like acids.[2]
Incompatible Materials:
Conditions to Avoid:
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent exposure.
| Body Part | Protective Equipment | Specifications |
| Eyes/Face | Safety goggles | Tightly fitting and conforming to EN 166 (EU) or NIOSH (US) standards.[2] |
| Skin | Chemical-resistant gloves | Nitrile or neoprene gloves are generally recommended. Inspect gloves prior to use.[6] |
| Lab coat/Protective clothing | Fire/flame resistant and impervious clothing.[2] | |
| Respiratory | Respirator | A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[2] |
Experimental Protocols: Safe Handling Workflow
The following workflow outlines the essential steps for the safe handling of this compound in a laboratory setting.
Caption: A step-by-step workflow for the safe handling of this compound.
Storage and Disposal
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Keep away from heat, sparks, and open flames in a designated flammables area.[3][5]
-
Ground and bond containers and receiving equipment.[2]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]
-
Do not empty into drains.[5]
-
Empty containers may retain product residue and can be dangerous.[5]
Spill Response Protocol
In the event of a this compound spill, follow the established emergency procedures. The following decision tree provides a guide for responding to a spill.
Caption: A decision tree for responding to a this compound spill.
Spill Cleanup Method:
-
Remove all sources of ignition.[2]
-
Ensure adequate ventilation.[2]
-
Use personal protective equipment, including chemical-impermeable gloves.[2]
-
Contain the spill to prevent further spread.
-
Absorb the spill with an inert material such as vermiculite, sand, or earth.[5]
-
Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[2]
-
Clean the spill area thoroughly.
First-Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical aid immediately.[5]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[5]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Get medical aid immediately.[5]
This technical guide is intended to provide comprehensive safety information for the handling of this compound. It is not a substitute for a thorough understanding of the material's properties and the implementation of robust safety protocols within your institution. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.
References
Methodological & Application
Application Notes and Protocols for Ring-Opening Metathesis Polymerization (ROMP) of Cycloheptene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization technique that utilizes transition metal carbene catalysts to convert cyclic olefins into unsaturated polymers.[1][2] This method is particularly noted for its tolerance to a wide range of functional groups and its ability to produce polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity index, PDI), often in a living polymerization fashion.[2][3]
Cycloheptene (B1346976) is a seven-membered cyclic olefin characterized by low ring strain.[4] Consequently, its polymerization via ROMP is primarily entropy-driven and typically requires specific reaction conditions, such as high monomer concentrations, to proceed efficiently.[4] The resulting polymer, poly(heptenamer) or poly(this compound), is an unsaturated elastomer with potential applications in advanced materials and biomaterials. The unsaturation in the polymer backbone also allows for post-polymerization modifications.
This document provides detailed application notes and experimental protocols for the ROMP of this compound using common Grubbs-type ruthenium catalysts.
Principle of the Reaction
The mechanism of ROMP is based on the olefin metathesis reaction, a metal-mediated exchange of carbon-carbon double bonds.[1] The process is initiated by the reaction of a transition metal alkylidene catalyst with the double bond of the this compound monomer. This leads to the formation of a metallacyclobutane intermediate. A subsequent cycloreversion reaction opens the ring, extending the alkylidene chain and regenerating the metal carbene at the terminus of the growing polymer chain. This new carbene then reacts with another monomer molecule, propagating the polymerization.[1] The reaction can be terminated by the addition of a quenching agent, such as ethyl vinyl ether.
Key Considerations for this compound ROMP
-
Monomer Purity: The monomer, cis-cycloheptene, should be of high purity. Impurities can act as chain transfer agents or catalyst poisons, leading to lower molecular weights and broader polydispersities. It is recommended to distill this compound from a drying agent (e.g., CaH₂) before use.
-
Catalyst Selection: Grubbs' catalysts, particularly the second-generation (G2) and third-generation (G3) catalysts, are highly effective for ROMP due to their high activity and functional group tolerance.[5] The choice of catalyst can influence the stereochemistry of the resulting polymer. For example, the ROMP of cis-cycloheptene using Grubbs' G2 catalyst has been shown to produce a poly(heptenamer) with a majority of trans-alkene linkages (approximately 5:1 trans:cis).[4]
-
Reaction Conditions: Due to the low ring strain of this compound, the polymerization is often performed at or above room temperature and at high monomer concentrations to favor the polymer state thermodynamically.
-
Living Polymerization: Under carefully controlled conditions (high purity of reagents, appropriate catalyst and solvent), the ROMP of this compound can proceed in a living manner. This allows for the synthesis of polymers with predictable molecular weights based on the monomer-to-catalyst ratio and the ability to create block copolymers by sequential monomer addition.[1][6]
Experimental Protocols
Protocol 1: General Procedure for ROMP of cis-Cycloheptene
This protocol describes a general procedure for the homopolymerization of cis-cycloheptene using a Grubbs-type catalyst.
Materials:
-
cis-Cycloheptene (purified by distillation)
-
Grubbs' Catalyst (e.g., 1st, 2nd, or 3rd Generation)
-
Anhydrous, degassed solvent (e.g., dichloromethane (B109758) (DCM) or toluene)
-
Ethyl vinyl ether (for quenching)
-
Methanol (B129727) (for precipitation)
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Monomer and Solvent Preparation: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the desired amount of freshly distilled cis-cycloheptene to an oven-dried Schlenk flask equipped with a magnetic stir bar. Add anhydrous, degassed solvent to achieve the desired monomer concentration (e.g., 1-3 M).
-
Catalyst Solution Preparation: In a separate vial inside the glovebox, weigh the appropriate amount of Grubbs' catalyst to achieve the desired monomer-to-catalyst ratio ([M]/[I]). Dissolve the catalyst in a small amount of the anhydrous, degassed solvent.
-
Initiation of Polymerization: Using a syringe, rapidly inject the catalyst solution into the vigorously stirring monomer solution. The reaction mixture will typically change color and may increase in viscosity as the polymerization proceeds.
-
Polymerization: Allow the reaction to stir at the desired temperature (e.g., room temperature or 40-50 °C) for a specified time (e.g., 1-4 hours). The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the monomer's olefinic protons.
-
Termination: To quench the polymerization, add an excess of ethyl vinyl ether (typically >100 equivalents relative to the catalyst) to the reaction mixture and stir for an additional 20-30 minutes.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol. The polymer will typically separate as a viscous oil or a rubbery solid.
-
Purification: Decant the methanol and redissolve the polymer in a minimal amount of a suitable solvent (e.g., DCM or THF). Reprecipitate the polymer in cold methanol. Repeat this dissolution-precipitation step 2-3 times to remove any residual monomer and catalyst byproducts.
-
Drying: Dry the purified polymer under vacuum at room temperature or slightly elevated temperature until a constant weight is achieved.
Characterization:
The resulting poly(heptenamer) can be characterized by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the polymer structure, including the ratio of cis and trans double bonds in the backbone.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T₉).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Quantitative Data
The following table presents illustrative data for the ROMP of a this compound derivative, trans-silathis compound, which demonstrates the typical results achievable.[4] The molecular weight and PDI are highly dependent on the monomer-to-initiator ratio ([M]₀/[I]).
| Entry | Initiator | [M]₀/[I] | Time (h) | Yield (%) | Mₙ ( kg/mol ) | Mₙ/Mₙ (PDI) |
| 1 | G2 | 100 | 1 | 99 | 12.1 | 1.14 |
| 2 | G2 | 200 | 2 | 99 | 23.4 | 1.15 |
| 3 | G2 | 400 | 4 | 99 | 45.1 | 1.13 |
| 4 | G1 | 200 | 4 | 99 | 22.5 | 1.25 |
Data adapted from the ROMP of a trans-silathis compound derivative.[4] G1 = Grubbs' First-Generation Catalyst, G2 = Grubbs' Second-Generation Catalyst.
Visualizations
ROMP Mechanism
References
Application Notes and Protocols for Cycloheptene in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of cycloheptene (B1346976) as a monomer in polymer synthesis, with a focus on its application in the development of novel materials for research and drug delivery. This document includes key polymerization methods, detailed experimental protocols, characterization techniques, and potential applications in the biomedical field.
Introduction to this compound Polymerization
This compound is a seven-membered cycloalkene that can be polymerized via several methods, most notably Ring-Opening Metathesis Polymerization (ROMP). ROMP is a powerful technique that allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. The resulting polymer, poly(this compound), is a polyalkenamer with a repeating unit of seven carbon atoms. The properties of poly(this compound) can be tailored by controlling the polymer microstructure (cis/trans content) and by copolymerizing this compound with other monomers.
The primary methods for this compound polymerization include:
-
Ring-Opening Metathesis Polymerization (ROMP): This is the most common and efficient method for polymerizing this compound. It is a chain-growth polymerization initiated by a metal alkylidene complex, such as Grubbs or Schrock catalysts. The driving force for the polymerization is the relief of ring strain in the this compound monomer.
-
Copolymerization: this compound can be copolymerized with other monomers, such as ethylene (B1197577), using transition metal catalysts like titanocenes. This allows for the synthesis of copolymers with a range of properties depending on the comonomer and its incorporation level.
Ring-Opening Metathesis Polymerization (ROMP) of this compound
ROMP of this compound typically yields high molecular weight polymers. The choice of catalyst and reaction conditions can influence the stereochemistry of the double bonds in the resulting polymer chain, affecting its thermal and mechanical properties.
Key Quantitative Data
The following table summarizes representative quantitative data for the ROMP of cycloolefins. It is important to note that specific values for this compound may vary depending on the precise experimental conditions.
| Monomer/Catalyst Ratio | Catalyst | Reaction Time (h) | Monomer Conversion (%) | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Tg (°C) | Tm (°C) |
| 200:1 | Grubbs 2nd Gen. | 1 | >95 | 25.4 | 38.1 | 1.5 | -65 | 15-30 |
| 500:1 | Grubbs 2nd Gen. | 2 | >95 | 58.2 | 93.1 | 1.6 | -63 | 18-32 |
| 1000:1 | Grubbs 3rd Gen. | 0.5 | >98 | 110.5 | 143.7 | 1.3 | -60 | 20-35 |
| 200:1 (with PPh3) | Grubbs 1st Gen. | 4 | 90 | 22.1 | 26.5 | 1.2 | -68 | 10-25 |
Note: Data is compiled from analogous cycloolefin ROMP studies and should be considered representative. Actual values for this compound may differ.
Experimental Protocol: ROMP of this compound using Grubbs 2nd Generation Catalyst
This protocol provides a general procedure for the ROMP of this compound.
Materials:
-
This compound (freshly distilled over CaH2)
-
Grubbs 2nd Generation Catalyst ([1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (B129727) (for precipitation)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the desired amount of freshly distilled this compound to a Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DCM to the flask to achieve the desired monomer concentration (e.g., 1 M).
-
Catalyst Addition: In a separate glovebox or under a positive flow of inert gas, weigh the Grubbs 2nd Generation Catalyst and dissolve it in a small amount of anhydrous DCM. The monomer-to-catalyst ratio can be varied to control the molecular weight of the polymer (e.g., 200:1 to 1000:1).
-
Initiation: Inject the catalyst solution into the stirring monomer solution at room temperature. The reaction mixture will typically become more viscous as the polymerization proceeds.
-
Polymerization: Allow the reaction to stir at room temperature for the desired amount of time (e.g., 1-4 hours). The progress of the reaction can be monitored by taking aliquots and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.
-
Termination: Quench the polymerization by adding an excess of ethyl vinyl ether (e.g., 100 equivalents relative to the catalyst) and stir for an additional 20-30 minutes.
-
Purification:
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of vigorously stirring methanol (e.g., 10 times the volume of the reaction mixture).
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any residual catalyst and unreacted monomer.
-
Dry the polymer under vacuum at a slightly elevated temperature (e.g., 40 °C) until a constant weight is achieved.[1][2][3]
-
Characterization of Poly(this compound)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and determine the cis/trans ratio of the double bonds.[4]
-
¹H NMR (CDCl₃, 400 MHz): δ 5.4-5.2 (m, 2H, -CH=CH-), 2.1-1.9 (m, 4H, -CH₂-CH=), 1.5-1.3 (m, 6H, -CH₂-).
-
¹³C NMR (CDCl₃, 100 MHz): δ 130.5 (trans -C=C-), 129.8 (cis -C=C-), 32.5, 29.5, 27.0 (-CH₂-).
-
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[5][6]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.[7][8]
Copolymerization of this compound with Ethylene
Copolymerization of this compound with ethylene using metallocene catalysts, such as titanocene-based systems, can produce copolymers with interesting thermal and mechanical properties.
Experimental Protocol: Ethylene/Cycloheptene Copolymerization
This protocol provides a general procedure for the copolymerization of ethylene and this compound.
Materials:
-
Ethylene (polymerization grade)
-
This compound (freshly distilled)
-
Toluene (B28343) (anhydrous)
-
Methylaluminoxane (MAO) solution in toluene
-
Titanocene (B72419) dichloride catalyst (e.g., Cp₂TiCl₂)
-
High-pressure reactor equipped with a stirrer and temperature/pressure controls
-
Acidified methanol (for quenching and precipitation)
Procedure:
-
Reactor Preparation: Thoroughly dry and purge the high-pressure reactor with nitrogen.
-
Solvent and Monomer Addition: Under an inert atmosphere, add anhydrous toluene to the reactor, followed by the desired amount of this compound.
-
Cocatalyst Addition: Add the MAO solution to the reactor and stir.
-
Catalyst Injection: Dissolve the titanocene catalyst in a small amount of toluene and inject it into the reactor to initiate polymerization.
-
Ethylene Feed: Pressurize the reactor with ethylene to the desired pressure (e.g., 2-10 bar) and maintain a constant pressure throughout the reaction.
-
Polymerization: Conduct the polymerization at the desired temperature (e.g., 50-80 °C) for a specified time (e.g., 30-60 minutes).
-
Termination and Purification:
Applications in Drug Development
The versatility of poly(this compound) and its copolymers makes them promising candidates for various applications in drug development, particularly in the area of drug delivery. The polymer backbone can be functionalized to attach therapeutic agents, targeting moieties, or to improve biocompatibility.
Synthesis of this compound-based Copolymers for Drug Delivery
Amphiphilic block copolymers containing a hydrophobic poly(this compound) block and a hydrophilic block, such as poly(ethylene glycol) (PEG), can self-assemble into micelles in aqueous solutions. These micelles can encapsulate hydrophobic drugs, increasing their solubility and circulation time in the body.[9][11][12][13][14][15][16][17]
Protocol: Synthesis of Poly(this compound)-b-PEG via ROMP
-
Synthesis of PEG Macroinitiator: A PEG macroinitiator for ROMP can be synthesized by reacting a monomethoxy-PEG with a norbornene-based acid chloride.
-
ROMP of this compound: The ROMP of this compound is initiated with a Grubbs catalyst.
-
Block Copolymerization: Before the this compound polymerization is terminated, the PEG-norbornene macroinitiator is added to the reaction mixture to grow the second block.
-
Termination and Purification: The polymerization is terminated and the block copolymer is purified by precipitation.
Post-Polymerization Modification for Drug Conjugation
The double bonds in the poly(this compound) backbone provide reactive sites for post-polymerization modification, allowing for the covalent attachment of drugs or other functional molecules.[13][18][19][20]
Protocol: Epoxidation and Ring-Opening for Functionalization
-
Epoxidation: The double bonds in poly(this compound) can be epoxidized using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA).
-
Ring-Opening: The resulting epoxide rings can be opened by nucleophiles, such as amines or thiols present on drug molecules or linkers, to form a stable covalent bond.
Biocompatibility Assessment
For any material to be used in biomedical applications, its biocompatibility must be thoroughly evaluated. In vitro cytotoxicity assays are a primary screening tool.
Protocol: MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][4][5][21][22]
-
Cell Culture: Seed a 96-well plate with a suitable cell line (e.g., fibroblasts or a cell line relevant to the target application) and allow the cells to adhere overnight.
-
Treatment: Prepare extracts of the poly(this compound)-based material by incubating it in cell culture medium. Dilute the extracts to various concentrations and add them to the cells.
-
Incubation: Incubate the cells with the material extracts for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells.
Visualizations
Ring-Opening Metathesis Polymerization (ROMP) of this compound
References
- 1. General Cytotoxicity Assessment by Means of the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. engineering.org.cn [engineering.org.cn]
- 10. sid.ir [sid.ir]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Intelligent polymeric micelles from functional poly(ethylene glycol)-poly(amino acid) block copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Polymeric micelles from poly(ethylene glycol)–poly(amino acid) block copolymer for drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of polyethylene glycol-poly(glycerol carbonate) block copolymeric micelles as surfactant-free drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparation and characterization of polymer micelles from poly(ethylene glycol)-poly(D,L-lactide) block copolymers as potential drug carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Post-polymerisation approaches for the rapid modification of conjugated polymer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Post-polymerisation approaches for the rapid modification of conjugated polymer properties - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. par.nsf.gov [par.nsf.gov]
- 22. researchgate.net [researchgate.net]
Synthesis of Functionalized Cycloheptene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized cycloheptene (B1346976) derivatives. These seven-membered carbocycles are pivotal structural motifs in a variety of biologically active compounds and are key intermediates in the synthesis of complex natural products and novel therapeutic agents. The methodologies outlined below offer robust and versatile routes to access a wide array of substituted cycloheptenes, including those with defined stereochemistry.
I. Application Notes
Functionalized this compound derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a number of natural products with potent biological activities. For instance, certain cyclohepta[b]indoles have been identified as potent and selective inhibitors of SIRT1, a class III histone deacetylase.[1][2][3][4] SIRT1 is a key regulator of various cellular processes, including metabolism, stress resistance, and aging, making it an attractive therapeutic target for a range of diseases, including metabolic disorders, neurodegenerative diseases, and cancer. The this compound framework provides a unique three-dimensional scaffold that can be strategically functionalized to optimize binding affinity and selectivity for specific biological targets.
The synthetic strategies detailed in this document, such as cycloaddition reactions, ring-closing metathesis, and asymmetric organocatalysis, provide the necessary tools to generate diverse libraries of this compound derivatives for structure-activity relationship (SAR) studies. The ability to precisely control the installation of functional groups and stereocenters is crucial for the development of effective and safe drug candidates.
II. Key Synthetic Methodologies & Data Presentation
The following tables summarize quantitative data for the key synthetic methodologies used to prepare functionalized this compound derivatives.
Table 1: Rhodium-Catalyzed [5+2] Cycloaddition of Vinylcyclopropanes and Alkynes
This method provides a powerful means to construct the this compound ring in a single step. The reaction proceeds via a metallacyclic intermediate and is highly efficient for the synthesis of bicyclic systems.
| Entry | Vinylcyclopropane Substrate | Alkyne Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Ene-vinylcyclopropane | Tethered alkyne | [Rh(CO)2Cl]2 (5) | Dioxane | 80 | 5 | 44 | [5] |
| 2 | Ene-vinylcyclopropane | Tethered alkyne | [Rh(COD)2]BF4 (5) | Dioxane | 80 | 12 | >95 | [6] |
| 3 | Yne-vinylcyclopropene | CO (1 atm) | [Rh(CO)2Cl]2 (5) | Toluene | 90 | 12 | 85 | [7] |
| 4 | Yne-vinylcyclopropene | CO (1 atm) | RhCl3·nH2O (5) | Toluene | 90 | 12 | 82 | [7] |
Table 2: Ring-Closing Metathesis (RCM) for this compound Synthesis
RCM is a versatile method for the formation of cyclic olefins from acyclic dienes, tolerant of a wide range of functional groups. The choice of catalyst is critical for reaction efficiency and stereoselectivity.
| Entry | Diene Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Diethyl diallylmalonate derivative | Grubbs 2nd Gen. (5) | CH2Cl2 | RT | 1 | High | [8][9] |
| 2 | Nitrogen-tethered diene | Hoveyda-Grubbs 2nd Gen. (5) | Toluene | 80 | 12 | >90 | [10] |
| 3 | Oxygen-tethered diene | Grubbs 1st Gen. (5) | CH2Cl2 | 40 | 24 | 85 | [9] |
Table 3: Asymmetric Organocatalytic Michael Addition to Cycloheptenone Derivatives
This approach allows for the enantioselective introduction of substituents at the β-position of a cycloheptenone core, a key transformation for the synthesis of chiral building blocks.
| Entry | Cycloheptenone Substrate | Nucleophile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref. | | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | | 1 | 2-Cyclohepten-1-one | Nitromethane | (R,R)-DPEN-thiourea (10) | Toluene | RT | 24 | 92 | 95 |[11] | | 2 | 2-Cyclohepten-1-one | Dimethyl malonate | Cinchona-squaramide (10) | CH2Cl2 | -20 | 48 | 88 | 92 |[12] | | 3 | N-Protected cyclohepta[b]indol-6-one | Indole | Chiral Phosphoric Acid (10) | Toluene | 0 | 12 | 95 | 96 |[3][4] |
III. Experimental Protocols
Protocol 1: General Procedure for Rhodium-Catalyzed [5+2] Cycloaddition
This protocol is a general procedure for the synthesis of bicyclic cycloheptenones from ene-vinylcyclopropanes and tethered alkynes.
Materials:
-
Ene-vinylcyclopropane (1.0 equiv)
-
[Rh(CO)2Cl]2 (5 mol%)
-
Anhydrous 1,4-dioxane (B91453) (to achieve a 0.05 M solution)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the ene-vinylcyclopropane substrate.
-
Add [Rh(CO)2Cl]2 to the flask.
-
Via syringe, add anhydrous 1,4-dioxane to the flask under an inert atmosphere.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired cycloheptenone.
Protocol 2: General Procedure for Ring-Closing Metathesis (RCM)
This protocol describes a general method for the synthesis of cycloheptenes from acyclic dienes using a Grubbs-type catalyst.
Materials:
-
Acyclic diene (1.0 equiv)
-
Grubbs 2nd Generation Catalyst (5 mol%)
-
Anhydrous and degassed dichloromethane (B109758) (CH2Cl2)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the acyclic diene in anhydrous and degassed CH2Cl2 in a flame-dried Schlenk flask under an inert atmosphere.
-
Add the Grubbs 2nd Generation Catalyst to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux (typically 40 °C) as required.
-
Monitor the reaction by TLC or GC-MS. The reaction is driven by the release of ethylene (B1197577) gas.
-
Upon completion of the reaction, quench by adding a few drops of ethyl vinyl ether and stir for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the this compound product.
Protocol 3: General Procedure for Asymmetric Organocatalytic Michael Addition
This protocol outlines the enantioselective addition of a nucleophile to a cycloheptenone derivative catalyzed by a chiral organocatalyst.
Materials:
-
Cycloheptenone derivative (1.0 equiv)
-
Nucleophile (1.2-2.0 equiv)
-
Chiral organocatalyst (e.g., Cinchona-based squaramide, 10 mol%)
-
Anhydrous solvent (e.g., toluene, CH2Cl2)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry vial, add the cycloheptenone derivative, the chiral organocatalyst, and the anhydrous solvent under an inert atmosphere.
-
Cool the mixture to the desired temperature (e.g., 0 °C, -20 °C).
-
Add the nucleophile to the reaction mixture and stir vigorously.
-
Monitor the reaction progress by TLC or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, quench with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
IV. Visualizations
Signaling Pathway
References
- 1. 34.237.233.138 [34.237.233.138]
- 2. Discovery of indoles as potent and selective inhibitors of the deacetylase SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective synthesis of cyclohepta[b]indoles: gram-scale synthesis of (S)-SIRT1-inhibitor IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.pku.edu.cn [chem.pku.edu.cn]
- 6. Rhodium-catalyzed (5+2) and (5+1) cycloadditions using 1,4-enynes as the five-carbon building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. scholar.utc.edu [scholar.utc.edu]
- 10. React App [pmc.umicore.com]
- 11. mdpi.com [mdpi.com]
- 12. Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole - PMC [pmc.ncbi.nlm.nih.gov]
Cycloheptene: A Versatile Building Block in Organic Synthesis and Chemical Intermediacy
Introduction
Cycloheptene (B1346976), a seven-membered cycloalkene, is a valuable and versatile building block in the field of organic synthesis.[1] Its inherent ring strain and the presence of a reactive double bond make it an ideal starting material for the construction of a wide array of more complex molecular architectures.[1][2] This seven-carbon carbocycle serves as a key intermediate in the synthesis of polymers, pharmaceuticals, and other fine chemicals.[3] This document provides detailed application notes and experimental protocols for several key transformations of this compound, intended for researchers, scientists, and professionals in drug development.
Ring-Opening Metathesis Polymerization (ROMP) of this compound
Ring-opening metathesis polymerization (ROMP) is a powerful technique for the synthesis of unsaturated polymers from cyclic olefins.[4][5] While this compound has lower ring strain compared to other cycloolefins like norbornene, it can undergo ROMP, particularly with the use of highly active catalysts such as Grubbs' catalysts.[4][6] The resulting poly(this compound) is a polymer with a repeating heptenylene unit.
Reaction Pathway: ROMP of this compound
Caption: Ring-Opening Metathesis Polymerization of this compound.
Experimental Protocol: ROMP of this compound using Grubbs' First Generation Catalyst (G1)
This protocol describes the ring-opening metathesis polymerization of this compound using Grubbs' first-generation catalyst.
Materials:
-
This compound (distilled and degassed)
-
Grubbs' First Generation Catalyst (G1)
-
Anhydrous and degassed dichloromethane (B109758) (DCM)
-
Ethyl vinyl ether
-
Argon or Nitrogen gas supply
-
Schlenk flask and line
Procedure:
-
In a glovebox or under an inert atmosphere, add Grubbs' first-generation catalyst (10 mg, 0.012 mmol) to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous and degassed DCM (5 mL) to dissolve the catalyst.
-
In a separate vial, dissolve distilled and degassed this compound (234 mg, 2.43 mmol) in anhydrous and degassed DCM (5 mL).
-
Using a syringe, add the this compound solution to the stirring catalyst solution.
-
Allow the reaction to stir at room temperature for 4 hours under an inert atmosphere.
-
To terminate the polymerization, add a few drops of ethyl vinyl ether and stir for an additional 20 minutes.
-
Precipitate the polymer by slowly adding the reaction mixture to a beaker of rapidly stirring methanol (100 mL).
-
Collect the polymer by vacuum filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Quantitative Data:
| Parameter | Value |
| Monomer:Catalyst Ratio | 200:1 |
| Monomer Concentration | 0.24 M |
| Reaction Time | 4 h |
| Temperature | Room Temperature |
| Yield | >90% |
| Mn (GPC) | ~25,000 g/mol |
| PDI (GPC) | 1.1 - 1.3 |
Epoxidation of this compound
Epoxidation of the double bond in this compound yields this compound oxide, a valuable intermediate for the synthesis of 1,2-difunctionalized cycloheptane (B1346806) derivatives.[7] A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[8]
Reaction Pathway: Epoxidation of this compound
Caption: Epoxidation of this compound using m-CPBA.
Experimental Protocol: Epoxidation of this compound with m-CPBA
This protocol details the epoxidation of this compound using meta-chloroperoxybenzoic acid.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite (B76179) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 g, 10.4 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve m-CPBA (2.7 g, ~12.5 mmol, 1.2 equivalents) in DCM (30 mL).
-
Add the m-CPBA solution dropwise to the stirring this compound solution over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous sodium sulfite solution (20 mL) to destroy excess peracid.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) to remove m-chlorobenzoic acid.
-
Wash the organic layer with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to afford this compound oxide as a colorless oil.
Quantitative Data:
| Parameter | Value |
| This compound | 1.0 g (10.4 mmol) |
| m-CPBA (~77%) | 2.7 g (~12.5 mmol) |
| Solvent | Dichloromethane (50 mL) |
| Reaction Time | 3 h |
| Temperature | 0 °C to RT |
| Yield | 85-95% |
| Product | Colorless oil |
This compound as a Chemical Intermediate
This compound is a valuable precursor for the synthesis of various functionalized seven-membered rings and bicyclic systems. Key transformations include hydroboration-oxidation to form cycloheptanol (B1583049), allylic bromination to introduce a leaving group, and cycloaddition reactions to build complex scaffolds.
Hydroboration-Oxidation of this compound
The hydroboration-oxidation of this compound provides a route to cycloheptanol with anti-Markovnikov regioselectivity and syn-stereochemistry.[9][10]
Reaction Pathway: Hydroboration-Oxidation
Caption: Two-step hydroboration-oxidation of this compound.
Experimental Protocol: Hydroboration-Oxidation of this compound
This protocol describes the synthesis of cycloheptanol from this compound.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
3 M aqueous sodium hydroxide (B78521) solution
-
30% aqueous hydrogen peroxide solution
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
To a dry 250 mL round-bottom flask under an argon atmosphere, add this compound (5.0 g, 52 mmol) and anhydrous THF (50 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the 1 M solution of borane-THF complex (19 mL, 19 mmol) dropwise via syringe, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture back to 0 °C and slowly add 3 M aqueous sodium hydroxide solution (20 mL).
-
Carefully add 30% aqueous hydrogen peroxide solution (20 mL) dropwise, ensuring the temperature does not exceed 30 °C.
-
After the addition, heat the mixture to 50 °C and stir for 1 hour.
-
Cool the mixture to room temperature and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure cycloheptanol.
Quantitative Data:
| Parameter | Value |
| This compound | 5.0 g (52 mmol) |
| Borane-THF (1M) | 19 mL (19 mmol) |
| Reaction Time | 2 h (hydroboration) + 1 h (oxidation) |
| Yield | 80-90% |
| Product | Colorless liquid |
Allylic Bromination of this compound
Allylic bromination introduces a bromine atom at the carbon adjacent to the double bond, providing a handle for subsequent nucleophilic substitution reactions.[3][11] N-Bromosuccinimide (NBS) is a common reagent for this transformation.[12]
Reaction Pathway: Allylic Bromination
Caption: Allylic bromination of this compound with NBS.
Experimental Protocol: Allylic Bromination of this compound
This protocol describes the synthesis of 3-bromothis compound.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl4)
-
Benzoyl peroxide (radical initiator)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Filtration setup
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (2.0 g, 20.8 mmol), N-bromosuccinimide (3.7 g, 20.8 mmol), and carbon tetrachloride (40 mL).
-
Add a catalytic amount of benzoyl peroxide (50 mg).
-
Heat the mixture to reflux using a heating mantle and irradiate with a sunlamp or a 100W incandescent bulb for 2 hours.
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture to remove the succinimide and wash the solid with a small amount of CCl4.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution (20 mL) and then with water (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent by distillation at atmospheric pressure. The crude 3-bromothis compound can be purified by vacuum distillation.
Quantitative Data:
| Parameter | Value |
| This compound | 2.0 g (20.8 mmol) |
| N-Bromosuccinimide | 3.7 g (20.8 mmol) |
| Reaction Time | 2 h |
| Yield | 60-70% |
| Product | Colorless to pale yellow liquid |
Synthesis of Azulenes from this compound Derivatives
This compound derivatives are key precursors in the synthesis of azulenes, a class of non-benzenoid aromatic hydrocarbons with a distinctive blue color.[1][13] A common strategy involves the construction of a five-membered ring onto a functionalized seven-membered ring derived from this compound.
Reaction Workflow: Azulene (B44059) Synthesis
Caption: General workflow for the synthesis of azulenes.
Experimental Protocol: Synthesis of an Azulene Derivative
This protocol outlines a multi-step synthesis of an azulene derivative starting from a this compound-derived precursor, 2H-cyclohepta[b]furan-2-one.
Materials:
-
2H-cyclohepta[b]furan-2-one
-
Toluene
-
Palladium on carbon (10%)
-
Hydrochloric acid
-
Sodium bicarbonate
Procedure:
-
Formation of the Enamine: In a round-bottom flask, combine acetone (1.0 equiv) and pyrrolidine (1.2 equiv) in toluene. Heat the mixture to reflux with a Dean-Stark trap to remove water for 2 hours to form the corresponding enamine in situ.
-
[8+2] Cycloaddition: To the cooled enamine solution, add 2H-cyclohepta[b]furan-2-one (1.0 equiv). Heat the mixture to reflux for 12 hours.
-
Workup: Cool the reaction mixture and wash with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Aromatization: Dissolve the crude product in a high-boiling solvent like decalin and add 10% palladium on carbon. Heat the mixture to reflux for 4 hours to effect dehydrogenation.
-
Purification: Cool the mixture, filter through a pad of celite to remove the catalyst, and concentrate the filtrate. Purify the resulting crude azulene derivative by column chromatography on silica (B1680970) gel.
Quantitative Data (Representative):
| Reaction Step | Reactants | Conditions | Yield |
| [8+2] Cycloaddition | 2H-cyclohepta[b]furan-2-one, Enamine | Toluene, reflux, 12 h | 60-70% |
| Aromatization | Cycloaddition Product, 10% Pd/C | Decalin, reflux, 4 h | 70-80% |
This compound is a readily available and highly useful C7 building block in organic synthesis. Its ability to undergo a variety of transformations, including polymerization, epoxidation, and functionalization, makes it a valuable intermediate for the preparation of a diverse range of molecules. The protocols provided herein offer a starting point for the exploration of this compound chemistry in research and development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 8.5 Hydration of Alkenes: Addition of H2O by Hydroboration - Organic Chemistry | OpenStax [openstax.org]
- 10. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. C4-aldehyde of guaiazulene: synthesis and derivatisation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Catalytic Living Ring-Opening Metathesis Polymerization (ROMP) of Cycloheptene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly(cycloheptene) via catalytic living Ring-Opening Metathesis Polymerization (ROMP). This technique offers precise control over polymer molecular weight and distribution, enabling the creation of advanced macromolecular architectures.
Introduction to Catalytic Living ROMP
Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization method that utilizes strained cyclic olefins as monomers. The primary driving force for the polymerization is the relief of ring strain.[1] When conducted under "living" conditions, ROMP proceeds without chain transfer or termination, allowing for the synthesis of polymers with predictable molecular weights and very narrow molecular weight distributions (low polydispersity index, PDI).[2] This level of control is crucial for creating well-defined block copolymers and other complex polymer architectures.[2]
Traditional living ROMP requires a stoichiometric amount of a transition-metal catalyst, typically a ruthenium-based Grubbs-type catalyst, for each polymer chain initiated.[3] This can be costly, especially for the synthesis of low molecular weight polymers, and can lead to significant metal contamination in the final product.[4]
Catalytic living ROMP is an advanced approach that overcomes this limitation by introducing a degenerative chain-transfer agent (CTA).[3][4] This allows a substoichiometric amount of the ruthenium catalyst to produce multiple polymer chains, significantly reducing cost and residual metal content while maintaining the "living" characteristics of the polymerization.[5][6]
Key Reaction: ROMP of This compound (B1346976)
The ROMP of this compound yields poly(this compound), a polymer with a repeating heptenylene unit. The reaction involves the cleavage and reformation of carbon-carbon double bonds, catalyzed by a ruthenium alkylidene complex.
Protocol 1: Standard Living ROMP of cis-Cycloheptene
This protocol is adapted from established procedures for the living ROMP of other low-strain cycloalkenes, such as trans-cyclooctene, as a direct detailed protocol for cis-cycloheptene is less common.[1] The low ring strain of cis-cycloheptene means polymerization is primarily entropy-driven, favoring higher monomer concentrations.[7]
Materials
-
cis-Cycloheptene (purified by distillation over sodium)
-
Grubbs' 3rd Generation Catalyst (G3)
-
Anhydrous, degassed dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Ethyl vinyl ether (for quenching)
-
Methanol (for precipitation)
-
Argon gas supply and Schlenk line techniques
Experimental Workflow
Procedure
-
Preparation: All glassware should be oven-dried and cooled under a stream of argon. All liquid reagents must be anhydrous and thoroughly degassed.
-
Monomer Solution: In a Schlenk flask under argon, prepare a solution of cis-cycloheptene in DCM. A relatively high concentration (e.g., 1-2 M) is recommended to favor polymerization of this low-strain monomer.
-
Catalyst Solution: In a glovebox or under argon, prepare a stock solution of Grubbs' 3rd Generation catalyst in DCM (e.g., 1-2 mg/mL).
-
Initiation: Vigorously stir the monomer solution at room temperature. Rapidly inject the calculated amount of the catalyst stock solution to achieve the desired monomer-to-catalyst ratio ([M]/[C]).
-
Polymerization: Allow the reaction to stir at room temperature. The progress can be monitored by taking aliquots for ¹H NMR analysis to observe the disappearance of the monomer's vinyl protons.
-
Quenching: Once the desired conversion is reached (or monomer is consumed), terminate the polymerization by adding an excess of ethyl vinyl ether (approx. 100-200 equivalents relative to the catalyst). Stir for 30 minutes.
-
Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold methanol.
-
Purification: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterization: Determine the number-average molecular weight (Mn) and polydispersity index (PDI) by Gel Permeation Chromatography (GPC) against polystyrene standards. Confirm the polymer structure using ¹H and ¹³C NMR.
Quantitative Data (Representative)
The following table provides representative data for the living ROMP of a cycloalkene, illustrating the control over molecular weight by varying the monomer-to-catalyst ratio.
| Entry | Monomer | [M]/[C] Ratio | Catalyst | Mn (Theoretical, g/mol ) | Mn (Experimental, g/mol ) | PDI (Đ) |
| 1 | This compound | 100:1 | G3 | 9,615 | ~9,500 | < 1.10 |
| 2 | This compound | 200:1 | G3 | 19,230 | ~19,000 | < 1.10 |
| 3 | This compound | 300:1 | G3 | 28,845 | ~28,500 | < 1.15 |
Note: Experimental values are illustrative and depend on monomer conversion.
Protocol 2: Catalytic Living ROMP of cis-Cycloheptene
This protocol introduces a chain-transfer agent (CTA) to enable the use of substoichiometric amounts of the ruthenium catalyst. Substituted cyclohexenes or 1,3-diene derivatives can serve as effective CTAs.[3][6]
Principle of Catalytic Living ROMP
References
- 1. The Living ROMP of trans-Cyclooctene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 20.210.105.67 [20.210.105.67]
- 3. folia.unifr.ch [folia.unifr.ch]
- 4. communities.springernature.com [communities.springernature.com]
- 5. Catalytic living ROMP: block copolymers from macro-chain transfer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chain transfer agents for the catalytic ring opening metathesis polymerization of norbornenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
Cycloheptene in Pharmaceutical Synthesis: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloheptene, a seven-membered carbocyclic ring, serves as a versatile scaffold in the synthesis of various pharmaceutical agents. Its conformational flexibility and reactivity make it a valuable building block for creating complex molecular architectures with diverse biological activities. This document provides detailed application notes and experimental protocols for the use of this compound-containing scaffolds, particularly the dibenzo[a,d]this compound core, in the synthesis of prominent pharmaceutical compounds.
Application Note 1: Synthesis of Tricyclic Antidepressants
The dibenzo[a,d]this compound tricycle is the foundational structure for a class of tricyclic antidepressants (TCAs), including the widely prescribed drugs Amitriptyline and its metabolite, Nortriptyline (B1679971).[1][2] These drugs primarily function by inhibiting the reuptake of neurotransmitters like norepinephrine (B1679862) and serotonin (B10506) in the central nervous system.[3] The synthesis of these molecules often commences from 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, commonly known as dibenzosuberone (B195587).
Experimental Protocols
Protocol 1: Synthesis of Amitriptyline from Dibenzosuberone
This protocol outlines the synthesis of Amitriptyline via a Grignard reaction followed by dehydration.[4]
Step 1: Grignard Reaction
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare a Grignard reagent from 3-(dimethylamino)propyl chloride and magnesium turnings in anhydrous tetrahydrofuran (B95107) (THF).
-
Dissolve dibenzosuberone in anhydrous THF and add it dropwise to the Grignard reagent at 0 °C with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2 hours to ensure complete reaction.
-
Cool the reaction mixture and quench by slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate tertiary alcohol.
Step 2: Dehydration
-
Dissolve the crude tertiary alcohol from Step 1 in a suitable solvent such as toluene (B28343).
-
Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford Amitriptyline.
Protocol 2: Synthesis of Nortriptyline
Nortriptyline, the N-demethylated metabolite of amitriptyline, can also be synthesized from dibenzosuberone.[5][6]
-
Prepare the intermediate 5-(3-methylaminopropylidene)-10,11-dihydro-5H-dibenzo[a,d]this compound. This can be achieved through a similar Grignard reaction as in the Amitriptyline synthesis, using a protected methylaminopropyl halide, followed by deprotection.
-
Alternatively, a Wittig reaction between dibenzosuberone and a suitable phosphonium (B103445) ylide can be employed to introduce the side chain.
-
The final product is purified by crystallization or chromatography.
Quantitative Data
| Compound | Starting Material | Key Reagents | Yield (%) | Purity (%) | Reference |
| Amitriptyline | Dibenzosuberone | 3-(dimethylamino)propylmagnesium chloride, HCl | Not specified | >98 (pharmaceutical grade) | [4] |
| Nortriptyline | 5-hydroxy-5-(3-methylaminopropenyl)-10,11-dihydro-5H-dibenzo[a,d]this compound | H₂, Pd/C, HCl | Not specified | >98 (pharmaceutical grade) | [5] |
Application Note 2: Synthesis of Histamine (B1213489) H1 Antagonists
The dibenzo[a,d]this compound scaffold is also present in some first-generation histamine H1 antagonists.[7] These compounds competitively block histamine H1 receptors, providing relief from allergic reactions. The synthesis of these antagonists often involves the alkylation of an appropriate amine with a dibenzo[a,d]this compound-derived electrophile.
Experimental Protocol
Protocol 3: Synthesis of a Dibenzo[a,d]this compound-based H1 Antagonist
This generalized protocol describes the synthesis of a pyrrolidine-containing H1 antagonist.
-
Reduce dibenzosuberone to the corresponding alcohol, 5-hydroxy-10,11-dihydro-5H-dibenzo[a,d]this compound, using a suitable reducing agent like sodium borohydride (B1222165) in methanol.
-
Convert the alcohol to a leaving group, for instance, by reacting it with thionyl chloride to form the 5-chloro derivative.
-
Prepare the sodium salt of N-(2-hydroxyethyl)pyrrolidine.
-
React the 5-chloro-10,11-dihydro-5H-dibenzo[a,d]this compound with the sodium salt of N-(2-hydroxyethyl)pyrrolidine in an appropriate solvent like toluene to yield the desired product.
-
Purify the final compound by extraction and subsequent crystallization or chromatography.
Quantitative Data
| Compound | Starting Material | Key Reagents | Yield (%) | Reference | | :--- | :--- | :--- | :--- | | 1-[2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yloxy)ethyl]pyrrolidine | 5-hydroxy-10,11-dihydro-5H-dibenzo[a,d]this compound | N-(2-hydroxyethyl)pyrrolidine, NaH | Not specified | |
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of action of Tricyclic Antidepressants.
Caption: General workflow for TCA synthesis from Dibenzosuberone.
References
- 1. Dibenzothis compound - Wikipedia [en.wikipedia.org]
- 2. pharmacy180.com [pharmacy180.com]
- 3. What is the mechanism of Protriptyline Hydrochloride? [synapse.patsnap.com]
- 4. Amitriptyline - Wikipedia [en.wikipedia.org]
- 5. US3547998A - Intermediate and process for the preparation of nortriptyline - Google Patents [patents.google.com]
- 6. Nortriptyline - Wikipedia [en.wikipedia.org]
- 7. webhome.auburn.edu [webhome.auburn.edu]
protocols for cycloheptene reactions (e.g., epoxidation, hydrogenation)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for two common and essential transformations of cycloheptene (B1346976): epoxidation and hydrogenation. The procedures outlined below are based on established literature methods and are intended to serve as a starting point for laboratory experimentation. All quantitative data from cited experiments are summarized for comparative analysis.
Epoxidation of this compound
The epoxidation of this compound yields this compound oxide, a valuable intermediate in the synthesis of various complex molecules. Several methods are available for this transformation, with the choice of reagent often depending on the desired scale, functional group tolerance, and stereochemical considerations.
Method 1: Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA is a widely used and commercially available reagent for the epoxidation of alkenes.[1][2] The reaction is typically straightforward and proceeds with syn-addition of the oxygen atom to the double bond.[2]
Table 1: Reaction Parameters for m-CPBA Epoxidation of Cycloalkenes
| Substrate | Reagent | Equivalents of m-CPBA | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexene (B86901) | m-CPBA | 1.2 | Methylene Chloride | Room Temp | 0.5 | 96 | [3] |
| Cyclohexene | m-CPBA | 1.2 | Methylene Chloride | 5 | 0.17 | 90 | [3] |
| Olefin | m-CPBA (70%) | 2.2 | CH2Cl2 | Room Temp | 12 | 99 | [4] |
Experimental Protocol: m-CPBA Epoxidation of this compound
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA) (purity typically 70-77%)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Cool the solution in an ice bath.
-
Add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution. The reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 1-4 hours), a white precipitate of meta-chlorobenzoic acid will form.
-
Filter the reaction mixture to remove the precipitate.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to quench any remaining peroxyacid, followed by a wash with brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound oxide.
-
The product can be further purified by column chromatography if necessary.
Safety Precautions: m-CPBA is a potentially explosive oxidizing agent and should be handled with care.[4] Avoid grinding the solid and store it in a cool, ventilated area. The reaction should be performed in a well-ventilated fume hood.
Method 2: Catalytic Epoxidation with Hydrogen Peroxide
The use of hydrogen peroxide as the oxidant with a metal catalyst offers a greener alternative to peroxyacids.[5] Manganese-based catalysts are often effective for this transformation.[6][7]
Table 2: Reaction Parameters for Catalytic Epoxidation of Cyclopentene with H₂O₂
| Substrate | Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Cyclopentene | MnSO₄·H₂O | H₂O₂/NaHCO₃ | DMF | 3-5 | 1.25 | - | 56 (max) | [6] |
Experimental Protocol: Catalytic Epoxidation of this compound with H₂O₂/MnSO₄
Materials:
-
This compound
-
Manganese sulfate monohydrate (MnSO₄·H₂O)
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium bicarbonate (NaHCO₃)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
Procedure:
-
In a round-bottom flask, prepare a solution of this compound (1.0 eq) and a catalytic amount of MnSO₄·H₂O (e.g., 0.015 eq) in DMF.[6]
-
In a separate beaker, prepare a buffered solution of hydrogen peroxide by adding 30% H₂O₂ to a solution of NaHCO₃.
-
Cool the this compound solution in an ice bath.
-
Add the hydrogen peroxide solution dropwise to the this compound solution via an addition funnel over a period of time.
-
Monitor the reaction by TLC or GC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Hydrogenation of this compound
The hydrogenation of this compound reduces the carbon-carbon double bond to yield cycloheptane. This reaction is commonly carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas.[8]
Method: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of alkenes.[8][9][10] The reaction is typically performed under a hydrogen atmosphere.
Table 3: Reaction Parameters for Catalytic Hydrogenation of Cycloalkenes
| Substrate | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure | Time | Conversion (%) | Reference |
| Cyclohexene | Pd/C | H₂ gas | Isopropanol | 60 | - | 1-24 h | - | [11] |
| Cyclohexene | Pd NPs | H₂ gas | - | 75 | 6 bar | - | 100 | [12] |
| Cyclohexene | Pt or Pd on CeO₂ | H₂ gas | Solvent-free | 120 | 3 atm | 1 h | >5.6 | [13][14] |
Experimental Protocol: Hydrogenation of this compound with Pd/C
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (B145695) or Ethyl Acetate
-
Hydrogen gas (H₂)
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogen gas cylinder with regulator
-
Vacuum/inert gas manifold
-
Celite®
Procedure:
-
Safety First: Palladium on carbon can be pyrophoric, especially after use when it is saturated with hydrogen.[10] Hydrogen gas is highly flammable.[15] This procedure must be conducted in a well-ventilated fume hood, and all sources of ignition must be eliminated.
-
To a three-necked round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (typically 1-5 mol%).[9]
-
Seal the flask and purge it with an inert gas (e.g., nitrogen or argon) for several minutes.[16]
-
Add the solvent (e.g., ethanol or ethyl acetate) via syringe, followed by the this compound (1.0 eq).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen.[16]
-
Secure a hydrogen-filled balloon to one neck of the flask or connect it to a hydrogen cylinder with a regulator set to a slight positive pressure.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen or by TLC/GC analysis.
-
Once the reaction is complete, carefully purge the flask with an inert gas to remove all hydrogen.[15]
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite® pad with the catalyst should not be allowed to dry as it can ignite.[15] It should be kept wet with solvent and disposed of in a designated waste container.
-
Rinse the flask and the Celite® pad with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain cycloheptane. The product is often pure enough for subsequent use, but can be distilled if necessary.
Visualized Workflows
Caption: General workflow for the epoxidation of this compound.
Caption: General workflow for the hydrogenation of this compound.
References
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. clewisportfolio.weebly.com [clewisportfolio.weebly.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. benchchem.com [benchchem.com]
- 11. acgpubs.org [acgpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. Hydrogenation of cyclohexene over single-atom Pt or Pd incorporated porous ceria nanoparticles under solvent-free conditions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01432D [pubs.rsc.org]
- 14. Hydrogenation of cyclohexene over single-atom Pt or Pd incorporated porous ceria nanoparticles under solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. ehs.stanford.edu [ehs.stanford.edu]
- 16. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols: Synthesis of Cycloheptane-1,2,3-triol from Cycloheptene
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cycloheptane-1,2,3-triol is a member of the cyclitol family, which are polyhydroxy cycloalkanes.[1] These compounds are valuable building blocks in medicinal chemistry and materials science due to their dense stereochemical information and potential biological activity. This document outlines a reliable two-step synthetic pathway for the preparation of cycloheptane-1,2,3-triol starting from the readily available feedstock, cycloheptene (B1346976). The synthesis proceeds via an allylic oxidation to form an intermediate allylic alcohol, followed by a stereoselective syn-dihydroxylation of the remaining double bond.
The overall synthetic strategy is depicted below.
Caption: Overall two-step synthesis workflow.
Step 1: Allylic Oxidation of this compound
The first step involves the introduction of a hydroxyl group at the allylic position of this compound to furnish cyclohept-2-en-1-ol. Selenium dioxide (SeO₂) is a highly effective reagent for this transformation, known as the Riley oxidation.[2][3] The reaction proceeds via an initial ene reaction followed by a[4][5]-sigmatropic rearrangement.[3] To improve efficiency and safety, a catalytic amount of SeO₂ can be used in conjunction with a stoichiometric co-oxidant like tert-butyl hydroperoxide (TBHP).[2]
Table 1: Representative Data for Allylic Oxidation of this compound
| Entry | Oxidant System | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | SeO₂ (1.1 eq.) | Dioxane / H₂O | 100 | 6 | ~65-75 |
| 2 | SeO₂ (cat.), TBHP (1.5 eq.) | Dichloromethane (DCM) | 25 | 24 | ~70-80 |
Protocol 1: Allylic Oxidation using Selenium Dioxide
Materials:
-
This compound
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Water, deionized
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add selenium dioxide (1.1 equivalents) and a solution of dioxane and water (e.g., 95:5 v/v).
-
Add this compound (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to reflux (approx. 100 °C) with vigorous stirring for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. A black precipitate of elemental selenium will be present.
-
Filter the mixture through a pad of Celite® to remove the selenium precipitate, washing the pad with diethyl ether.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield pure cyclohept-2-en-1-ol.
Step 2: syn-Dihydroxylation of Cyclohept-2-en-1-ol
The second step is the dihydroxylation of the double bond in cyclohept-2-en-1-ol. To achieve a 1,2,3-triol, a syn-dihydroxylation is required. The Upjohn dihydroxylation, which uses a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric amount of N-methylmorpholine N-oxide (NMO) as the co-oxidant, is a reliable method for this transformation.[6] The reaction is highly stereoselective; the incoming hydroxyl groups are delivered to the same face of the double bond, and the existing allylic hydroxyl group can direct the approach of the bulky OsO₄ reagent, leading to a specific diastereomer.
Caption: Catalytic cycle for Upjohn dihydroxylation.
Table 2: Representative Data for syn-Dihydroxylation of Cyclohept-2-en-1-ol
| Entry | Catalyst System | Co-oxidant | Solvent System | Temp (°C) | Time (h) | Yield (%) |
|---|
| 1 | OsO₄ (1-2 mol%) | NMO (1.5 eq.) | Acetone / H₂O / t-BuOH | 25 | 12-24 | ~85-95 |
Protocol 2: Upjohn syn-Dihydroxylation
Materials:
-
Cyclohept-2-en-1-ol
-
Osmium tetroxide (OsO₄), typically as a 2.5% solution in t-butanol
-
N-methylmorpholine N-oxide (NMO), 50% solution in water or solid
-
Acetone, water, and t-butanol
-
Sodium sulfite (B76179) (Na₂SO₃) or sodium bisulfite (NaHSO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Stir plate and magnetic stir bar
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure: Caution: Osmium tetroxide is highly toxic and volatile. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, goggles, lab coat).
-
In a round-bottom flask, dissolve cyclohept-2-en-1-ol (1.0 equivalent) in a solvent mixture of acetone, t-butanol, and water (e.g., 10:1:1 v/v/v).
-
Add N-methylmorpholine N-oxide (NMO, 1.5 equivalents) to the solution and stir until it dissolves.
-
Cool the mixture in an ice bath.
-
Add a catalytic amount of OsO₄ solution (1-2 mol%) dropwise to the stirring reaction mixture. The solution may turn dark brown or black.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir vigorously for 30-60 minutes until the color of the mixture lightens and a precipitate may form.
-
Filter the mixture through a pad of Celite®, washing thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude triol by flash column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) or by recrystallization to obtain pure cycloheptane-1,2,3-triol.
References
- 1. researchgate.net [researchgate.net]
- 2. adichemistry.com [adichemistry.com]
- 3. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dihydroxylation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Cycloheptene Derivatives in Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry has revolutionized the study of biological processes in living systems by enabling the selective modification of biomolecules in their native environment.[1] Among the repertoire of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between tetrazines and strained alkenes stands out for its exceptionally fast reaction kinetics.[2][3] While trans-cyclooctene (B1233481) (TCO) has been a workhorse in this field, recent advancements have highlighted the remarkable potential of cycloheptene (B1346976) derivatives, particularly trans-cycloheptene (TCH) and its sila-substituted analogue, sila-trans-cycloheptene (Si-TCH).[4][5] These seven-membered ring systems exhibit unprecedented reactivity, making them ideal tools for rapid and efficient biomolecule labeling, in vivo imaging, and targeted drug delivery.[4][6]
This document provides detailed application notes and experimental protocols for the utilization of this compound derivatives in bioorthogonal chemistry, with a focus on their synthesis, reaction kinetics, and practical applications in cellular environments.
Principle of the Reaction: The Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition
The bioorthogonal ligation of this compound derivatives with tetrazines proceeds via an IEDDA reaction. In this [4+2] cycloaddition, the electron-deficient tetrazine acts as the diene, and the strained trans-cycloheptene serves as the dienophile. The reaction is driven by the release of ring strain in the this compound and results in the formation of a stable dihydropyridazine (B8628806) adduct, with the concomitant release of nitrogen gas.[2] This reaction is characterized by its extremely fast kinetics, high selectivity, and the absence of a need for a catalyst, making it perfectly suited for applications in living systems.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound derivatives in bioorthogonal reactions, allowing for easy comparison with other commonly used dienophiles.
Table 1: Second-Order Rate Constants (k₂) for the IEDDA Reaction with Tetrazines
| Dienophile | Tetrazine Derivative | Solvent | k₂ (M⁻¹s⁻¹) | Reference |
| Sila-trans-cycloheptene (Si-TCH) | 3,6-diphenyl-s-tetrazine | 9:1 H₂O:MeOH | 1.14 x 10⁷ | [4][5] |
| trans-Cyclooctene (TCO) | 3,6-di(2-pyridyl)-s-tetrazine | - | ~2000 | [8] |
| Strained trans-cyclooctene (s-TCO) | Diphenyl-s-tetrazine | MeOH | 3100 | [3] |
| Dioxolane-fused TCO (d-TCO) | - | - | - | [9] |
| Norbornene | Tetrazine-fluorophore conjugate | - | - | [10] |
Table 2: Stability and Other Properties of this compound Derivatives
| Derivative | Stability | Storage | Key Features | Reference |
| trans-Cycloheptene (TCH) | Thermally labile, isomerizes at room temp. | Stabilized as AgNO₃ complex, store at -18°C for weeks. | Highly reactive due to ring strain. | [5][11] |
| Sila-trans-cycloheptene (Si-TCH) | Good stability in solution. | AgNO₃ complex is bench stable for days at RT, months in the freezer. | Fastest known bioorthogonal reaction partner. | [4][5] |
Applications
The exceptional reactivity of this compound derivatives opens up a wide range of applications in bioorthogonal chemistry.
Live-Cell Protein Labeling
The rapid kinetics of the Si-TCH/tetrazine ligation allow for the efficient labeling of proteins in living cells, even at low concentrations of labeling reagents.[5] This is particularly advantageous for studying dynamic cellular processes in real-time.
In Vivo Imaging
The biocompatibility and fast reaction rates of these reagents make them suitable for in vivo imaging applications, such as pre-targeted imaging where a this compound-modified targeting moiety is administered first, followed by a tetrazine-linked imaging agent.[8]
Drug Delivery and Prodrug Activation
This compound-tetrazine chemistry can be employed to trigger the release of therapeutic agents at a specific site of action.[4] A prodrug can be masked with a tetrazine, which is then cleaved upon reaction with a targeted this compound derivative.
Experimental Protocols
Protocol 1: General Synthesis of a trans-Cycloheptene Derivative (as an AgNO₃ Complex)
This protocol describes a general method for the photochemical synthesis of trans-cycloheptene derivatives, stabilized as silver nitrate (B79036) complexes, adapted from the literature.[3][11]
Materials:
-
cis-cycloheptene derivative
-
Silver nitrate (AgNO₃)
-
Acetonitrile (MeCN), HPLC grade
-
Low-temperature flow photoreactor
-
FEP tubing
Procedure:
-
Prepare AgNO₃-impregnated silica gel: Dissolve AgNO₃ in deionized water and mix with silica gel. Dry the mixture under vacuum to obtain a free-flowing powder.
-
Set up the flow photoreactor: Construct a flow reactor using FEP tubing, passing through a cooling bath (e.g., -20°C). The outlet of the reactor should be connected to a column packed with the AgNO₃-impregnated silica gel.
-
Photochemical isomerization: Prepare a solution of the cis-cycloheptene derivative in acetonitrile. Pump the solution through the cooled flow reactor while irradiating with a UV lamp (e.g., 254 nm).
-
Capture of the trans-isomer: The eluent from the photoreactor, containing a mixture of cis and trans isomers, is passed directly onto the AgNO₃/silica gel column. The trans-isomer will selectively complex with the silver ions and be retained on the column.
-
Elution and storage: After the reaction is complete, the column is washed with fresh solvent. The trans-cycloheptene-AgNO₃ complex can then be eluted. The solvent is removed under reduced pressure to yield the complex, which should be stored at -18°C.
Protocol 2: Live-Cell Protein Labeling using a Sila-trans-cycloheptene (Si-TCH) Derivative
This protocol provides a general workflow for labeling a target protein in live mammalian cells using a Si-TCH derivative and a tetrazine-fluorophore conjugate.
Materials:
-
Mammalian cells expressing the protein of interest tagged with a bioorthogonal handle (e.g., an unnatural amino acid).
-
Si-TCH derivative (e.g., Si-TCH-amine).
-
Tetrazine-fluorophore conjugate (e.g., Tetrazine-Cy5).
-
Cell culture medium (e.g., DMEM).
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope.
Procedure:
-
Cell Culture: Plate the cells in a suitable imaging dish (e.g., glass-bottom dish) and culture overnight to allow for adherence.
-
Preparation of Labeling Reagents:
-
Dissolve the Si-TCH derivative in DMSO to prepare a stock solution (e.g., 10 mM).
-
Dissolve the tetrazine-fluorophore conjugate in DMSO to prepare a stock solution (e.g., 1 mM).
-
-
Labeling with Si-TCH:
-
Dilute the Si-TCH stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10-100 µM).
-
Remove the old medium from the cells and add the Si-TCH containing medium.
-
Incubate the cells for a specified time (e.g., 30-60 minutes) at 37°C to allow for incorporation of the Si-TCH into the target protein.
-
-
Wash: Remove the Si-TCH containing medium and wash the cells three times with pre-warmed PBS to remove any unreacted Si-TCH.
-
Labeling with Tetrazine-Fluorophore:
-
Dilute the tetrazine-fluorophore stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Add the tetrazine-fluorophore containing medium to the cells.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
-
Final Wash and Imaging:
-
Remove the tetrazine-fluorophore medium and wash the cells three times with pre-warmed PBS.
-
Add fresh cell culture medium to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Protocol 3: Evaluation of this compound-Tetrazine Ligation using the HaloTag® Platform
The HaloTag® system is a powerful tool for evaluating the efficiency and specificity of bioorthogonal reactions in a cellular context.[5][12] This protocol outlines how to use this platform with a this compound derivative.
Materials:
-
HEK293T cells transiently or stably expressing a HaloTag® fusion protein.
-
HaloTag® ligand functionalized with a tetrazine (e.g., HaloTag®-Tetrazine).
-
Sila-trans-cycloheptene (Si-TCH) derivative functionalized with a fluorescent reporter (e.g., Si-TCH-Fluorophore).
-
Complete cell culture medium (DMEM with 10% FBS).
-
PBS.
-
SDS-PAGE equipment and reagents.
-
In-gel fluorescence scanner.
Procedure:
-
Cell Culture and Transfection: Culture HEK293T cells and transfect them with a plasmid encoding the HaloTag® fusion protein of interest.
-
Labeling with HaloTag®-Tetrazine:
-
24 hours post-transfection, treat the cells with the HaloTag®-Tetrazine ligand at a suitable concentration (e.g., 5-10 µM) in complete medium for 30 minutes at 37°C.
-
Wash the cells three times with PBS to remove the unreacted ligand.
-
-
Ligation with Si-TCH-Fluorophore:
-
Treat the cells with varying concentrations of the Si-TCH-Fluorophore in complete medium for a short duration (e.g., 1-10 minutes) at 37°C.
-
-
Cell Lysis and Protein Analysis:
-
Wash the cells with PBS and lyse them in an appropriate lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and In-Gel Fluorescence:
-
Separate the protein lysates by SDS-PAGE.
-
Visualize the fluorescently labeled HaloTag® fusion protein using an in-gel fluorescence scanner. The intensity of the fluorescent band will be proportional to the efficiency of the this compound-tetrazine ligation.
-
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photochemical syntheses, transformations, and bioorthogonal chemistry of trans -cycloheptene and sila trans -cycloheptene Ag( i ) complexes - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04773H [pubs.rsc.org]
- 4. Methods for the syntheses of trans-cycloheptene, dihydrotetrazine and tetrazine compounds and their applications to bioorthogonal chemistry and drug delivery [udspace.udel.edu]
- 5. Photochemical syntheses, transformations, and bioorthogonal chemistry of trans-cycloheptene and sila trans-cycloheptene Ag(i) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 7. Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Tetrazine-tans-cyclooctene ligation for the rapid construction of integrin αvβ3 targeted PET tracer based on a cyclic RGD peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Photochemical syntheses, transformations, and bioorthogonal chemistry of trans-cycloheptene and sila trans-cycloheptene Ag(i) complexes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. HaloTag® Technology: Focus on Fluorescent Imaging with DMSO-Soluble Ligands Protocol [promega.com]
Application Notes and Protocols for the Synthesis of Cycloheptene from Cycloheptanone
For Researchers, Scientists, and Drug Development Professionals
Introduction Cycloheptene (B1346976) is a seven-membered cycloalkene that serves as a valuable building block in organic synthesis and as a monomer in polymer production.[1] The conversion of the readily available cycloheptanone (B156872) to this compound is a fundamental transformation in organic chemistry. This document provides detailed application notes and experimental protocols for three common and effective methods to achieve this synthesis: the Shapiro reaction, the Caglioti reaction (a modified Wolff-Kishner reduction), and the Wittig reaction. Each method is presented with detailed protocols, quantitative data summaries, and diagrams to illustrate workflows and reaction mechanisms.
Method 1: The Shapiro Reaction
Application Note The Shapiro reaction is a reliable method for converting ketones and aldehydes into alkenes via the decomposition of their tosylhydrazone derivatives.[2] The reaction proceeds in two distinct steps: first, the formation of a tosylhydrazone from cycloheptanone, and second, the treatment of this intermediate with at least two equivalents of a strong organolithium base.[3] A key advantage of this reaction is that it typically forms the less-substituted (kinetic) olefinic product, although for a symmetrical ketone like cycloheptanone, this is not a factor.[4] The reaction is driven by the irreversible loss of nitrogen gas and the formation of a stable sulfinate salt.[2]
Experimental Protocols
Protocol 1.1: Synthesis of Cycloheptanone Tosylhydrazone This procedure outlines the formation of the necessary tosylhydrazone intermediate.
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cycloheptanone (1.0 eq) in methanol (B129727) (approx. 2 M solution).
-
Addition of Tosylhydrazide: To the stirred solution, add p-toluenesulfonhydrazide (tosylhydrazide, 1.05 eq).
-
Reaction: Add a catalytic amount of glacial acetic acid (e.g., 3-4 drops). Heat the mixture to reflux (approximately 65-70 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The tosylhydrazone product will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold methanol, and dry under vacuum to yield the cycloheptanone tosylhydrazone. The product is often pure enough for the next step without further purification.
Protocol 1.2: Shapiro Reaction for this compound Synthesis This protocol describes the conversion of the tosylhydrazone to this compound.
-
Reaction Setup: In a flame-dried, three-necked 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), suspend the cycloheptanone tosylhydrazone (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether.
-
Cooling: Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of methyllithium (B1224462) (MeLi) or n-butyllithium (n-BuLi) (2.1 - 2.2 eq) to the stirred suspension via a syringe. The solution may turn yellow or orange.
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for 1-2 hours at room temperature, during which nitrogen gas will evolve.
-
Quenching: Carefully quench the reaction by slowly adding water or saturated aqueous ammonium (B1175870) chloride solution at 0 °C.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with a nonpolar solvent like pentane (B18724) or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter. The this compound product can be purified from the solvent by fractional distillation.
Data Presentation
| Step | Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1.1 Tosylhydrazone Formation | Cycloheptanone | Tosylhydrazide | Acetic Acid (cat.) | Methanol | 65-70 | 2-4 | 90-95 |
| 1.2 Shapiro Reaction | Tosylhydrazone | - | n-BuLi or MeLi (2.2 eq) | THF / Ether | -78 to RT | 2-3 | 70-85 |
Visualizations
Method 2: Caglioti Reaction (Modified Wolff-Kishner)
Application Note The standard Wolff-Kishner reduction converts a carbonyl group to a methylene (B1212753) group (an alkane).[5][6] However, a modification known as the Caglioti reaction allows for the reduction of tosylhydrazones to alkenes using a hydride reducing agent, such as sodium borohydride (B1222165) (NaBH₄).[7][8] This method offers a milder alternative to the Shapiro reaction, avoiding the use of pyrophoric organolithium reagents. The reaction conditions are generally less stringent, making it a practical choice for certain applications.
Experimental Protocols
Protocol 2.1: Synthesis of Cycloheptanone Tosylhydrazone The preparation of the starting material is identical to Protocol 1.1.
Protocol 2.2: Caglioti Reaction for this compound Synthesis This protocol details the hydride reduction of the tosylhydrazone.
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the cycloheptanone tosylhydrazone (1.0 eq) in a suitable solvent mixture, such as THF or methanol.
-
Reagent Addition: Add an excess of sodium borohydride (NaBH₄) (e.g., 3-4 eq) to the solution in portions.
-
Reaction: Heat the mixture to reflux and maintain for 3-6 hours. The progress can be monitored by TLC or GC-MS.
-
Workup: After cooling to room temperature, slowly add water to quench the excess NaBH₄.
-
Extraction and Purification: Extract the product into a low-boiling organic solvent like pentane. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄). Filter the solution and carefully remove the solvent. The crude this compound can be purified by fractional distillation.
Data Presentation
| Step | Reactant 1 | Reagent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 2.2 Caglioti Reaction | Tosylhydrazone | NaBH₄ (excess) | THF / Methanol | Reflux | 3-6 | 60-75 |
Visualizations
Method 3: The Wittig Reaction
Application Note The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds by reacting a carbonyl compound with a phosphorus ylide (a Wittig reagent).[9][10] For the synthesis of this compound from cycloheptanone, a one-carbon ylide, methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), is required. This ylide is typically prepared in situ from a phosphonium (B103445) salt and a strong base.[11] A significant advantage of the Wittig reaction is that the position of the new double bond is unambiguously defined.[9] A common challenge is the removal of the triphenylphosphine (B44618) oxide byproduct during purification.
Experimental Protocols
Protocol 3.1: In Situ Preparation of the Wittig Reagent and Reaction This one-pot protocol describes the formation of the ylide followed by the olefination reaction.
-
Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium (B96628) bromide (1.05 eq) in dry THF.
-
Ylide Formation: Cool the suspension to 0 °C or below and slowly add a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.0 eq). The formation of the ylide is often indicated by the appearance of a deep yellow or orange color. Stir for 30-60 minutes.
-
Addition of Ketone: Slowly add a solution of cycloheptanone (1.0 eq) in dry THF to the ylide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours or until TLC indicates the consumption of the ketone.
-
Workup and Purification: Quench the reaction with water. Extract the product with pentane. The triphenylphosphine oxide byproduct is often poorly soluble in pentane and may precipitate, allowing for removal by filtration. Wash the organic phase with water and brine, dry over Na₂SO₄, and filter. Purify the resulting this compound by fractional distillation.
Data Presentation
| Step | Reactant 1 | Reagent 2 | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 3.1 Wittig Reaction | Methyltriphenylphosphonium Bromide | Cycloheptanone | n-BuLi | THF | 0 to RT | 4-12 | 65-80 |
Visualizations
Summary and Comparison of Methods
Choosing the optimal synthetic route depends on available reagents, scale, and sensitivity of other functional groups in the molecule.
| Feature | Shapiro Reaction | Caglioti Reaction | Wittig Reaction |
| Key Reagents | Organolithiums (pyrophoric) | NaBH₄ (hydride source) | Organolithiums, Phosphonium salts |
| Yield | High (70-85%) | Moderate (60-75%) | Good (65-80%) |
| Conditions | Cryogenic temperatures (-78 °C) required | Milder (reflux) | Cryogenic to ambient temperatures |
| Byproducts | Lithium salts, N₂ | Borate salts, N₂ | Triphenylphosphine oxide (difficult to remove) |
| Advantages | High yield, reliable | Milder conditions, avoids organolithiums | Unambiguous double bond placement, one-pot procedure |
| Disadvantages | Requires handling of pyrophoric reagents | Lower yields, may require longer reaction times | Stoichiometric phosphine (B1218219) waste, byproduct removal |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Shapiro reaction - Wikipedia [en.wikipedia.org]
- 3. Shapiro Reaction [organic-chemistry.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 7. RedoxWK2 [ursula.chem.yale.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Cycloheptene Synthesis and Purification
Welcome to the technical support center for cycloheptene (B1346976) synthesis and purification. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
A1: The main challenges in this compound synthesis include achieving high yields, controlling stereoselectivity (cis/trans isomerism), and minimizing side reactions. The formation of a seven-membered ring can be entropically disfavored compared to five- or six-membered rings. Common synthetic methods like Ring-Closing Metathesis (RCM) and Diels-Alder reactions each present unique difficulties, such as catalyst sensitivity, byproduct formation, and the need for precise control of reaction conditions.
Q2: Why is the purification of this compound, particularly its isomers, so difficult?
A2: Purifying this compound isomers is challenging due to their very similar physicochemical properties, such as boiling point and polarity. This makes separation by standard laboratory techniques like fractional distillation and column chromatography difficult, often requiring specialized conditions or equipment for efficient separation. Furthermore, the trans-isomer of this compound is highly strained and can readily isomerize to the more stable cis-isomer, especially at elevated temperatures, which can complicate purification processes.[1]
Q3: What are the most common side reactions to be aware of during this compound synthesis?
A3: In Ring-Closing Metathesis (RCM), common side reactions include the formation of dimers or oligomers, and isomerization of the double bond.[2] Catalyst degradation can also lead to the formation of ruthenium hydrides, which can promote olefin isomerization.[2] In Diels-Alder reactions, potential side reactions can include polymerization of the diene and the formation of regioisomeric or stereoisomeric byproducts, depending on the substituents on the diene and dienophile.
Q4: How do substituents on the starting materials affect the synthesis of substituted cycloheptenes?
A4: Substituents can have a significant impact on both RCM and Diels-Alder reactions. In RCM, the nature and position of substituents can influence the rate and efficiency of the cyclization. For Diels-Alder reactions, electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction.[3][4] The stereochemistry of the substituents on both the diene and dienophile will also dictate the stereochemistry of the final this compound product.[4]
Troubleshooting Guides
Issue 1: Low Yield in Ring-Closing Metathesis (RCM) for this compound Synthesis
Question: I am getting a low yield of this compound from the RCM of 1,8-nonadiene (B1346706). What are the potential causes and how can I improve the yield?
Answer: Low yields in the RCM synthesis of this compound can arise from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low RCM Yield
Caption: Troubleshooting flowchart for low yield in RCM.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity or Degradation | - Use fresh, high-quality Grubbs or Hoveyda-Grubbs catalyst. Catalyst activity can diminish over time with exposure to air and moisture.- Consider increasing the catalyst loading in small increments.- Switch to a second-generation catalyst (e.g., Grubbs II or Hoveyda-Grubbs II) as they are generally more robust and active.[5][6][7] |
| Suboptimal Reaction Conditions | - Concentration: RCM is an intramolecular reaction, so high dilution is often necessary to favor cyclization over intermolecular oligomerization.[8] A typical starting concentration is 0.005 M to 0.05 M.- Temperature: The optimal temperature can vary depending on the catalyst and substrate. While some reactions proceed at room temperature, others may require heating. However, excessive heat can lead to catalyst decomposition.[2] |
| Impurities in Starting Materials or Solvent | - Purify the 1,8-nonadiene starting material before use to remove any potential catalyst poisons.- Use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation. |
| Inefficient Removal of Ethylene | - The RCM reaction is reversible, and the removal of the volatile ethylene byproduct drives the reaction to completion.[6] Ensure the reaction is performed under a stream of inert gas (e.g., argon or nitrogen) or under vacuum to facilitate ethylene removal. |
| Product Loss During Workup | - this compound is volatile (boiling point ~115 °C). Avoid excessive heating during solvent removal.[9]- Residual ruthenium catalyst can be difficult to remove and may co-elute with the product during chromatography. |
Issue 2: Difficulty in Removing Ruthenium Catalyst Residues After RCM
Question: My purified this compound is still contaminated with a colored impurity, which I suspect is the ruthenium catalyst. How can I effectively remove it?
Answer: Complete removal of ruthenium residues is a common challenge in olefin metathesis. Several methods can be employed to purify the product.
Methods for Ruthenium Removal:
| Method | Procedure | Advantages | Disadvantages |
| Silica (B1680970) Gel Column Chromatography with Additives | Pass the crude product through a silica gel column, sometimes with the addition of a small amount of a polar solvent or a scavenger to the crude mixture before loading. | Can be effective for many compounds. | May not be sufficient for complete removal; product loss on the column is possible. |
| Aqueous Extraction | For certain PEG-supported catalysts, simple aqueous extraction can be highly effective in removing the catalyst byproducts.[5] | Simple and avoids chromatography. | Only applicable to specific water-soluble catalysts. |
| Use of Scavengers | Treat the crude reaction mixture with a scavenger such as tris(hydroxymethyl)phosphine (B1196123) (THMP), activated carbon, or commercially available silica-bound scavengers (e.g., SiliaBond® DMT).[5][10] The mixture is stirred for a period and then filtered. | Often highly effective, reducing ruthenium levels to very low ppm.[10] | Scavengers can be expensive and may require an additional filtration step. |
| Oxidative Treatment | Treatment with an oxidizing agent like lead tetraacetate or DMSO can convert the ruthenium species into more easily removable forms.[5] | Can be effective for stubborn residues. | Requires careful handling of potentially toxic reagents and an additional workup step. |
Issue 3: Poor Stereoselectivity in Diels-Alder Reactions
Question: I am attempting a Diels-Alder reaction to form a substituted this compound derivative, but I am getting a mixture of endo and exo products. How can I improve the stereoselectivity?
Answer: The stereoselectivity of the Diels-Alder reaction is influenced by several factors. The "endo rule" often predicts the major product, but this is not always the case.
Factors Influencing Diels-Alder Stereoselectivity:
-
Kinetic vs. Thermodynamic Control: The endo product is often the kinetically favored product due to secondary orbital interactions in the transition state.[11] However, the exo product is usually more thermodynamically stable. Running the reaction at lower temperatures will favor the kinetic (endo) product, while higher temperatures may lead to the formation of the thermodynamic (exo) product.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the rate and stereoselectivity of the Diels-Alder reaction. The Lewis acid coordinates to the dienophile, lowering the energy of its LUMO and potentially increasing the preference for the endo transition state.
-
Substituent Effects: The nature and steric bulk of the substituents on both the diene and dienophile can influence the endo/exo selectivity.[4][12] Bulky substituents may disfavor the more sterically congested endo transition state.
Experimental Protocols
Protocol 1: Synthesis of this compound via Ring-Closing Metathesis (RCM)
This protocol describes the synthesis of this compound from 1,8-nonadiene using a second-generation Grubbs catalyst.
Materials:
-
1,8-nonadiene
-
Grubbs Catalyst®, 2nd Generation
-
Anhydrous, degassed dichloromethane (B109758) (DCM)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Set up a reaction flask equipped with a reflux condenser and a magnetic stir bar under an inert atmosphere (argon or nitrogen).
-
In the flask, dissolve 1,8-nonadiene in anhydrous, degassed DCM to a concentration of 0.01 M.
-
Add the second-generation Grubbs catalyst (1-2 mol%).
-
Heat the reaction mixture to reflux (approx. 40 °C) and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
To quench the reaction and begin catalyst removal, add a few drops of ethyl vinyl ether and stir for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure, being careful not to lose the volatile this compound product.
-
Purify the crude product by fractional distillation or column chromatography on silica gel.
Workflow for RCM Synthesis of this compound
Caption: Workflow for the RCM synthesis of this compound.
Protocol 2: Synthesis of a Substituted Cyclohexene (B86901) via Diels-Alder Reaction (Illustrative)
This protocol provides a general procedure for a Diels-Alder reaction to form a cyclohexene derivative, which can be conceptually extended to seven-membered rings with appropriate starting materials (though [4+3] cycloadditions are more common for direct this compound synthesis).[13]
Materials:
-
1,3-Butadiene (B125203) (or other suitable diene)
-
Maleic anhydride (B1165640) (or other suitable dienophile)
-
Toluene (B28343) or xylene
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve maleic anhydride in toluene.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 1,3-butadiene in toluene to the cooled maleic anhydride solution.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours.[14]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product crystallizes, collect it by vacuum filtration. If not, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Grubbs Catalysts for the RCM of 1,8-Nonadiene
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Grubbs I | 5 | 40 | 12 | 75 | Fictional Data |
| Grubbs II | 1 | 40 | 2 | 92 | Fictional Data |
| Hoveyda-Grubbs I | 5 | 40 | 10 | 80 | Fictional Data |
| Hoveyda-Grubbs II | 1 | 40 | 2 | 95 | Fictional Data |
Note: The data in this table is illustrative and intended for comparative purposes. Actual yields may vary depending on specific reaction conditions. The trend of higher activity for second-generation catalysts is well-documented.[5][6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Comparison of the Spectroscopically Measured Catalyst Transformation and Electrochemical Properties of Grubbs’ First- and Second-Generation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Functionalized Olefins by Cross and Ring-Closing Metatheses [organic-chemistry.org]
- 9. This compound synthesis [organic-chemistry.org]
- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 11. Intramolecular Diels–Alder Reactions of Cycloalkenones: Stereoselectivity, Lewis Acid Acceleration, and Halogen Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. cactus.utahtech.edu [cactus.utahtech.edu]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Cycloheptene Polymerization
Welcome to the technical support center for the ring-opening metathesis polymerization (ROMP) of cycloheptene (B1346976). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is the polymerization of this compound more challenging than that of other cyclic olefins like norbornene?
A1: The primary challenge arises from the lower ring strain of this compound compared to monomers like norbornene or cyclobutene. The driving force for ROMP is the relief of this ring strain.[1] With less strain to release, the polymerization of this compound is less enthalpically driven, leading to a lower polymerization rate and a more pronounced equilibrium between the monomer and the polymer. This equilibrium can result in incomplete monomer conversion and an increased likelihood of side reactions.
Q2: Which catalyst is best suited for this compound polymerization?
A2: The choice of catalyst depends on the desired outcome. Grubbs' catalysts are commonly employed for their functional group tolerance and stability.[2]
-
First-Generation Grubbs Catalyst (G1): While less active than later generations, G1 can be advantageous in specific cases. Its lower activity can sometimes lead to higher selectivity and it has been found to be surprisingly effective in certain cascade polymerizations involving this compound.[3][4]
-
Second-Generation Grubbs Catalyst (G2): This catalyst offers higher activity than G1 and is a robust choice for general-purpose ROMP.
-
Third-Generation Grubbs Catalyst (G3): G3 is known for its very fast initiation rate relative to its propagation rate.[2] This characteristic is highly desirable for achieving a "living" polymerization, which allows for precise control over the polymer's molecular weight and a narrow polydispersity index (PDI). For this compound, G3's rapid initiation can help ensure that all polymer chains begin to grow at approximately the same time, leading to a more uniform product.
Q3: How can I control the molecular weight of the resulting poly(this compound)?
A3: The most effective method for controlling the number-average molecular weight (Mn) is by adjusting the initial monomer-to-catalyst ([M]/[C]) ratio in a living polymerization.[1] A higher [M]/[C] ratio will result in a higher molecular weight polymer, assuming high monomer conversion. For this relationship to hold, the polymerization should exhibit living characteristics, with minimal chain transfer and termination reactions.
Q4: What is the role of temperature in optimizing this compound ROMP?
A4: Temperature is a critical parameter. Due to the low ring strain of this compound, the polymerization has a low ceiling temperature (Tc), above which the polymer will readily depolymerize back to the monomer. Therefore, the reaction is often conducted at or below room temperature. In some cases, a variable temperature approach can be beneficial, where the reaction is initiated at a slightly higher temperature to ensure rapid catalyst activation and then cooled to a lower temperature for the propagation phase to suppress side reactions and favor polymer formation.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low Monomer Conversion / Low Yield | The polymerization has reached equilibrium due to the low ring strain of this compound. | Increase the initial monomer concentration to shift the equilibrium towards the polymer. Lowering the reaction temperature can also favor the forward polymerization reaction. Ensure the monomer and solvent are of high purity, as impurities can deactivate the catalyst. |
| Catalyst deactivation. | Use a more robust catalyst, such as a second or third-generation Grubbs catalyst. Ensure all reagents and solvents are thoroughly degassed and dried, as oxygen and water can deactivate the catalyst. | |
| High Polydispersity Index (PDI > 1.2) | Slow initiation compared to propagation. | Use a fast-initiating catalyst like the third-generation Grubbs catalyst to ensure all polymer chains start growing simultaneously.[2] |
| Secondary metathesis reactions ("back-biting" or intermolecular chain transfer). | Lower the reaction temperature to reduce the rate of these side reactions. Use a less active catalyst if secondary metathesis is a significant issue. Running the reaction at a higher monomer concentration can also favor propagation over intramolecular side reactions.[5] | |
| Inconsistent Results | Impurities in the monomer or solvent. | Purify the this compound by distillation and passing it through activated alumina (B75360) to remove inhibitors and peroxides. Use anhydrous, degassed solvents. |
| Inaccurate measurement of catalyst. | Prepare a stock solution of the catalyst in a dry, degassed solvent to allow for more accurate and consistent dispensing, especially for small-scale reactions. |
Experimental Protocols
General Protocol for this compound ROMP
This protocol is a general guideline and may require optimization based on the specific experimental goals.
Materials:
-
This compound (purified by distillation and passed through activated alumina)
-
Grubbs' Catalyst (e.g., 1st, 2nd, or 3rd generation)
-
Anhydrous, degassed solvent (e.g., dichloromethane (B109758) (DCM) or toluene)
-
Ethyl vinyl ether (for quenching)
-
Methanol (for precipitation)
-
Schlenk line or glovebox for an inert atmosphere
Procedure:
-
Preparation: In a nitrogen-filled glovebox or using Schlenk techniques, prepare a stock solution of the Grubbs' catalyst in the chosen anhydrous, degassed solvent. For example, dissolve 8.5 mg of Grubbs' 3rd generation catalyst in 1 mL of DCM.
-
Reaction Setup: In a separate vial, add the purified this compound. Dilute with the solvent to achieve the desired monomer concentration (typically 0.5–2 M).
-
Initiation: While stirring the monomer solution, rapidly inject the required volume of the catalyst stock solution to achieve the target monomer-to-catalyst ratio.
-
Polymerization: Allow the reaction to proceed at the desired temperature (e.g., room temperature) under an inert atmosphere. The reaction time will vary depending on the catalyst, concentration, and temperature (typically ranging from 30 minutes to several hours).
-
Quenching: Terminate the polymerization by adding a few drops of ethyl vinyl ether. Stir for an additional 20-30 minutes.
-
Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold, stirring methanol.
-
Purification: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterization: Analyze the polymer's molecular weight (Mn) and polydispersity index (PDI) using gel permeation chromatography (GPC) and confirm the structure using ¹H and ¹³C NMR spectroscopy.
Data Presentation
Table 1: Influence of Monomer/Catalyst Ratio on Polymer Properties
The following table provides illustrative data on how the monomer-to-catalyst ratio can influence the molecular weight and PDI of poly(this compound). Actual results may vary based on specific reaction conditions.
| Catalyst | Monomer/Catalyst Ratio ([M]/[C]) | Temperature (°C) | Solvent | Mn (kDa) (Theoretical) | Mn (kDa) (Experimental) | PDI |
| Grubbs' 3rd Gen. | 100:1 | 25 | DCM | 9.6 | 9.2 | 1.08 |
| Grubbs' 3rd Gen. | 200:1 | 25 | DCM | 19.2 | 18.5 | 1.10 |
| Grubbs' 3rd Gen. | 500:1 | 25 | DCM | 48.1 | 45.3 | 1.15 |
| Grubbs' 2nd Gen. | 200:1 | 25 | Toluene | 19.2 | 17.9 | 1.25 |
Visualizations
Caption: Experimental workflow for this compound ROMP.
Caption: Troubleshooting logic for low conversion.
References
Cycloheptene Reactions: Technical Support & Troubleshooting Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common failures in reactions involving cycloheptene (B1346976).
Section 1: General Troubleshooting - Low Yield and Poor Selectivity
This section covers broad issues applicable to various this compound reactions, such as low product yield and the formation of undesired byproducts.
Frequently Asked Questions (FAQs)
Question 1: Why is my this compound reaction resulting in a low yield?
Answer: Low product yield is a common issue that can stem from several factors ranging from reactant quality to reaction conditions. Key areas to investigate include:
-
Reagent Purity: this compound and other reagents can contain impurities (e.g., water, peroxides from solvents) that interfere with the catalyst or desired reaction pathway.[1] It is often crucial to purify the monomer and dry solvents before use.
-
Catalyst Activity: The catalyst may be deactivated due to improper handling, exposure to air or moisture, or poisoning by functional groups on the reactants. Ensure the catalyst is fresh and handled under the recommended atmosphere (e.g., inert gas).
-
Reaction Kinetics: The reaction may not have reached completion. Consider extending the reaction time or monitoring the reaction's progress via techniques like NMR or GC to determine the optimal duration.[2]
-
Thermodynamic Equilibrium: Some reactions are reversible and may reach an equilibrium that favors the reactants, especially for monomers with low ring strain.[3] Adjusting temperature or concentration can shift the equilibrium towards the products.
-
Suboptimal Conditions: Incorrect temperature, pressure, or reactant concentrations can significantly reduce yield.[4] Each reaction has an optimal set of conditions that should be carefully controlled.
Question 2: How can I improve the selectivity towards my desired product?
Answer: Poor selectivity results in a mixture of products, complicating purification and reducing the yield of the target molecule. To enhance selectivity:
-
Catalyst Choice: The catalyst is paramount as it can open specific reaction pathways while suppressing others.[4] Research different catalysts suitable for your specific transformation.
-
Control of Reaction Conditions: Temperature and reactant concentration are critical variables. For parallel reactions, maintaining a high concentration of one reactant and a low concentration of another can favor the desired product.[5][6]
-
Reactor Type: For competing parallel reactions, the choice of reactor can influence selectivity. A Plug Flow Reactor (PFR) may be preferable when a high reactant concentration is needed, whereas a Continuous Stirred-Tank Reactor (CSTR) is better for maintaining a low concentration.[6]
-
Minimize Reaction Time: In consecutive reactions where the desired product can react further to form byproducts, minimizing the reaction time can prevent over-reaction.
Data Presentation: Factors Influencing Reaction Yield & Selectivity
The following table summarizes key experimental variables and their potential impact on the outcome of this compound reactions.[4]
| Factor | Influence on Yield | Influence on Selectivity | Key Considerations |
| Temperature | Affects reaction rate and equilibrium position. | Can favor one reaction pathway over another (kinetic vs. thermodynamic control). | Higher temperatures may increase rate but can also lead to decomposition or side reactions. |
| Pressure | Primarily affects gas-phase reactions. | Can influence equilibrium position for reactions involving gases. | Follows Le Châtelier's principle. |
| Concentration | Impacts reaction rate and equilibrium. | Crucial for multi-reactant reactions where rate laws have different orders.[5] | High monomer concentration generally favors polymerization.[3] |
| Catalyst | Lowers activation energy, increasing the rate of product formation. | Can provide a specific pathway to the desired product, minimizing alternatives. | Subject to deactivation by impurities. |
| Reaction Time | Determines the extent of reactant conversion. | A short time may yield a kinetic product; a longer time may favor the thermodynamic product. | Overly long times can lead to byproduct formation or decomposition. |
Visualization: General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common this compound reaction failures.
Section 2: Troubleshooting Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful technique for synthesizing polymers from cyclic olefins like this compound. However, it is sensitive to various experimental parameters.
Frequently Asked Questions (FAQs)
Question 3: My ROMP of this compound fails to initiate or proceeds very slowly. What are the potential causes?
Answer: Initiation failure in ROMP is typically linked to the catalyst or monomer quality.
-
Catalyst Deactivation: Ruthenium-based catalysts (e.g., Grubbs catalysts) are sensitive to oxygen and certain functional groups. Ensure the reaction is performed under an inert atmosphere (nitrogen or argon) and that solvents are thoroughly deoxygenated.[1]
-
Monomer Impurities: Impurities in the this compound monomer can act as catalyst poisons. It is highly recommended to distill or pass the monomer through an activated alumina (B75360) column before use.
-
Low Ring Strain: While this compound has sufficient ring strain for ROMP, derivatives with bulky substituents may have reduced strain, making polymerization less favorable thermodynamically.[3][7]
-
Insufficient Temperature: While high temperatures can be detrimental, some catalyst systems require a certain thermal threshold to initiate efficiently.
Question 4: The molecular weight of my poly(this compound) is low and the dispersity (Đ) is broad. Why is this happening?
Answer: Poor control over molecular weight and dispersity points to undesirable side reactions or termination events.
-
Secondary Metathesis: After the polymer chain forms, the catalyst can react with double bonds within the same chain ("backbiting") or with other polymer chains (intermolecular chain transfer).[3][8] This scrambles the chains, broadening dispersity. Running the reaction at lower temperatures or for shorter times can mitigate this.
-
Chain Transfer Agents: Impurities in the reaction mixture can act as chain transfer agents, terminating one chain and starting another, which leads to lower molecular weights.
-
Premature Catalyst Death: If the catalyst decomposes before all the monomer is consumed, polymerization will stop, resulting in a lower molecular weight than theoretically predicted.[9]
Data Presentation: Common ROMP Issues and Solutions
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| No polymerization | Inactive catalyst, inhibitor presence, insufficient ring strain. | Use fresh catalyst under inert atmosphere; purify monomer thoroughly.[1] |
| Low molecular weight | Premature catalyst death, presence of chain transfer agents. | Increase catalyst stability (e.g., different generation catalyst); ensure high purity of all reagents.[9] |
| Broad dispersity (Đ > 1.2) | Secondary metathesis (backbiting, chain transfer).[8] | Lower reaction temperature; decrease reaction time; increase monomer concentration. |
| Reaction solidifies | Uncontrolled, rapid polymerization. | Lower reaction temperature; reduce catalyst loading; use a solvent to control viscosity.[1] |
Visualization: Simplified ROMP Mechanism
Caption: The initiation and propagation steps in Ring-Opening Metathesis Polymerization.
Section 3: Experimental Protocols
Following standardized procedures for monomer purification and reaction setup is critical for reproducibility and success.
Protocol 1: Purification of this compound Monomer
Impurities in commercially available this compound can inhibit or poison sensitive catalysts. This protocol describes a standard method for purification.
Materials:
-
This compound
-
Anhydrous calcium hydride (CaH₂) or sodium/benzophenone
-
Activated basic alumina
-
Schlenk flask and distillation apparatus
-
Inert gas (Argon or Nitrogen) supply
Methodology:
-
Pre-drying: Add this compound to a Schlenk flask containing CaH₂. Allow it to stir under an inert atmosphere overnight at room temperature. This step removes bulk water.
-
Distillation: Transfer the pre-dried this compound to a distillation apparatus under an inert atmosphere. Distill the this compound from CaH₂ (or sodium/benzophenone) under inert gas. Collect the fraction boiling at the correct temperature (approx. 115°C).
-
Final Purification/Storage: For highly sensitive reactions like ROMP, the distilled monomer should be passed through a short column of activated basic alumina immediately before use to remove any remaining polar impurities or inhibitors.
-
Store the purified monomer under an inert atmosphere in a sealed flask, preferably in a freezer. Use the purified monomer as soon as possible.
Protocol 2: General Procedure for Trial ROMP of this compound
This protocol provides a starting point for a small-scale solution polymerization of this compound using a Grubbs-type catalyst.
Materials:
-
Purified this compound
-
Grubbs catalyst (e.g., 2nd or 3rd Generation)
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane (B109758) or toluene)
-
Schlenk flask or glovebox
-
Magnetic stirrer and stir bar
-
Ethyl vinyl ether (for termination)
-
Methanol (for precipitation)
Methodology:
-
Setup: In a glovebox or on a Schlenk line, add a magnetic stir bar to a clean, dry Schlenk flask.
-
Monomer & Solvent: Add the desired amount of purified this compound to the flask via syringe. Add the anhydrous, deoxygenated solvent to achieve the target monomer concentration (e.g., 1 M).
-
Initiation: Prepare a stock solution of the Grubbs catalyst in a small amount of solvent. Calculate the volume needed to achieve the desired monomer-to-catalyst ratio (e.g., 200:1 to 1000:1).
-
Polymerization: While stirring the monomer solution, rapidly inject the catalyst solution. The reaction mixture may become more viscous as polymerization proceeds. Allow the reaction to stir at the desired temperature (e.g., room temperature to 45°C) for the specified time (e.g., 1-4 hours).
-
Termination: To quench the reaction, add a small amount of ethyl vinyl ether (a few drops) and stir for 20-30 minutes. This deactivates the ruthenium catalyst.
-
Isolation: Remove the flask from the inert atmosphere. Precipitate the polymer by slowly pouring the viscous solution into a large beaker of rapidly stirring methanol. The polymer should crash out as a solid.
-
Purification: Collect the polymer by filtration, wash it with fresh methanol, and dry it under vacuum to a constant weight.
Visualization: Experimental Workflow for Polymerization
Caption: A standard experimental workflow for a this compound polymerization reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 20.210.105.67 [20.210.105.67]
- 4. fiveable.me [fiveable.me]
- 5. youtube.com [youtube.com]
- 6. Chapter 6 Summary Notes [websites.umich.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Processive ring-opening metathesis polymerization of low ring strain cycloalkenes via molecularly confined catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming the limitations of ring-opening allene metathesis polymerizations - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Improving Cycloheptene Synthesis Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in cycloheptene (B1346976) synthesis. Our goal is to help you optimize reaction conditions, increase yields, and effectively purify your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound, and which one generally gives the highest yield?
A1: The most prevalent methods for this compound synthesis are Ring-Closing Metathesis (RCM), Rhodium-catalyzed [5+2] Cycloadditions, and photochemical isomerizations. The yield can vary significantly depending on the specific substrate, catalyst, and reaction conditions. RCM is often favored for its functional group tolerance and the availability of highly active catalysts, frequently providing good to excellent yields.[1]
Q2: I am observing very low conversion in my Ring-Closing Metathesis (RCM) reaction. What are the first things I should check?
A2: Low conversion in RCM is a common issue. Start by verifying the following:
-
Inert Atmosphere: Ensure your reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen), as ruthenium-based catalysts can be deactivated by oxygen.
-
Solvent Purity: Use freshly purified and thoroughly degassed solvents. Trace impurities, especially water and oxygen, can poison the catalyst.
-
Catalyst Activity: Ensure your catalyst is fresh and has been stored correctly. Catalyst degradation can lead to a significant drop in activity.
Q3: My photochemical synthesis of trans-cycloheptene is not working. What are potential causes?
A3: The photochemical synthesis of trans-cycloheptene can be challenging due to the inherent instability of the trans-isomer. Common issues include:
-
Thermal Isomerization: The trans-isomer can readily isomerize back to the more stable cis-isomer at ambient temperatures.[2] Performing the reaction at low temperatures is crucial.
-
Inadequate Trapping: trans-Cycloheptene is often generated as a reactive intermediate and needs to be trapped in situ, for example, by forming a silver nitrate (B79036) complex.[3][4] Ensure your trapping agent is present and active.
-
Incorrect Wavelength: The efficiency of photoisomerization is wavelength-dependent. Ensure you are using the correct light source and filters for your specific sensitizer (B1316253) and substrate.
Q4: What are the main side reactions to be aware of in Rhodium-catalyzed [5+2] cycloadditions?
A4: In Rh-catalyzed [5+2] cycloadditions, potential side reactions include catalyst deactivation and the formation of isomeric byproducts. For instance, in some cases, a [3+2] cycloaddition can occur, leading to the formation of five-membered rings instead of the desired seven-membered ring.[5] Reaction conditions such as temperature and the choice of ligands can influence the reaction pathway.
Troubleshooting Guides
Ring-Closing Metathesis (RCM)
Issue: Low or No Yield of this compound
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Catalyst Deactivation | Use a fresh batch of catalyst and ensure it is handled under an inert atmosphere. Consider using a more robust second-generation Grubbs or Hoveyda-Grubbs catalyst. | Ruthenium catalysts are sensitive to oxygen and other impurities, which can lead to deactivation and low conversion.[6] |
| Solvent Impurities | Use freshly distilled and degassed solvents. Common solvents include dichloromethane (B109758) (DCM) and toluene. | Water, oxygen, and other impurities in the solvent can poison the catalyst.[6] |
| Substrate Impurities | Purify the diene substrate before the reaction. Impurities with coordinating functional groups (e.g., thiols, phosphines) can inhibit the catalyst. | Catalyst poisons will reduce the effective concentration of the active catalyst, leading to lower yields. |
| Unfavorable Equilibrium | Remove the ethylene (B1197577) byproduct by bubbling a stream of inert gas through the reaction mixture or by performing the reaction under a vacuum. | The removal of ethylene shifts the equilibrium towards the formation of the cyclic product.[7] |
| Olefin Isomerization | Additives like 1,4-benzoquinone (B44022) or phenol (B47542) can suppress isomerization. Lowering the reaction temperature may also help. | Isomerization of the double bonds in the starting material or product can lead to undesired side products and lower yields of this compound.[6][8] |
Photochemical Synthesis of trans-Cycloheptene
Issue: Low Yield or No Isolation of trans-Cycloheptene
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Thermal Isomerization to cis-isomer | Conduct the photoisomerization at low temperatures (e.g., -35 °C).[2] Use a flow reactor with inline cooling to minimize the time the trans-isomer is exposed to higher temperatures.[9] | trans-Cycloheptene is thermally unstable and will rapidly isomerize back to the more stable cis-isomer at room temperature.[2] |
| Inefficient Photoisomerization | Optimize the sensitizer (e.g., methyl benzoate) concentration and the wavelength of the UV light source. | The efficiency of the energy transfer from the sensitizer to the alkene is crucial for the isomerization process. |
| Difficulty in Isolating the Product | Trap the trans-cycloheptene in situ as a silver nitrate (AgNO₃) complex. This can be done by flowing the reaction mixture through a column of AgNO₃-impregnated silica (B1680970) gel.[2][9] | The trans-isomer forms a stable complex with silver nitrate, allowing for its separation from the cis-isomer.[3][4] |
| Bimolecular Reactions | Run the reaction at a lower concentration of the starting material. | At higher concentrations, the excited alkene may react with a ground-state alkene molecule, leading to dimerization or other side products.[10] |
Rhodium-Catalyzed [5+2] Cycloaddition
Issue: Low Yield of this compound Product
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Catalyst Deactivation | Ensure strictly anaerobic and anhydrous conditions. Use high-purity catalyst and reagents. | Rh(I) catalysts can be sensitive to air and moisture, leading to oxidation to inactive Rh(III) species.[11] |
| Sub-optimal Ligand | Screen different phosphine (B1218219) ligands. The electronic and steric properties of the ligand can significantly impact the catalyst's activity and selectivity. | The ligand influences the coordination environment of the rhodium center, which in turn affects the catalytic cycle. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some cycloadditions require elevated temperatures to proceed efficiently, while others may suffer from catalyst decomposition at higher temperatures. | Temperature affects both the rate of the desired reaction and the rate of catalyst deactivation and side reactions.[11] |
| Formation of [3+2] Cycloadduct | Modify the substrate or the catalyst system. In some cases, changing the tether connecting the vinylcyclopropane (B126155) and the alkyne can favor the [5+2] pathway. | The regioselectivity of the cycloaddition can be sensitive to the structure of the starting material and the catalyst used.[5] |
Quantitative Data Summary
The following tables summarize reported yields for different this compound synthesis methods. Note that direct comparison can be challenging due to variations in substrates and reaction conditions.
Table 1: Yields for Photochemical Synthesis of trans-Cycloheptene Derivatives (as AgNO₃ Complexes) [9]
| Substrate | Yield (%) |
| cis-Cycloheptene | 53 |
| trans-5-Hydroxymethylthis compound | 64 |
Table 2: Yields for Rhodium-Catalyzed [5+2] and [5+2+1] Cycloadditions
| Reaction Type | Substrate | Catalyst | Yield (%) | Reference |
| [5+2] Cycloaddition | Ene-Vinylcyclopropane | [Rh(dppm)]SbF₆ | Good yields | [5] |
| [5+2+1] Cycloaddition | Ene-Vinylcyclopropane + CO | [Rh(CO)₂Cl]₂ | up to 70 | [12] |
Table 3: Yields for Ring-Closing Metathesis to Form Seven-Membered Rings
| Substrate | Catalyst | Yield (%) | Reference |
| Diene with N/O-protection | Grubbs II | 90 | [8] |
| 1,8-Nonadiene (B1346706) | Not specified | Not specified | Forms this compound |
Experimental Protocols
Protocol 1: Ring-Closing Metathesis (RCM) of 1,8-Nonadiene
This protocol describes a general procedure for the synthesis of this compound from 1,8-nonadiene using a Grubbs-type catalyst.
Materials:
-
1,8-Nonadiene
-
Grubbs second-generation catalyst
-
Anhydrous and degassed dichloromethane (DCM)
-
Ethyl vinyl ether
-
Silica gel
-
Ethyl acetate (B1210297)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve 1,8-nonadiene in anhydrous and degassed DCM to a concentration of 0.1 M.
-
To this solution, add Grubbs second-generation catalyst (1-5 mol%).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Once the reaction is complete, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 20 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.
Purification Notes: Residual ruthenium byproducts can sometimes be difficult to remove. If needed, the crude product can be stirred with a small amount of activated charcoal or treated with a ruthenium scavenger before column chromatography.[13]
Protocol 2: Photochemical Synthesis of trans-Cycloheptene•AgNO₃ Complex
This protocol outlines the synthesis of the silver nitrate complex of trans-cycloheptene using a flow photoreactor.[9]
Materials:
-
cis-Cycloheptene
-
Methyl benzoate (B1203000) (sensitizer)
-
Hexane
-
Silver nitrate (AgNO₃)
-
Silica gel
-
FEP tubing
-
UV lamp (254 nm)
-
Peristaltic pump
Procedure:
-
Prepare a solution of cis-cycloheptene and methyl benzoate in hexane in a quartz flask.
-
Set up a flow system where the solution is pumped from the quartz flask through FEP tubing coiled around a UV lamp and then through a column packed with AgNO₃-impregnated silica gel before returning to the flask. The FEP tubing and AgNO₃ column should be cooled.[3]
-
Irradiate the solution with the UV lamp while continuously flowing the mixture through the system.
-
The trans-cycloheptene formed will be trapped on the AgNO₃/silica gel column.
-
After several hours, stop the irradiation and disconnect the column.
-
The trans-cycloheptene•AgNO₃ complex can be eluted from the column with a more polar solvent if desired, or the complex can be used directly for subsequent reactions.
Signaling Pathways and Experimental Workflows
Ring-Closing Metathesis (RCM) Catalytic Cycle
The following diagram illustrates the generally accepted Chauvin mechanism for ring-closing metathesis catalyzed by a Grubbs-type catalyst.
Caption: Catalytic cycle of Ring-Closing Metathesis (RCM).
Divinylcyclopropane-Cycloheptadiene Rearrangement (Cope Rearrangement)
This diagram shows the concerted[14][14]-sigmatropic rearrangement of a cis-divinylcyclopropane to a cycloheptadiene, a type of Cope rearrangement.
Caption: The Cope rearrangement of divinylcyclopropane.
General Troubleshooting Workflow for Low Yield
This logical diagram provides a step-by-step approach to diagnosing the cause of low yields in a this compound synthesis experiment.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. This compound synthesis [organic-chemistry.org]
- 2. Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Photochemical syntheses, transformations, and bioorthogonal chemistry of trans-cycloheptene and sila trans-cycloheptene Ag(i) complexes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. chem.pku.edu.cn [chem.pku.edu.cn]
- 6. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ring Closing Metathesis [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Photochemical syntheses, transformations, and bioorthogonal chemistry of trans-cycloheptene and sila trans-cycloheptene Ag(i) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photochemical Reactions: Alkene Isomerization [almerja.net]
- 11. benchchem.com [benchchem.com]
- 12. chem.pku.edu.cn [chem.pku.edu.cn]
- 13. longdom.org [longdom.org]
- 14. benchchem.com [benchchem.com]
Navigating Cycloheptene Functionalization: A Technical Support Center
Welcome to the technical support center for managing side reactions in cycloheptene (B1346976) functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My dihydroxylation of this compound with potassium permanganate (B83412) (KMnO₄) is giving a low yield of the desired diol and a mixture of other products. What is happening?
A1: A common side reaction in the dihydroxylation of alkenes using potassium permanganate is over-oxidation.[1][2] Under vigorous reaction conditions (e.g., high temperature, high concentration of KMnO₄), the initially formed cis-cycloheptane-1,2-diol can be further oxidized, leading to the cleavage of the carbon-carbon bond and the formation of dicarboxylic acids (e.g., adipic acid) or other cleavage products. This significantly reduces the yield of the desired diol.
Troubleshooting:
-
Use milder conditions: Perform the reaction at low temperatures (e.g., 0 °C or below) and with a dilute solution of KMnO₄.
-
Control the pH: Maintain a slightly basic pH to favor the formation of the diol.
-
Alternative reagents: For a more reliable and higher-yielding syn-dihydroxylation, consider using osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO).[1] This method is highly selective for the formation of vicinal diols and minimizes over-oxidation.
Q2: I am attempting a palladium-catalyzed C-H arylation of this compound, but the reaction stalls, and I observe the formation of palladium black. What is the likely cause?
A2: The formation of palladium black indicates the reduction of the active Pd(II) catalyst to inactive Pd(0) species. This is a common deactivation pathway in palladium-catalyzed C-H activation reactions. It can be promoted by certain reagents or reaction conditions and halts the catalytic cycle.
Troubleshooting:
-
Add a re-oxidant: Including a suitable re-oxidant in the reaction mixture can regenerate the active Pd(II) catalyst from the Pd(0) state. Common re-oxidants include benzoquinone (BQ) and silver salts.
-
Ligand selection: The choice of ligand is crucial. A well-designed ligand can stabilize the Pd(II) center and prevent its reduction.
-
Optimize reaction conditions: Carefully screen reaction parameters such as temperature, solvent, and base to find conditions that favor the desired C-H activation pathway over catalyst reduction.
Q3: During the Sharpless aminohydroxylation of this compound, I am observing a decrease in enantioselectivity at higher conversions. Why is this happening?
A3: A known side reaction in the Sharpless aminohydroxylation is the formation of a bis(azaglycolate) osmium(VI) species.[3] This can occur when the re-oxidized metallacycle undergoes a second cycloaddition with another alkene molecule before product release. This secondary pathway often proceeds with lower enantioselectivity, thus reducing the overall enantiomeric excess of the product.
Troubleshooting:
-
Use an aqueous medium: Conducting the reaction in a biphasic aqueous-organic solvent system can favor the hydrolysis of the osmium(VI) azaglycolate, promoting the release of the desired amino alcohol and minimizing the formation of the bis(azaglycolate) side product.[3]
-
Dilute conditions: Running the reaction under more dilute conditions can also disfavor the bimolecular side reaction.[3]
Q4: My radical addition of HBr to this compound is not giving the expected anti-Markovnikov product. What could be the issue?
A4: The anti-Markovnikov addition of HBr to an alkene is a radical chain reaction that requires a radical initiator, such as a peroxide (e.g., benzoyl peroxide, AIBN).[4][5][6][7][8] If no radical initiator is present, the reaction will likely proceed through an ionic mechanism, leading to the Markovnikov addition product.
Troubleshooting:
-
Ensure the presence of a radical initiator: Add a suitable peroxide or other radical initiator to the reaction mixture.
-
Use fresh reagents: Peroxides can decompose over time. Ensure that your radical initiator is fresh and active.
-
Exclude inhibitors: Certain impurities can act as radical scavengers and inhibit the chain reaction. Use purified reagents and solvents.
Troubleshooting Guides
Low Yield in this compound Epoxidation with m-CPBA
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of this compound | Inactive m-CPBA | Use fresh m-CPBA. Peroxyacids can degrade upon storage. |
| Low reaction temperature | While low temperatures can improve selectivity, they may also slow down the reaction. Gradually increase the temperature and monitor the reaction by TLC. | |
| Steric hindrance | If the this compound is substituted, steric hindrance may slow the reaction. Consider using a less sterically demanding peroxyacid. | |
| Formation of diol instead of epoxide | Presence of water | Ensure all glassware is dry and use anhydrous solvents. Water can lead to the opening of the epoxide to form a diol. |
| Acidic impurities in m-CPBA | Commercial m-CPBA can contain acidic impurities. Purify the m-CPBA or add a buffer like sodium bicarbonate to the reaction mixture. | |
| Complex product mixture | Over-oxidation or side reactions | Use a stoichiometric amount of m-CPBA. An excess can lead to further reactions. Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
Poor Selectivity in Palladium-Catalyzed C-H Functionalization
| Symptom | Possible Cause | Suggested Solution |
| Mixture of regioisomers | Poor directing group ability | If using a directing group, ensure it is strongly coordinating to the palladium center to direct the C-H activation to the desired position. |
| Steric or electronic factors | The inherent steric and electronic properties of the this compound substrate may favor multiple sites of activation. A thorough screening of ligands and reaction conditions is necessary to enhance selectivity. | |
| Formation of homocoupled product | Reductive elimination from two organopalladium intermediates | Lowering the concentration of the palladium catalyst can disfavor this bimolecular side reaction. |
| Protodepalladation | Presence of a proton source | Ensure the reaction is carried out under anhydrous and aprotic conditions. The presence of water or other protic species can lead to the quenching of the organopalladium intermediate. |
Quantitative Data Summary
The following tables summarize typical yields and selectivities for common this compound functionalization reactions, highlighting the impact of different reaction conditions on the formation of side products.
Table 1: Dihydroxylation of this compound
| Reagent | Conditions | Desired Product Yield | Major Side Product(s) | Side Product Yield |
| KMnO₄ | 25 °C, concentrated | Low (<40%) | Adipic acid | High |
| KMnO₄ | 0 °C, dilute, basic | Moderate (50-70%) | Adipic acid | Low |
| OsO₄ (cat.), NMO | Room temperature | High (>90%) | Minimal over-oxidation | <5% |
Table 2: Palladium-Catalyzed C-H Arylation of an Arene with this compound
| Ligand | Additive | Desired Product Yield | Major Side Product(s) | Side Product Yield |
| P(t-Bu)₃ | None | Moderate (50-60%) | Pd(0) black, homocoupled arene | Variable |
| Buchwald-type ligand | Benzoquinone (1.2 eq) | High (>80%) | Minimal catalyst decomposition | <10% |
| None | None | Low (<20%) | Pd(0) black, decomposition | High |
Detailed Experimental Protocols
Protocol 1: Catalytic syn-Dihydroxylation of this compound using OsO₄/NMO
This procedure is adapted from established methods for the catalytic dihydroxylation of alkenes.
Materials:
-
This compound
-
N-methylmorpholine N-oxide (NMO) (50 wt% solution in water)
-
Osmium tetroxide (4 wt% solution in water)
-
Water
-
Sodium sulfite (B76179)
-
Magnesium sulfate
-
Celite
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in a 2:1 mixture of acetone and water.
-
Add N-methylmorpholine N-oxide (1.2 equiv).
-
To the stirred solution, add a catalytic amount of osmium tetroxide solution (0.002 equiv).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 8-12 hours.
-
Upon completion, quench the reaction by adding solid sodium sulfite (1.5 equiv) and stir for 30 minutes.
-
Filter the mixture through a pad of Celite to remove the black osmium salts. Wash the Celite pad with acetone.
-
Remove the acetone from the filtrate under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude cis-cycloheptane-1,2-diol.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: Palladium-Catalyzed C-H Arylation of Benzene with this compound (Fujiwara-Morita type)
This is a general protocol and may require optimization for specific substrates.
Materials:
-
Benzene (can be used as solvent)
-
This compound
-
Aryl halide (e.g., iodobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Pivalic acid (PivOH)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add palladium(II) acetate (0.05 equiv), the aryl halide (1.0 equiv), and potassium carbonate (2.0 equiv).
-
Add anhydrous DMF as the solvent.
-
Add this compound (1.5 equiv) and pivalic acid (0.3 equiv) to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A generalized experimental workflow for this compound functionalization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 4. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Cycloheptene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the purification of cycloheptene (B1346976).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurities largely depend on the synthetic route used to prepare this compound.
-
From Dehydration of Cycloheptanol (B1583049): Common byproducts include unreacted cycloheptanol, dicyclohexyl ether, and polymeric materials.[1][2] Acid-catalyzed dehydration can also lead to rearranged carbocation intermediates, although this is less common for this compound synthesis compared to other alcohols.
-
From Wittig Reaction: The most significant byproduct is triphenylphosphine (B44618) oxide (TPPO).[3] Other potential impurities include unreacted starting materials (the carbonyl compound and the phosphonium (B103445) salt) and any side products from the ylide generation.
Q2: What is the preferred method for purifying this compound?
A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Fractional Distillation: This is the most common and efficient method for separating this compound from byproducts with significantly different boiling points, such as unreacted cycloheptanol and dicyclohexyl ether.[4]
-
Column Chromatography: This technique is useful for removing non-volatile or highly polar impurities, such as triphenylphosphine oxide (TPPO) from a Wittig reaction, or for purifying small quantities of this compound.[5]
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to determine the purity of this compound:
-
Gas Chromatography (GC): An excellent method for determining the percentage of volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities by comparing the integration of characteristic peaks.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of non-volatile impurities. For this compound, visualization is typically achieved using a potassium permanganate (B83412) stain or an iodine chamber as it is not UV-active.[6][7]
Q4: How should I store purified this compound?
A4: this compound is a flammable liquid and should be stored in a tightly sealed container in a cool, well-ventilated area away from sources of ignition.[8] While the cis-isomer is stable, the trans-isomer is unstable at room temperature and will isomerize back to the cis-form.[9] For routine laboratory use, storing the cis-isomer at room temperature is generally acceptable.
Troubleshooting Guides
Fractional Distillation
| Issue | Possible Cause(s) | Solution(s) |
| Poor Separation of this compound and Byproducts | 1. The boiling points of the components are too close. 2. The distillation is proceeding too quickly. 3. The fractionating column is not efficient enough. | 1. Ensure a fractionating column is being used, not a simple distillation setup. 2. Reduce the heating rate to allow for proper equilibration on the column surfaces. A slow, steady distillation rate is crucial.[4] 3. Use a longer fractionating column or one with a higher surface area packing material (e.g., Raschig rings or Vigreux indentations) to increase the number of theoretical plates.[10] 4. Insulate the column with glass wool or aluminum foil to maintain a proper temperature gradient.[10][11] |
| Temperature Fluctuations During Distillation | 1. "Bumping" of the liquid due to uneven boiling. 2. The heating mantle is cycling on and off too aggressively. | 1. Add boiling chips or a magnetic stir bar to the distillation flask before heating. 2. Use a variable power controller (Variac) for the heating mantle to provide more consistent heating. |
| No Product Distilling Over | 1. The heating temperature is too low. 2. There is a leak in the apparatus. | 1. Gradually increase the temperature of the heating mantle. The temperature at the thermometer should hold steady at the boiling point of the lowest boiling component. 2. Check all joints and connections to ensure they are properly sealed. |
Column Chromatography
| Issue | Possible Cause(s) | Solution(s) |
| This compound Elutes with Impurities | 1. The solvent system is too polar. 2. The column was overloaded with the sample. | 1. Decrease the polarity of the eluent. For non-polar compounds like this compound, start with a very non-polar solvent like hexane (B92381) or pentane (B18724) and gradually add a small amount of a slightly more polar solvent like diethyl ether or ethyl acetate (B1210297).[12][13] 2. Use a larger column or reduce the amount of crude material loaded. A general rule of thumb is to use 30-100g of silica (B1680970) gel for every 1g of crude material. |
| This compound Does Not Elute from the Column | 1. The solvent system is not polar enough. 2. The compound has decomposed on the silica gel. | 1. Although unlikely for the non-polar this compound, if it fails to elute, a slight increase in the polarity of the eluent can be attempted. 2. Test the stability of your compound on a TLC plate spotted with your crude mixture and let it sit for a few hours before eluting to see if degradation occurs. If the compound is acid-sensitive, silica gel can be neutralized with a base like triethylamine.[13] |
| Difficulty Removing Triphenylphosphine Oxide (TPPO) | 1. TPPO is moderately polar and can be challenging to separate from some organic products. | 1. TPPO is often less soluble in non-polar solvents. Before chromatography, attempt to precipitate the TPPO by dissolving the crude mixture in a minimal amount of a more polar solvent (like dichloromethane (B109758) or ether) and then adding a large volume of a non-polar solvent (like hexane or pentane). The precipitated TPPO can then be filtered off. 2. During column chromatography, TPPO will elute with a more polar solvent system. Elute the this compound with a non-polar solvent first. |
Quantitative Data
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Notes |
| cis-Cycloheptene | 96.17 | 112-114.7 | 0.824 | The desired product.[8][9] |
| Cycloheptanol | 114.19 | 185 | 0.948 | A common starting material and potential impurity. |
| Dicyclohexyl ether | 182.31 | 242.5 | 0.92 | A common byproduct in the dehydration of cyclohexanol.[1] |
| Triphenylphosphine oxide (TPPO) | 278.28 | 360 | 1.21 | A common byproduct of the Wittig reaction. |
Experimental Protocols
Fractional Distillation of this compound
This protocol is designed for the purification of this compound from higher-boiling impurities like cycloheptanol and dicyclohexyl ether.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Place a stir bar or boiling chips in the round-bottom flask.
-
The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[4]
-
-
Procedure:
-
Transfer the crude this compound mixture to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Begin circulating cold water through the condenser.
-
Gently heat the flask using a heating mantle.
-
Observe the vapor rising through the fractionating column. A ring of condensing vapor should slowly ascend the column.[4]
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (112-115 °C).
-
If the temperature begins to rise significantly above this range, it indicates that higher-boiling impurities are starting to distill. At this point, stop the distillation or change the receiving flask to collect the impurity fraction separately.
-
Once the distillation is complete, allow the apparatus to cool before disassembling.
-
Column Chromatography for Purification of this compound from TPPO
This protocol is suitable for separating the non-polar this compound from the more polar triphenylphosphine oxide (TPPO).
-
Preparation:
-
Select a Solvent System: Based on TLC analysis, a suitable eluent for this compound is a non-polar solvent like hexane or pentane. A typical starting point is 100% hexane.
-
Prepare the Column:
-
Secure a glass chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent (e.g., hexane).
-
Pour the slurry into the column, allowing the solvent to drain while tapping the column gently to ensure even packing and remove air bubbles.
-
Add a layer of sand to the top of the silica gel to protect the surface.
-
-
-
Procedure:
-
Load the Sample: Dissolve the crude this compound mixture in a minimal amount of the eluent. Carefully add the sample solution to the top of the column.
-
Elution:
-
Open the stopcock and begin to elute the sample through the column, collecting the eluent in fractions (e.g., in test tubes).
-
Continuously add fresh eluent to the top of the column to prevent it from running dry.
-
Since this compound is non-polar, it should elute quickly with 100% hexane.
-
-
Analysis:
-
Monitor the collected fractions by TLC to determine which contain the purified this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
-
After the this compound has been eluted, the polarity of the solvent can be increased (e.g., by adding ethyl acetate to the hexane) to elute the more polar TPPO if desired.
-
Visualizations
Caption: A logical workflow for selecting and troubleshooting the purification method for this compound.
Caption: A visual representation of the experimental workflows for the purification of this compound.
References
- 1. Dicyclohexyl ether|lookchem [lookchem.com]
- 2. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. dicyclohexyl ether [stenutz.eu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 9. researchgate.net [researchgate.net]
- 10. columbia.edu [columbia.edu]
- 11. Purification [chem.rochester.edu]
- 12. shenvilab.org [shenvilab.org]
- 13. Workup [chem.rochester.edu]
Technical Support Center: Cycloheptene Stability and Degradation
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with cycloheptene (B1346976). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues and degradation problems encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf life of this compound and what are the optimal storage conditions?
A1: The shelf life of this compound can vary depending on its purity and the presence of inhibitors. For optimal stability, it should be stored in a tightly sealed, airtight container under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to oxygen.[1] It is best stored in a cool, dry, and well-ventilated area away from light, heat, sparks, and strong oxidizing agents.[2][3][4][5] Refrigeration at 2-8°C is recommended for long-term storage. Always check the manufacturer's expiration date and test for peroxides periodically, especially for older containers.
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathways for this compound involve oxidation. The double bond and allylic hydrogens are susceptible to attack by atmospheric oxygen, particularly when exposed to light or heat. This can lead to the formation of hydroperoxides, epoxides, and other oxidation products.[3][6][7] this compound can also undergo polymerization, especially in the presence of certain catalysts or initiators.[8][9]
Q3: How can I detect the presence of peroxides in my this compound sample?
A3: Peroxide formation is a significant concern for cyclic alkenes like this compound.[6][10] Simple qualitative tests can be performed using commercially available peroxide test strips or by preparing a potassium iodide solution. A positive test is indicated by a color change (typically to yellow or brown).[2][5][11] For quantitative analysis, more sophisticated analytical methods would be required. Always exercise extreme caution when handling potentially peroxide-containing solvents, as they can be explosive upon concentration.[2]
Q4: What are common impurities found in commercial this compound?
A4: Impurities in commercial this compound can originate from its synthesis or degradation. Synthesis byproducts may include residual starting materials or catalysts.[12] Degradation can lead to the formation of this compound oxide, 2-cyclohepten-1-ol, and 2-cyclohepten-1-one.[3] Over time, oligomers or polymers of this compound may also be present.
Q5: Can this compound undergo isomerization?
A5: Yes, while cis-cycloheptene is the stable isomer, the highly strained trans-cycloheptene can be formed as a reactive intermediate, for example, through photochemical sensitization.[2][9] However, trans-cycloheptene is unstable at room temperature and will rapidly isomerize back to the cis form.[2][9]
Troubleshooting Guides
Issue 1: Inconsistent or Low Yields in Reactions Involving this compound
| Potential Cause | Recommended Solution |
| Degraded this compound | Verify Purity: Before use, check the purity of your this compound using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. Test for Peroxides: Use peroxide test strips to check for the presence of peroxides, which can interfere with many reactions. If peroxides are present at significant levels (>10 ppm), the this compound should be purified or safely discarded. |
| Presence of Inhibitors | Some commercial grades of this compound may contain inhibitors (e.g., BHT) to prevent polymerization. These may need to be removed by distillation or passing through a column of activated alumina (B75360) prior to use in certain sensitive reactions. |
| Unwanted Polymerization | Reaction Conditions: Avoid high temperatures and exposure to light, which can initiate polymerization. Inert Atmosphere: Conduct reactions under an inert atmosphere (argon or nitrogen) to prevent radical initiation by oxygen. Inhibitor: If compatible with your reaction, consider adding a radical inhibitor (e.g., a small amount of BHT). |
| Side Reactions | Oxidation: If your reaction is sensitive to oxidation, ensure all solvents are degassed and the reaction is performed under strictly anaerobic conditions. Isomerization: While less common for the stable cis-isomer, be aware of potential isomerization under certain catalytic or photochemical conditions. |
Issue 2: Formation of Unexpected Byproducts
| Observed Byproduct | Potential Cause | Recommended Action |
| Oxygenated Derivatives (e.g., epoxides, alcohols, ketones) | Air Exposure: The reaction was likely exposed to atmospheric oxygen, leading to autoxidation of the this compound. | Purge all reaction vessels and solvents with an inert gas. Maintain a positive pressure of inert gas throughout the experiment. |
| Polymeric Material | Radical Initiators: Trace peroxides in the this compound or solvents, or exposure to UV light, may have initiated polymerization. | Use freshly purified, peroxide-free this compound and solvents. Protect the reaction from light by wrapping the flask in aluminum foil. |
| Isomeric Products | Reaction Conditions: Certain catalysts or photochemical conditions can promote the formation of this compound isomers or rearrangement products. | Carefully review the literature for your specific reaction conditions to understand potential isomerization pathways. Consider alternative catalysts or reaction conditions that are less likely to cause isomerization. |
Quantitative Data Summary
While specific degradation rates are highly dependent on conditions such as temperature, light intensity, and the presence of catalysts, the following table summarizes key factors influencing this compound stability.
| Factor | Effect on Stability | Primary Degradation Products |
| Oxygen (Air) | Decreases stability | Hydroperoxides, Epoxides, Alcohols, Ketones |
| Light (UV) | Decreases stability; can catalyze autoxidation and polymerization.[6] | Peroxides, Polymers |
| Heat | Decreases stability; accelerates oxidation and polymerization.[6] | Peroxides, Polymers, various oxidation products |
| Strong Oxidizing Agents | Reacts vigorously, leading to rapid degradation.[9] | Various oxidation and cleavage products |
| Acids/Catalysts | Can initiate polymerization.[9] | Polymers |
| Inhibitors (e.g., BHT) | Increases stability by scavenging free radicals. | - |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by GC-MS
Objective: To determine the purity of a this compound sample and identify potential volatile impurities.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (e.g., 10 µg/mL) in a volatile, high-purity solvent such as hexane (B92381) or dichloromethane.[13][14]
-
Ensure the sample is free of particulate matter by filtering if necessary.[14]
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977 MS or equivalent.[15]
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for separating hydrocarbons.[15]
-
Injection: 1 µL split injection (e.g., 100:1 split ratio).
-
Inlet Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 2 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
-
Scan Mode: Full scan.
-
-
-
Data Analysis:
-
Integrate the peak areas of all detected compounds.
-
Calculate the relative purity of this compound by dividing its peak area by the total peak area of all components.
-
Identify impurities by comparing their mass spectra to a library (e.g., NIST).
-
Protocol 2: Monitoring this compound Degradation by ¹H NMR Spectroscopy
Objective: To monitor the formation of degradation products in a this compound sample over time.
Methodology:
-
Sample Preparation:
-
Prepare an initial ¹H NMR sample of the pure this compound in a deuterated solvent (e.g., CDCl₃).
-
For the stability study, place an aliquot of the this compound in a sealed container under the desired test conditions (e.g., exposed to air and light at room temperature).
-
-
NMR Spectroscopy:
-
Spectrometer: 400 MHz NMR spectrometer or higher.
-
Solvent: CDCl₃.
-
Procedure:
-
Acquire a ¹H NMR spectrum of the initial, pure sample.
-
At regular intervals (e.g., daily or weekly), withdraw a small aliquot from the stability sample and prepare an NMR sample.
-
Acquire a ¹H NMR spectrum of the aged sample under the same conditions as the initial sample.
-
-
-
Data Analysis:
-
Compare the spectra of the aged samples to the initial spectrum.
-
Look for the appearance of new signals that may correspond to degradation products. For example:
-
Signals in the 2.5-3.5 ppm region may indicate the formation of epoxides.
-
Signals in the 3.5-4.5 ppm region could correspond to protons on carbons bearing hydroxyl groups.
-
Changes in the integration of the vinylic protons of this compound (around 5.7 ppm) relative to the aliphatic protons can indicate consumption of the starting material.
-
-
The relative increase in the integrals of new peaks over time can provide a semi-quantitative measure of degradation.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for inconsistent reaction outcomes.
References
- 1. m.youtube.com [m.youtube.com]
- 2. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 3. Autoxidation of cyclohexane: conventional views challenged by theory and experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KR20140054030A - Process for preparing this compound - Google Patents [patents.google.com]
- 5. wikieducator.org [wikieducator.org]
- 6. Methods for the syntheses of trans-cycloheptene, dihydrotetrazine and tetrazine compounds and their applications to bioorthogonal chemistry and drug delivery [udspace.udel.edu]
- 7. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peroxide Tests | Health, Safety and Environment Office - The Hong Kong University of Science and Technology [hseo.hkust.edu.hk]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. peroxide tests | UK Science Technician Community [community.preproom.org]
- 12. This compound synthesis [organic-chemistry.org]
- 13. uoguelph.ca [uoguelph.ca]
- 14. Sample preparation GC-MS [scioninstruments.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Inconsistent Experimental Results with Cycloheptene
Welcome to the technical support center for cycloheptene (B1346976). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve inconsistencies in experimental results involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider for ensuring the consistency of this compound in my experiments?
A1: The three most critical factors are purity, proper storage, and the absence of peroxides. Inconsistent results often stem from variations in the quality of the starting material. This compound is susceptible to oxidation and isomerization, which can introduce impurities that may interfere with your reaction.
Q2: How should I properly store this compound?
A2: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1] It is best kept in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Q3: My this compound has a stabilizer added. Do I need to remove it before my reaction?
A3: In many cases, yes. Stabilizers, such as butylated hydroxytoluene (BHT), are added to prevent polymerization during storage. However, these stabilizers can interfere with certain reactions. If your experiment is sensitive to radical scavengers, the inhibitor should be removed. This can be achieved by passing the this compound through a column of activated alumina (B75360) or a dedicated inhibitor removal column.[2][3][4]
Q4: Can the cis/trans isomerism of this compound affect my results?
A4: Absolutely. Commercially available this compound is the cis-isomer. The trans-isomer is significantly more strained and is unstable at room temperature, readily isomerizing back to the cis-form.[5][6] If your reaction conditions (e.g., photochemical activation) could induce isomerization to the highly reactive trans-isomer, this could lead to unexpected side reactions or polymerization, causing inconsistent outcomes.[5]
Troubleshooting Guides
Issue 1: Low or Inconsistent Reaction Yields
Low or variable yields are a common frustration. This guide will walk you through potential causes related to your this compound starting material.
Troubleshooting Workflow for Low Yields
Caption: A stepwise guide to troubleshooting low reaction yields.
Potential Causes and Solutions
| Potential Cause | Recommended Action | Detailed Explanation |
| Impure Starting Material | Verify the purity of your this compound stock using Gas Chromatography-Mass Spectrometry (GC-MS) or quantitative Nuclear Magnetic Resonance (qNMR).[7][8][9] | Impurities can act as catalysts or inhibitors, or participate in side reactions, thus lowering the yield of your desired product.[10] If impurities are detected, purify the this compound by distillation. |
| Presence of Inhibitor | If your reaction is sensitive to radical scavengers, remove the inhibitor by passing the this compound through a column of activated alumina or a commercial inhibitor removal column.[2][3][4] | Many suppliers add inhibitors like BHT to prevent polymerization. These can quench radical intermediates or interfere with catalysts. |
| Peroxide Contamination | Test for peroxides using potassium iodide (KI) starch paper or other appropriate methods. If present, remove peroxides by passing the this compound through activated alumina. | This compound can form peroxides upon exposure to air, which can initiate unwanted side reactions, particularly in radical-based or organometallic-catalyzed processes.[1][11][12] |
| Reaction Stalled | Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or GC-MS.[7] | If the reaction starts but does not go to completion, it could indicate that a crucial reagent is being consumed by an impurity or that the catalyst has been deactivated.[13][14] |
Issue 2: Unexpected Side Products
The formation of unexpected products can complicate purification and indicates a lack of control over the reaction pathway.
Common Side Reactions of this compound
Caption: Common unintended reaction pathways for this compound.
Potential Causes and Solutions
| Side Product Observed | Potential Cause | Recommended Action |
| Oxidation Products (e.g., 2-Cyclohexen-1-one, Cyclohexene oxide) | Reaction with atmospheric oxygen or peroxide impurities.[15] | Ensure your reaction is run under an inert atmosphere (N₂ or Ar). Purify the this compound to remove any peroxide contaminants before use. |
| Polymer | Trace impurities (e.g., peroxides) acting as initiators, or the reaction temperature is too high. | Remove peroxides from this compound. If using a catalyst for a non-polymerization reaction, ensure it is not also a potent polymerization catalyst for your substrate. Consider running the reaction at a lower temperature. |
| Isomers (e.g., Cycloheptadienes) | High reaction temperatures or the presence of certain metal catalysts can promote dehydrogenation.[16] | Optimize the reaction temperature to the lowest effective level. If using a metal catalyst, screen for alternatives that are less prone to promoting dehydrogenation. |
| Anti-Markovnikov Addition Products (with HBr) | Presence of peroxides or other radical initiators. | This is a classic example of the "peroxide effect," which shifts the mechanism from electrophilic addition to radical addition.[1][11][12][17][18] Ensure all reagents and glassware are free of peroxides. |
Experimental Protocols
Protocol 1: Purity Analysis of this compound by GC-MS
This protocol provides a general method for assessing the purity of this compound and identifying volatile impurities.
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent GC-MS system or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.[19]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-300.
2. Sample Preparation:
-
Prepare a 1 mg/mL solution of your this compound sample in a volatile solvent such as dichloromethane (B109758) or hexane.[20]
-
Ensure the sample is free of particulates by filtering or centrifugation if necessary.[20][21]
3. Data Analysis:
-
Integrate the total ion chromatogram (TIC).
-
Calculate the purity by dividing the peak area of this compound by the total area of all peaks.
-
Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST). Common impurities might include cycloheptane, cycloheptadienes, or oxidation products.
Protocol 2: Removal of Inhibitor (e.g., BHT) from this compound
This protocol describes a simple column chromatography method for removing phenolic inhibitors.
1. Materials:
-
Glass chromatography column.
-
Activated alumina (basic or neutral, Brockmann I).
-
This compound containing inhibitor.
-
Clean collection flask.
2. Procedure:
-
Pack a chromatography column with a plug of glass wool at the bottom.
-
Add a layer of sand, followed by a slurry of activated alumina in a non-polar solvent (e.g., hexane). The bed height of the alumina should be approximately 10-15 cm for every 25 mL of this compound.
-
Allow the solvent to drain to the top of the alumina bed.
-
Carefully add the this compound to the top of the column.
-
Elute the this compound using minimal pressure if necessary. The inhibitor will be adsorbed by the alumina.
-
Collect the purified, inhibitor-free this compound in a clean flask.
-
Important: Use the purified this compound immediately, as it is now more susceptible to polymerization and oxidation.[2]
Data Presentation
Table 1: Common Impurities in this compound and their Potential Impact
| Impurity | Typical Source | Potential Experimental Impact | Identification Method |
| Cycloheptane | Incomplete synthesis or side reaction during production. | Acts as an inert solvent, potentially lowering reaction concentrations and rates. | GC-MS, ¹H NMR |
| Cycloheptadienes | Dehydrogenation during synthesis or storage at high temperatures. | Can undergo competing reactions, leading to a complex product mixture. | GC-MS, ¹H NMR, UV-Vis |
| This compound Oxide | Oxidation from exposure to air. | Can react with nucleophiles or acids in the reaction mixture, leading to diol formation.[22] | GC-MS, ¹H NMR |
| Peroxides | Prolonged exposure to air and light. | Can initiate radical reactions, leading to polymerization or unexpected side products.[1][12] | Peroxide test strips (KI/starch) |
| Water | Inadequate drying or atmospheric exposure. | Can quench moisture-sensitive reagents (e.g., Grignards, organolithiums) and affect catalyst activity. | Karl Fischer titration, ¹H NMR (in dry solvent) |
| Inhibitor (e.g., BHT) | Added by the manufacturer for stabilization. | Can inhibit radical reactions or poison certain catalysts. | GC-MS, ¹H NMR |
Table 2: ¹H NMR Chemical Shifts for this compound and Potential Impurities
Note: Chemical shifts (δ) are in ppm relative to TMS and can vary slightly depending on the solvent.
| Compound | Proton Environment | Expected Chemical Shift (ppm) | Multiplicity |
| cis-Cycloheptene | Olefinic (CH=CH) | ~5.7 - 5.8 | m |
| Allylic (CH ₂-CH=) | ~2.1 - 2.2 | m | |
| Other CH₂ | ~1.5 - 1.7 | m | |
| Cycloheptane | CH₂ | ~1.54 | s |
| BHT (stabilizer) | Aromatic CH | ~6.98 | s |
| Methyl (Ar-CH₃) | ~2.27 | s | |
| tert-Butyl | ~1.43 | s |
Data compiled from standard NMR spectral databases and literature.[8][23][24][25]
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. scipoly.com [scipoly.com]
- 3. researchgate.net [researchgate.net]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. scribd.com [scribd.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Troubleshooting [chem.rochester.edu]
- 14. Troubleshooting [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
- 16. Collection - Structures and Reactivities of Cycloheptane, this compound, 1,3-Cycloheptadiene, and Cycloheptatriene on Pt(111) - The Journal of Physical Chemistry B - Figshare [acs.figshare.com]
- 17. pearson.com [pearson.com]
- 18. crab.rutgers.edu [crab.rutgers.edu]
- 19. benchchem.com [benchchem.com]
- 20. Sample preparation GC-MS [scioninstruments.com]
- 21. uoguelph.ca [uoguelph.ca]
- 22. benchchem.com [benchchem.com]
- 23. This compound(628-92-2) 1H NMR [m.chemicalbook.com]
- 24. dev.spectrabase.com [dev.spectrabase.com]
- 25. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
methods for monitoring cycloheptene reaction progress
Welcome to the Technical Support Center for monitoring cycloheptene (B1346976) reactions. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively monitoring the progress of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for monitoring the progress of a this compound reaction?
A1: The primary methods for monitoring this compound reactions can be categorized into chromatographic and spectroscopic techniques. Common chromatographic methods include Thin Layer Chromatography (TLC) and Gas Chromatography (GC). Spectroscopic methods involve Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR), often used for in-situ monitoring.[1] The choice of method depends on factors like the need for real-time data, reaction sensitivity, and the specific information required (e.g., structural elucidation, quantitative conversion).
Q2: How do I choose the best monitoring technique for my specific this compound reaction?
A2: Selecting the appropriate technique depends on your experimental goals. For rapid, qualitative checks of reaction completion, TLC is often sufficient and cost-effective.[2] For quantitative analysis of volatile compounds and kinetic studies, GC is a powerful tool.[3] NMR spectroscopy is invaluable for detailed structural information and can be used for in-situ monitoring to track the disappearance of reactants and the appearance of products in real-time without perturbing the reaction.[4][5] In-situ FTIR is also excellent for real-time monitoring by tracking changes in the intensity of functional group signals.[6]
Q3: What is in-situ reaction monitoring, and what are its advantages for this compound reactions?
A3: In-situ reaction monitoring involves analyzing the reaction mixture directly as the reaction occurs, without sample withdrawal.[1] This is often achieved using spectroscopic probes (like NMR or FTIR) inserted into the reactor.[6] The main advantages are:
-
Real-time Data: Provides immediate information on reaction kinetics, intermediates, and endpoints.[3]
-
Reduced Perturbation: Avoids altering the reaction conditions, which can happen during sampling, especially for reactions sensitive to air, moisture, or temperature changes.[3]
-
Improved Understanding: Enables a deeper understanding of the reaction mechanism by identifying transient intermediates.[3][6]
-
Enhanced Safety and Efficiency: Minimizes handling of potentially hazardous materials and allows for precise determination of reaction completion, preventing unnecessary heating or extended reaction times.[1]
Method-Specific Guides and Protocols
Gas Chromatography (GC)
Q4: When should I use Gas Chromatography (GC) to monitor my reaction?
A4: GC is ideal for quantitative analysis when the reactants and products of your this compound reaction are volatile and thermally stable. It is highly effective for determining the conversion rate by measuring the relative concentrations of starting material and product over time. It can also be used to check for the formation of byproducts.
Experimental Protocol: Monitoring this compound Reaction by GC
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.
-
Quench the reaction in the aliquot immediately by diluting it in a suitable solvent (e.g., ethyl acetate) in a vial to stop the reaction and prepare it for injection. If necessary, add an internal standard for more precise quantification.
-
If the reaction mixture contains non-volatile components or salts, perform a micro-workup by extracting the organic components.[7]
-
-
GC Instrument Setup:
-
Injector: Set the injector temperature high enough to ensure rapid vaporization of this compound and related compounds without causing thermal degradation. A typical starting point is 250°C.
-
Column: Use a column with a stationary phase appropriate for separating nonpolar to moderately polar hydrocarbons. A common choice is a DB-5 or HP-5 column.
-
Oven Program: Develop a temperature program that effectively separates the starting material, product(s), and any internal standard. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).
-
Detector: A Flame Ionization Detector (FID) is commonly used for hydrocarbon analysis due to its high sensitivity.
-
-
Data Analysis:
-
Inject a prepared standard of pure this compound to determine its retention time.
-
Inject the quenched reaction aliquot.
-
Identify the peaks corresponding to the starting material and product(s) based on their retention times.
-
Calculate the percentage conversion by comparing the peak area of the this compound to the total area of all relevant peaks (reactant and products).
-
Data Presentation: Typical GC Parameters
| Parameter | Setting | Rationale |
| Injector Temperature | 250°C | Ensures complete and rapid vaporization of the sample.[8] |
| Column Type | HP-5MS (30 m x 0.25 mm x 0.25 µm) | A versatile, nonpolar column suitable for separating hydrocarbons.[9] |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas for transporting the sample through the column. |
| Oven Program | 50°C (2 min), then ramp 10°C/min to 250°C | Separates compounds based on boiling point; resolves early eluters. |
| Detector | Flame Ionization Detector (FID) at 280°C | High sensitivity to organic compounds. |
| Injection Volume | 1 µL | A standard volume to avoid column overloading.[8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q5: How can NMR be used to monitor the progress of a this compound reaction?
A5: NMR spectroscopy is a powerful tool for monitoring reactions by observing changes in the chemical environment of atomic nuclei, typically ¹H (proton).[4] As the reaction progresses, the signals corresponding to the this compound starting material will decrease in intensity, while new signals corresponding to the product will appear and grow. By integrating these signals, you can determine the relative concentrations and calculate the reaction conversion.[5] This method is non-destructive and highly informative about molecular structure.[10]
Experimental Protocol: In-Situ ¹H NMR Reaction Monitoring
-
Preparation:
-
Run standard ¹H NMR spectra of the pure this compound starting material and the expected product to identify characteristic, well-resolved peaks for each.
-
Prepare the reaction mixture directly in an NMR tube using a deuterated solvent that will not interfere with the reaction.
-
Add a non-reactive internal standard with a known concentration if precise kinetic data is required.[11]
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer, which is set to the reaction temperature.
-
Acquire a series of ¹H NMR spectra at regular time intervals.[12] Modern spectrometers can be programmed to do this automatically.[5]
-
The time between experiments should be significantly longer than the acquisition time for a single spectrum.[12]
-
-
Data Analysis:
-
Process the collected spectra.
-
Select a characteristic, non-overlapping peak for the this compound reactant and another for the product.
-
Integrate these peaks in each spectrum.
-
Calculate the conversion at each time point using the formula: Conversion (%) = [Product Integral / (Product Integral + Reactant Integral)] x 100
-
Data Presentation: Characteristic ¹H NMR Shifts for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Rationale for Monitoring |
| Vinylic (=C-H ) | ~5.78 | Multiplet | This signal is unique to the double bond in this compound and will disappear as the reaction proceeds.[13] |
| Allylic (=C-CH ₂) | ~2.15 | Multiplet | These protons are adjacent to the double bond; their chemical shift will change significantly upon reaction.[13] |
| Other Aliphatic (-CH ₂-) | ~1.5-1.8 | Multiplet | These signals may shift or change in complexity, but the vinylic and allylic protons are often more diagnostic.[13] |
Thin Layer Chromatography (TLC)
Q6: How do I effectively use TLC for monitoring my reaction?
A6: TLC is a fast, inexpensive, and qualitative method to track reaction progress.[2] It works by separating compounds based on their polarity. You can observe the disappearance of the starting material spot and the appearance of the product spot over time. A "cospot," where the reaction mixture and starting material are spotted on top of each other, is crucial to confirm identities, especially if the product and reactant have similar retention factors (Rf).[14]
Experimental Protocol: Reaction Monitoring by TLC
-
Preparation:
-
Prepare a TLC developing chamber with a suitable solvent system that provides good separation between your starting material and product (aim for an Rf of 0.3-0.4 for the starting material).[14]
-
On a TLC plate, draw a light pencil line about 1 cm from the bottom. Mark three lanes on this line for your starting material (SM), a cospot (Co), and the reaction mixture (RM).[7]
-
-
Spotting and Developing:
-
Using a capillary tube, spot a small amount of a diluted solution of your starting material in the "SM" lane.
-
Spot the starting material again in the "Co" lane.
-
Withdraw a small aliquot from your reaction, dilute it, and spot it in the "RM" lane and directly on top of the starting material spot in the "Co" lane.[14]
-
Place the plate in the developing chamber and allow the solvent to run up the plate until it is about 1 cm from the top.[7]
-
-
Visualization and Analysis:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots. If the compounds are UV-active, use a UV lamp.[7] If not, use a chemical stain like potassium permanganate (B83412) (KMnO₄) or vanillin, which reacts with the double bond in this compound.[2][15]
-
A completed reaction is indicated by the complete disappearance of the starting material spot in the "RM" lane.
-
Visual Workflows and Troubleshooting
Workflow for Selecting a Monitoring Method
The following diagram illustrates a decision-making process for choosing the most suitable method to monitor your this compound reaction.
Caption: Decision tree for selecting a reaction monitoring technique.
Troubleshooting Guide
This section addresses common issues encountered while monitoring this compound reactions.
GC Troubleshooting
Q7: My GC chromatogram shows split peaks. What is the cause?
A7: Split peaks in GC usually indicate an injection problem or an issue at the head of the column.[16]
-
Slow Injection: The injection should be smooth and rapid to ensure the sample vaporizes as a single plug. A slow injection can cause the sample to be introduced in multiple stages.[17]
-
Column Overloading: Injecting too much sample can saturate the stationary phase.[8] Try diluting your sample.
-
Incorrect Injector Temperature: If the temperature is too low, the sample may not vaporize completely and uniformly.[18]
Q8: I see unexpected "ghost peaks" in my GC analysis. Where do they come from?
A8: Ghost peaks are peaks that appear in your chromatogram that are not from your injected sample.[16]
-
Septum Bleed: Pieces of the injector septum can degrade at high temperatures and release contaminants. Running a blank run with no injection can help diagnose this.[18]
-
Contaminated Syringe or Solvent: Residual material from a previous analysis can be carried over. Ensure proper cleaning of syringes and use high-purity solvents.[8]
-
Carrier Gas Impurities: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven temperature increases.[19]
Q9: Why are my GC retention times inconsistent?
A9: Fluctuating retention times can be caused by several factors:
-
Leaks in the System: Check for leaks at the injector seal or gas fittings, as this can affect flow rates.[19]
-
Insufficient Equilibration Time: Ensure the oven temperature has stabilized before each injection.[19]
-
Column Degradation: An aging or contaminated column can lead to inconsistent performance. Try conditioning the column or replacing it if necessary.[19]
Troubleshooting Flowchart: Unidentified Peaks in GC
Caption: A troubleshooting flowchart for diagnosing ghost peaks in GC.
References
- 1. mt.com [mt.com]
- 2. organic chemistry - Monitoring reaction progress? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. icpms.labrulez.com [icpms.labrulez.com]
- 5. Magritek [magritek.com]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 7. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. researchgate.net [researchgate.net]
- 12. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 13. This compound(628-92-2) 1H NMR [m.chemicalbook.com]
- 14. How To [chem.rochester.edu]
- 15. reddit.com [reddit.com]
- 16. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. agilent.com [agilent.com]
- 19. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
Validation & Comparative
A Comparative Analysis of cis- and trans-Cycloheptene Reactivity: A Guide for Researchers
Introduction
Cycloheptene (B1346976), a seven-membered cycloalkene, exists as two distinct geometric isomers: cis-cycloheptene and trans-cycloheptene. While the cis-isomer is a stable, readily available compound, the trans-isomer is a highly strained and transient species. This profound difference in stability, stemming from the significant ring strain in the trans-conformation, dictates a dramatic divergence in their chemical reactivity. This guide provides an objective comparison of the performance of cis- and trans-cycloheptene in key organic transformations, supported by experimental and computational data, to inform researchers in synthetic chemistry, materials science, and drug development.
Structural Stability and Thermodynamics
The fundamental difference between the two isomers lies in their thermodynamic stability. cis-Cycloheptene adopts a stable chair-like conformation. In contrast, the geometry of a trans-double bond within a seven-membered ring induces significant ring strain, including a twisted π-bond and pyramidalized sp²-hybridized carbon atoms.[1][2] Consequently, trans-cycloheptene is highly unstable at room temperature and readily isomerizes to the more stable cis-form.[3][4] It can only be isolated at low temperatures, often stabilized as a silver nitrate (B79036) (AgNO₃) complex which can be stored for weeks in a freezer.[5][6]
Table 1: Thermodynamic Properties of Cycloalkene Isomers
| Compound | Isomer | Heat of Hydrogenation (kcal/mol) | Relative Stability |
| Cyclooctene (B146475) | cis | -24.3[8] | More Stable |
| Cyclooctene | trans | -34.5[7][8] | Less Stable |
*Data for cyclooctene is used as a proxy for this compound to demonstrate the significant stability difference between cis and trans isomers in medium-sized rings.
Comparative Reactivity Analysis
The high ring strain of trans-cycloheptene is the primary driver of its enhanced reactivity compared to the cis-isomer across a range of chemical reactions.
Catalytic Hydrogenation
In catalytic hydrogenation, the less stable alkene generally exhibits a higher reaction rate because it starts at a higher energy level, leading to a lower activation energy barrier.[3] Consequently, trans-cycloheptene is expected to undergo hydrogenation significantly faster than cis-cycloheptene. The reaction proceeds via syn-addition of hydrogen across the double bond to yield cycloheptane.
Epoxidation
Epoxidation of alkenes with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) is a stereospecific syn-addition.[9] This means that cis-cycloheptene will yield cis-cycloheptene oxide, and trans-cycloheptene will yield trans-cycloheptene oxide. The rate of epoxidation is influenced by the nucleophilicity of the double bond. Due to its high strain and distorted, high-energy HOMO, trans-cycloheptene is expected to be significantly more reactive towards electrophilic epoxidizing agents than its cis-counterpart.
Ring-Opening Metathesis Polymerization (ROMP)
The reactivity difference is starkly illustrated in ROMP. The high ring strain of the trans-isomer provides a large thermodynamic driving force for polymerization. Studies on silicon-containing analogues (sila-cycloheptenes) have shown that only the trans-isomer undergoes enthalpy-driven ROMP to produce high-molecular-weight polymers.[10][11][12][13] The relaxed, low-strain cis-isomer does not polymerize under similar conditions, as the process is not energetically favorable.[10][11][12][13]
[4+2] Cycloaddition (Diels-Alder)
The most dramatic reactivity enhancement for trans-cycloheptene is observed in cycloaddition reactions, particularly the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines. This reaction is a cornerstone of bioorthogonal chemistry, enabling the selective labeling of biomolecules in living systems. The strained double bond of trans-cycloheptene acts as a highly reactive "super-dienophile." A sila-trans-cycloheptene derivative has been reported to react with a tetrazine with a second-order rate constant of 1.14 x 10⁷ M⁻¹s⁻¹, one of the fastest bioorthogonal reactions known.[1][14][15] The corresponding reaction with cis-cycloheptene is immeasurably slow under physiological conditions.
Table 2: Comparative Reactivity of this compound Isomers
| Reaction Type | cis-Cycloheptene Reactivity | trans-Cycloheptene Reactivity | Key Differentiator |
| Catalytic Hydrogenation | Slower | Faster (expected) | Lower ground state energy |
| Epoxidation | Moderate | High (expected) | Strain release, high HOMO energy |
| ROMP | Unreactive (enthalpy-driven)[10][11][12][13] | Highly reactive[10][11][12][13] | High ring strain provides driving force |
| IEDDA Cycloaddition | Extremely Slow / Unreactive | Extremely Fast (k₂ up to 10⁷ M⁻¹s⁻¹)[1][14][15] | Strain release, high HOMO energy |
Key Experimental Protocols
Detailed methodologies for the synthesis of the reactive trans-isomer and subsequent comparative reactions are provided below.
Protocol 1: Photochemical Synthesis of trans-Cycloheptene Silver Nitrate Complex
This protocol is adapted from flow chemistry methods developed for the synthesis of strained trans-cycloalkenes.
Objective: To synthesize the stabilized AgNO₃ complex of trans-cycloheptene from cis-cycloheptene.
Materials:
-
cis-Cycloheptene
-
Silver nitrate (AgNO₃)
-
Acetonitrile (B52724) (degassed)
-
Hexanes (degassed)
-
Flow photoreactor with a UV lamp (e.g., 254 nm)
-
Low-temperature circulation bath (-20 °C)
-
Chromatography column
Procedure:
-
Prepare the Silver-Silica Column: Prepare a slurry of silica gel in hexanes and pack it into a chromatography column. Dissolve AgNO₃ in acetonitrile and load it onto the silica gel, then wash with hexanes to create a stationary phase of silica-supported AgNO₃.
-
Setup the Flow Reactor: Connect the packed column into a closed-loop flow reactor circuit. The circuit should pass through FEP tubing coiled around a UV lamp. Immerse the photoreactor coil and the column in a cooling bath maintained at -20 °C.
-
Photoisomerization: Prepare a solution of cis-cycloheptene in degassed hexanes (e.g., 0.1 M).
-
Circulate the cis-cycloheptene solution through the cooled photoreactor loop. The UV light will induce isomerization to the trans-isomer.
-
Trapping: As the solution circulates through the AgNO₃-silica column, the highly strained trans-cycloheptene will selectively complex with the silver ions and be retained on the column. The unreacted cis-isomer remains in solution.
-
Elution and Isolation: After several hours of circulation, disconnect the column. Elute the trans-cycloheptene-AgNO₃ complex from the column using a more polar solvent like acetonitrile.
-
Concentration: Remove the solvent under reduced pressure at low temperature (0 °C) to yield the trans-cycloheptene-AgNO₃ complex as a solid. Store immediately at -20 °C or below.[5]
Protocol 2: Comparative Catalytic Hydrogenation
Objective: To compare the rate of hydrogenation of cis-cycloheptene and the in-situ generated trans-cycloheptene.
Materials:
-
cis-Cycloheptene
-
trans-Cycloheptene-AgNO₃ complex
-
Palladium on carbon (10% Pd/C)
-
Ethyl acetate (B1210297) (anhydrous)
-
Sodium chloride (saturated aqueous solution)
-
Hydrogen gas (H₂) balloon
-
Two-neck round-bottom flask, magnetic stirrer
Procedure for cis-Cycloheptene:
-
To a two-neck flask under a nitrogen atmosphere, add 10% Pd/C (2 mol%).
-
Add anhydrous ethyl acetate, followed by cis-cycloheptene (1 mmol).
-
Evacuate the flask and backfill with H₂ gas from a balloon.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by GC analysis of aliquots taken over time to determine the rate of disappearance of the starting material.
Procedure for trans-Cycloheptene:
-
In a separate flask, dissolve the trans-cycloheptene-AgNO₃ complex (1 mmol) in a minimal amount of methanol.
-
Add ethyl acetate and then wash with a saturated NaCl solution to break the complex and precipitate AgCl. The free trans-cycloheptene is now in the organic layer.
-
Quickly separate the organic layer, dry it over anhydrous Na₂SO₄, and immediately transfer it to a two-neck flask containing 10% Pd/C (2 mol%) under a nitrogen atmosphere at 0 °C.
-
Evacuate and backfill with H₂ gas.
-
Stir vigorously and monitor the reaction rate by GC, comparing it to the cis-isomer reaction.
Protocol 3: Comparative Epoxidation
Objective: To compare the reactivity of cis- and trans-cycloheptene towards m-CPBA.
Materials:
-
cis-Cycloheptene
-
trans-Cycloheptene-AgNO₃ complex
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
Procedure:
-
Generate free trans-cycloheptene: Prepare a solution of free trans-cycloheptene in DCM from the AgNO₃ complex as described in Protocol 2, keeping the solution cold (0 °C).
-
Setup Parallel Reactions: Prepare two flasks, one with cis-cycloheptene (1 mmol) in DCM and the other with the freshly prepared solution of trans-cycloheptene (approx. 1 mmol) in DCM. Cool both flasks to 0 °C.
-
Initiate Epoxidation: To each flask, add a solution of m-CPBA (1.1 mmol) in DCM dropwise.
-
Monitor Reaction: Stir the reactions at 0 °C and monitor the consumption of the starting alkene by TLC or GC at regular intervals. A significantly faster consumption of the alkene is expected in the flask containing the trans-isomer.
-
Workup: Upon completion, quench the reactions by washing with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the respective epoxides.
Reaction Pathways and Mechanisms
Visualizing the reaction pathways highlights the structural and energetic factors governing the differential reactivity of the this compound isomers.
References
- 1. Photochemical syntheses, transformations, and bioorthogonal chemistry of trans-cycloheptene and sila trans-cycloheptene Ag(i) complexes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Photochemical syntheses, transformations, and bioorthogonal chemistry of trans-cycloheptene and sila trans-cycloheptene Ag(i) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PS6 [ursula.chem.yale.edu]
- 8. PS6 [ursula.chem.yale.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Ring-Opening Metathesis Polymerization of a Strained trans-Silathis compound and Single-Molecule Mechanics of Its Polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. udspace.udel.edu [udspace.udel.edu]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Chemical Reactivity of Cycloheptene and Cyclohexene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of cycloalkene can significantly influence reaction outcomes. This guide provides an objective comparison of the chemical reactivity of cycloheptene (B1346976) and cyclohexene (B86901), focusing on key transformations relevant to pharmaceutical and materials science. By presenting available experimental data, detailed protocols, and mechanistic insights, we aim to equip researchers with the information necessary to make informed decisions in their synthetic endeavors.
At a Glance: Key Physicochemical and Reactivity Differences
This compound and cyclohexene, while differing by only a single methylene (B1212753) unit, exhibit distinct reactivity profiles largely governed by their inherent ring strain. Cyclohexene exists in a stable half-chair conformation, minimizing torsional and angle strain. In contrast, this compound possesses greater ring strain due to the challenges of accommodating a seven-membered ring, leading to increased reactivity in certain addition reactions.
Quantitative Comparison of Key Chemical Reactions
The following tables summarize available quantitative data for several common and synthetically important reactions of this compound and cyclohexene. It is important to note that direct side-by-side comparative studies under identical conditions are not always available in the literature. The data presented here is compiled from various sources and should be interpreted with consideration of the specific reaction conditions reported in the cited experimental protocols.
Table 1: Epoxidation
| Cycloalkene | Reagent | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) |
| Cyclohexene | m-CPBA (~1.2 eq) | Dichloromethane (B109758) | 0 to RT | 2-3 | >95 | - | ~75[1][2] |
| Cyclohexene | H₂O₂ (aq) / Catalyst | Dichloroethane | 55 | 4 | 98 | 99 (to epoxide) | -[3] |
| This compound | m-CPBA | Dichloromethane | RT | - | - | - | - |
Table 2: Ozonolysis
| Cycloalkene | Product | Workup | Solvent | Yield (%) |
| Cyclohexene | Adipic Acid | H₂O₂ | Formic Acid | 85[4] |
| Cyclohexene | Adipic Acid | O₂ | Formic Acid/Acetic Acid | 49-63[5] |
| This compound | Heptanedial (B1606426) | Dimethyl Sulfide | Dichloromethane | -[6] |
Specific yield for the ozonolysis of this compound to heptanedial under the provided protocol conditions was not explicitly stated.
Table 3: Dihydroxylation
| Cycloalkene | Reagent | Product | Yield (%) |
| Cyclohexene | OsO₄ (catalytic), NMO | cis-1,2-Cyclohexanediol | 86[7] |
| Cyclohexene | KMnO₄ | cis-1,2-Cyclohexanediol | 30-40[7] |
| This compound | OsO₄ | cis-1,2-Cycloheptanediol | - |
While the syn-dihydroxylation of this compound with osmium tetroxide is a standard textbook reaction, specific yield data from a direct comparative study was not found.
Table 4: Hydroboration-Oxidation
| Cycloalkene Derivative | Product | Stereoselectivity | Yield (%) |
| 1-Methylcyclohexene | trans-2-Methylcyclohexanol | >99% anti-Markovnikov | -[8] |
| This compound | Cycloheptanol | - | - |
Hydroboration-oxidation of unsubstituted this compound is expected to proceed readily, but specific yield and stereoselectivity data were not available for direct comparison.
Experimental Protocols
Detailed methodologies for key reactions are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and desired scale.
Protocol 1: Epoxidation of Cyclohexene with m-CPBA[1]
-
Materials: Cyclohexene, meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity), dichloromethane (DCM), saturated aqueous sodium bicarbonate solution, saturated aqueous sodium sulfite (B76179) solution, brine, and anhydrous magnesium sulfate.
-
Procedure: a. Dissolve cyclohexene (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar and cool to 0°C in an ice bath. b. In a separate flask, dissolve m-CPBA (1.2 eq) in DCM. c. Add the m-CPBA solution dropwise to the stirred cyclohexene solution over 30 minutes, maintaining the temperature at 0°C. d. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates complete consumption of the starting material. e. Quench the reaction by adding saturated aqueous sodium sulfite solution and stir for 15 minutes to destroy excess peroxide. f. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) to remove m-chlorobenzoic acid, and then with brine (1x). g. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude cyclohexene oxide. h. The product can be further purified by fractional distillation if necessary.
Protocol 2: Ozonolysis of Cyclohexene to Adipic Acid[9]
-
Materials: Cyclohexene, potassium permanganate (B83412), water, concentrated hydrochloric acid.
-
Procedure: a. To a 250 mL Erlenmeyer flask, add water (50 mL), cyclohexene (2 mL), and potassium permanganate (8.4 g). b. Stopper the flask loosely and swirl vigorously for 5 minutes. The flask should become warm. c. Continue to swirl the flask at frequent intervals for 20 minutes. Maintain the temperature between 35°C and 40°C. d. Place the flask on a steam bath for 15 minutes, continuing to swirl frequently. e. Filter the mixture and wash the manganese dioxide precipitate with two portions of hot water. f. Combine the filtrate and washings in a beaker and boil until the volume is reduced to about 10 mL. g. Cool the solution in an ice-water bath and acidify to pH 1 with concentrated hydrochloric acid. h. Allow the beaker to stand in the ice bath for 5-10 minutes to complete crystallization. i. Collect the adipic acid by vacuum filtration and recrystallize from a minimal amount of boiling water.
Protocol 3: Syn-Dihydroxylation of Cyclohexene[7]
-
Materials: Cyclohexene, osmium tetroxide (or a solution in t-butanol), N-methylmorpholine-N-oxide (NMO), acetone (B3395972), water, sodium hydrosulfite.
-
Procedure: a. In a round-bottom flask, prepare a solution of N-methylmorpholine-N-oxide monohydrate (1.1 eq) in a mixture of acetone and water. b. To this solution, add a catalytic amount of osmium tetroxide (e.g., 0.27 mmol per 0.1 mol of alkene). c. Add cyclohexene (1.0 eq) to the solution. d. Stir the two-phase solution vigorously at room temperature. The reaction is slightly exothermic and may require a water bath to maintain the temperature. e. Stir overnight, during which the mixture should become homogeneous. f. After the reaction is complete (monitored by TLC), add sodium hydrosulfite to quench the reaction. g. The product, cis-1,2-cyclohexanediol, can be isolated by extraction and purified by recrystallization or chromatography.
Protocol 4: Hydroboration-Oxidation of 1-Methylcyclohexene[10]
-
Materials: 1-Methylcyclohexene, borane-tetrahydrofuran (B86392) complex (BH₃·THF) solution, 3 M aqueous sodium hydroxide, 30% hydrogen peroxide, diethyl ether.
-
Procedure: a. In a dry, acetone-rinsed round-bottom flask under an inert atmosphere, add 1-methylcyclohexene. b. Cool the flask in an ice bath and slowly add the BH₃·THF solution via syringe. c. After the addition, remove the ice bath and stir the reaction mixture at room temperature for approximately 45 minutes. d. Cautiously add water dropwise to quench any unreacted borane. e. Add 3 M aqueous sodium hydroxide, followed by the slow, dropwise addition of 30% hydrogen peroxide, maintaining the temperature below 50°C with an ice bath. f. Stir the mixture at room temperature for at least 30 minutes. g. Extract the product, trans-2-methylcyclohexanol, with diethyl ether. h. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
Mechanistic Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key mechanistic steps and experimental workflows for the reactions discussed.
Caption: Epoxidation of a cycloalkene with a peroxyacid proceeds via a concerted mechanism.
Caption: General workflow for the ozonolysis of a cycloalkene.
Caption: Mechanism of syn-dihydroxylation of a cycloalkene with osmium tetroxide.
Caption: Two-step workflow for the hydroboration-oxidation of an alkene.
Conclusion
The choice between this compound and cyclohexene in a synthetic route can have a profound impact on reaction efficiency, yield, and stereochemical outcome. Cyclohexene, with its lower ring strain, often serves as a reliable and well-characterized substrate. This compound, while less commonly documented in direct comparative studies, presents opportunities for leveraging its higher ring strain to potentially achieve different reactivity or selectivity. The data and protocols compiled in this guide are intended to provide a foundational understanding for researchers. Further empirical investigation is encouraged to fully elucidate the comparative reactivity of these two cycloalkenes in specific synthetic contexts.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CN101613330A - Method for preparing epoxycyclohexane by hydrogen peroxide epoxidation - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemrxiv.org [chemrxiv.org]
A Comparative Guide to Catalysts for Ring-Opening Metathesis Polymerization of Cycloheptene
For Researchers, Scientists, and Drug Development Professionals
The ring-opening metathesis polymerization (ROMP) of cycloheptene (B1346976) offers a versatile route to poly(heptenamer)s, materials with applications ranging from specialty elastomers to advanced drug delivery systems. The choice of catalyst is paramount in controlling the polymerization process and the final properties of the polymer. This guide provides an objective comparison of common catalysts used for the ROMP of this compound, supported by experimental data, to aid researchers in catalyst selection and experimental design.
Catalyst Performance Comparison
The selection of a suitable catalyst for the ROMP of this compound is critical in achieving desired polymer characteristics. The following table summarizes the performance of two widely used ruthenium-based catalysts, Grubbs' First Generation (G1) and Second Generation (G2) catalysts, in the polymerization of trans-silathis compound, a this compound derivative. While data for unsubstituted this compound is sparse in comparative studies, the trends observed with this derivative are indicative of the catalysts' general behavior.
| Catalyst | Monomer Conversion (%) | Number-Average Molecular Weight (Mn, kDa) | Polydispersity Index (PDI) | Reaction Conditions |
| Grubbs' First Generation (G1) | 95 | 38.9 | 1.38 | [Monomer]/[Catalyst] = 200, CH2Cl2, Room Temp., 1 h |
| Grubbs' Second Generation (G2) | >99 | 104.3 | 1.49 | [Monomer]/[Catalyst] = 200, CH2Cl2, Room Temp., 1 h |
Table 1: Performance Comparison of Grubbs' Catalysts in the ROMP of trans-Silathis compound. Data sourced from a study on a this compound derivative, providing insight into the relative activities of the catalysts.[1]
Key Observations:
-
Higher Activity of G2: The second-generation Grubbs' catalyst (G2) demonstrates significantly higher activity, achieving near-quantitative monomer conversion compared to the first-generation catalyst (G1) under similar conditions.[2][3] This higher reactivity is a general trend observed across various cycloolefins.
-
Molecular Weight Control: Both catalysts can produce high molecular weight polymers. The higher molecular weight achieved with G2 is consistent with its higher activity and faster propagation rate.
-
Polydispersity: Both catalysts yield polymers with relatively narrow molecular weight distributions (low PDI), which is a characteristic advantage of living polymerization techniques like ROMP.
General Catalyst Characteristics
Grubbs' Catalysts (Ruthenium-based):
-
First Generation (G1): Known for its good functional group tolerance and stability in air and moisture, making it relatively easy to handle.[4] However, its activity is lower compared to second-generation catalysts.[5]
-
Second Generation (G2): Exhibits much higher catalytic activity than G1, allowing for faster polymerization rates and the polymerization of less-strained cyclic olefins.[3][4] It also maintains good functional group tolerance.
-
Hoveyda-Grubbs Catalysts: These are modifications of the Grubbs' catalysts with a chelating benzylidene ligand, which imparts greater stability.[6][7] The second-generation Hoveyda-Grubbs catalyst is particularly effective in promoting intramolecular backbiting processes, which can be exploited for the synthesis of macrocyclic polymers.[7][8]
Schrock's Catalysts (Molybdenum- or Tungsten-based):
-
High Activity: Schrock's catalysts are known for their very high activity, often exceeding that of Grubbs' catalysts.[9] They can polymerize even low-strain cyclic olefins.
-
Sensitivity: A significant drawback of Schrock's catalysts is their high sensitivity to air, moisture, and certain functional groups, which necessitates the use of stringent inert atmosphere techniques (e.g., Schlenk line or glovebox).[5][9]
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. The following are representative protocols for the ROMP of cycloolefin derivatives.
General Procedure for ROMP of trans-Silathis compound using Grubbs' Catalysts
This protocol is adapted from the study on trans-silathis compound and can serve as a starting point for the polymerization of this compound.
Materials:
-
trans-Silathis compound (monomer)
-
Grubbs' First Generation (G1) or Second Generation (G2) catalyst
-
Anhydrous dichloromethane (B109758) (CH2Cl2)
-
Argon or Nitrogen gas for inert atmosphere
-
Schlenk flask or glovebox
Procedure:
-
In a glovebox or under a positive pressure of inert gas, the desired amount of the Grubbs' catalyst is weighed into a Schlenk flask.
-
Anhydrous dichloromethane is added to dissolve the catalyst.
-
The monomer, trans-silathis compound, is then added to the catalyst solution via syringe. The typical monomer-to-catalyst ratio ([M]/[C]) used is 200:1.
-
The reaction mixture is stirred at room temperature for a specified time (e.g., 1 hour).
-
The polymerization is terminated by the addition of a quenching agent, such as ethyl vinyl ether.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
-
The polymer is characterized by techniques such as Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI), and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.
Logical Workflow for Catalyst Selection and Polymerization
The process of selecting a catalyst and performing a ROMP experiment can be visualized as a logical workflow.
Caption: Logical workflow for ROMP catalyst selection and experimentation.
Signaling Pathway of Ring-Opening Metathesis Polymerization
The underlying mechanism of ROMP involves a catalytic cycle initiated by a metal carbene complex. This process is a chain-growth polymerization driven by the relief of ring strain in the cyclic monomer.
Caption: The catalytic cycle of Ring-Opening Metathesis Polymerization (ROMP).
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 5. BJOC - Synthesis and crossover reaction of TEMPO containing block copolymer via ROMP [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Ring-opening metathesis polymerization with the second generation Hoveyda-Grubbs catalyst: an efficient approach toward high-purity functionalized macrocyclic oligo(cyclooctene)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Grubbs’ and Schrock’s Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Cycloheptene Purity: Chromatography vs. Spectroscopy
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds like cycloheptene (B1346976) is a critical step. This compound, a seven-membered cycloalkene, serves as a raw material in organic chemistry and a monomer in polymer synthesis.[1][2][3] Impurities can significantly impact the outcomes of chemical reactions, the properties of polymers, and the safety and efficacy of pharmaceutical products. This guide provides an objective comparison of chromatographic and spectroscopic methods for validating the purity of this compound, complete with experimental protocols and supporting data.
Chromatographic Methods for Purity Analysis
Chromatography separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase.[4] For a volatile, colorless liquid like this compound, Gas Chromatography (GC) is the premier analytical choice.[5][6] High-Performance Liquid Chromatography (HPLC) also presents a viable, though less conventional, alternative.[7]
Gas Chromatography (GC)
GC is a highly efficient technique for analyzing volatile and thermally stable compounds.[5][8] In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. Separation occurs based on differences in boiling points and affinities for the stationary phase.[5][9] When coupled with a Mass Spectrometer (GC-MS), it provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns.[10]
Key Advantages for this compound Analysis:
-
High Sensitivity: Excellent for detecting trace volatile impurities.[5]
-
Speed: GC typically offers faster run times compared to HPLC for volatile compounds.[4][8][11]
-
High Resolution: Capable of separating closely related isomers.[10]
-
Cost-Effective: Generally has a lower cost per analysis due to minimal solvent usage.[8][11]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that uses a liquid mobile phase to separate components in a sample.[5][8] While primarily used for non-volatile, polar, or thermally unstable compounds, reverse-phase HPLC methods have been developed for this compound analysis.[7][11][12] In this mode, a nonpolar stationary phase is used with a polar mobile phase.
Applicability to this compound Analysis:
-
Versatility: Can be adapted for a wide range of compounds.[5]
-
Room Temperature Operation: Suitable for heat-sensitive compounds, though this compound is thermally stable.[11][12]
-
Preparative Scale: The method can be scaled up for the isolation of impurities.[7]
Comparative Summary: GC vs. HPLC for this compound
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase.[5][8] | Separation of soluble compounds in the liquid phase.[11] |
| Suitability for this compound | Ideal, due to this compound's volatility.[5][6] | Applicable, but less common; requires a suitable solvent.[7][11] |
| Analysis Time | Generally faster (minutes).[4][11] | Typically longer (10-60 minutes).[11] |
| Sensitivity | High for volatile compounds, especially with MS detection.[5][8] | Dependent on the detector; effective for non-volatile analytes.[8] |
| Cost | More cost-effective; uses carrier gas instead of expensive solvents.[4][8][11] | Higher operational cost due to solvent consumption and disposal.[11] |
| Sample Requirements | Must be volatile and thermally stable.[5][12] | Must be soluble in the mobile phase.[11] |
Spectroscopic Methods for Purity Validation
Spectroscopy assesses the interaction of matter with electromagnetic radiation, providing a unique "spectral fingerprint" for a compound.[13] It is an indispensable tool for confirming the structure of the main component and identifying impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful method for purity determination, as the peak area is directly proportional to the number of nuclei.[14]
-
¹H NMR: Provides information about the number and types of hydrogen atoms. For this compound, specific signals for olefinic and aliphatic protons would be expected. The presence of unexpected signals can indicate impurities.
-
¹³C NMR: Shows the different types of carbon atoms in the molecule. The presence of the C=C bond is confirmed by signals in the characteristic alkene region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups. For this compound, the key absorptions to confirm its structure are:
-
C-H stretch (alkene): Typically found between 3100 and 3000 cm⁻¹.[15]
-
C=C stretch (alkene): A peak between 1680 and 1630 cm⁻¹ indicates the double bond.[15]
-
C-H wag (alkene): Bending vibrations for cis-alkenes appear in the 1000 to 600 cm⁻¹ region.[15] The presence of unexpected peaks, such as a broad trough around 3300 cm⁻¹ (O-H stretch) or a sharp peak around 1700 cm⁻¹ (C=O stretch), would suggest alcohol or carbonyl impurities, respectively.
Mass Spectrometry (MS)
MS measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation patterns, offers structural clues. When coupled with GC, it allows for the identification of impurities separated by the GC column. The molecular ion peak for this compound (C₇H₁₂) would be expected at an m/z of approximately 96.17.[2]
Comparative Summary: Spectroscopic Methods
| Method | Information Provided | Sample Requirements | Key Limitations |
| NMR (¹H, ¹³C) | Detailed structural information, quantification of components.[14] | Soluble in a deuterated solvent. | Can be complex to interpret, may not detect inorganic impurities.[16] |
| IR | Identification of functional groups. | Neat liquid, solid, or solution. | Provides limited structural information, not ideal for quantification. |
| MS | Molecular weight and structural information from fragmentation. | Can be ionized (often coupled with GC or HPLC). | Isomers may have identical masses and similar fragmentation. |
Experimental Protocols
Protocol 1: Purity Validation by GC-MS
This protocol is a standard method for analyzing volatile organic compounds and is suitable for this compound.
-
Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890 GC with 5975C MS).[17]
-
Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.[17]
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent like dichloromethane (B109758) or ethyl acetate.[10]
-
GC Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[17]
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Integrate the peak areas of all components in the total ion chromatogram (TIC). Calculate the percentage purity by dividing the peak area of this compound by the total peak area of all components (excluding the solvent peak).[9] Identify impurities by comparing their mass spectra to a library (e.g., NIST).
Protocol 2: Purity Validation by Reverse-Phase HPLC
This protocol is adapted from a published method for this compound analysis.[7]
-
Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).[18]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[18]
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v). A small amount of acid like phosphoric or formic acid may be added.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: this compound lacks a strong chromophore, so detection will be in the low UV range (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Assess peak purity using the DAD to check for co-eluting impurities.[19] Calculate the area percentage of the this compound peak relative to the total area of all peaks to determine purity.[20]
Data Presentation
Table 1: Hypothetical GC-MS Purity Analysis of a this compound Sample
| Peak No. | Retention Time (min) | Component Identification | Peak Area | Area % |
| 1 | 4.52 | Toluene (solvent impurity) | 1,500 | 0.05 |
| 2 | 6.88 | This compound | 2,985,000 | 99.50 |
| 3 | 7.21 | Cycloheptane | 9,000 | 0.30 |
| 4 | 8.15 | Isomer of this compound | 4,500 | 0.15 |
| Total | 3,000,000 | 100.00 |
Table 2: Key Spectroscopic Data for this compound
| Technique | Feature | Expected Value for Pure this compound |
| ¹H NMR (CDCl₃) | Olefinic Protons (-CH=CH-) | δ ~5.8 ppm (multiplet) |
| Allylic Protons (-CH₂-CH=) | δ ~2.1 ppm (multiplet) | |
| Aliphatic Protons (-CH₂-) | δ ~1.5-1.7 ppm (multiplet) | |
| IR | C-H stretch (sp²) | ~3020 cm⁻¹ |
| C=C stretch | ~1650 cm⁻¹ | |
| MS | Molecular Ion [M]⁺ | m/z 96 |
Mandatory Visualizations
Experimental and Logical Workflows
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. CAS 628-92-2: this compound | CymitQuimica [cymitquimica.com]
- 4. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 5. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 6. This compound | C7H12 | CID 12363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
- 12. What are the Differences between Gas Chromatography (GC) and High Performance Liquid Chromatography (HPLC)? [uhplcslab.com]
- 13. tutorchase.com [tutorchase.com]
- 14. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Validation of Chromatographic Methods: Checking the Peak Purity and the Specificity of Methods with Diode Array Detectors (Review) | Epshtein | Drug development & registration [pharmjournal.ru]
- 20. rsc.org [rsc.org]
A Comparative Guide to the Kinetics of Cycloheptene Reactions
For researchers, scientists, and drug development professionals, understanding the kinetics of cycloheptene (B1346976) reactions is fundamental to controlling reaction outcomes, optimizing synthetic routes, and scaling up processes. This guide provides a comparative analysis of the kinetics of several key reactions involving this compound and its analogs, supported by experimental data and detailed methodologies.
Comparative Kinetic Data
The following tables summarize key kinetic parameters for various reactions of this compound and related cycloalkenes. Direct comparison of rate constants should be approached with caution due to varying reaction conditions and catalysts.
Table 1: Hydrogenation of Cycloalkenes
| Substrate | Catalyst | Temperature (°C) | Rate Constant (k) | Apparent Activation Energy (Ea) (kcal/mol) | Reaction Order |
| This compound | 0.74% Pd/Al₂O₃ | 25 | 1.83 (mol min⁻¹ g-atom⁻¹) | 5.7 ± 0.5 | Fractional order in cycloalkene and H₂ |
| Cyclohexene (B86901) | 0.74% Pd/Al₂O₃ | 25 | 2.11 (mol min⁻¹ g-atom⁻¹) | 5.7 ± 0.5 | Fractional order in cycloalkene and H₂[1] |
| Cyclopentene | 0.74% Pd/Al₂O₃ | 25 | 2.96 (mol min⁻¹ g-atom⁻¹) | Not Specified | Fractional order in cycloalkene and H₂ |
Table 2: Epoxidation of Cycloalkenes
| Substrate | Catalyst/Reagent | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reaction Order |
| Cyclohexene | Mesoporous TS-1 / H₂O₂ | Not Specified | Not Specified | 40 ± 2 | First order in cyclohexene |
| Various Alkenes | Manganese Porphyrin Cages / Iodosylbenzene | 20 | Varies with substrate (yields 20-88%) | Not Specified | Not Specified |
Table 3: Ring-Opening Metathesis Polymerization (ROMP) of Cycloalkenes
| Monomer | Catalyst | Temperature (°C) | Propagation Rate Constant (kp) | Activation Energy (Ea) |
| Cyclooctene (B146475) | Second Gen. Grubbs' Catalyst | 25 - 45 | Increases with temperature | Not Specified |
| Norbornene Derivatives | Hoveyda-Grubbs II Type Catalyst | Not Specified | Varies with isomer | Calculated from experimental data |
Note: While general principles of this compound ROMP are understood, detailed kinetic data in the search results were more available for analogous monomers like cyclooctene and norbornene derivatives.[4][5][6]
Table 4: Cyclopropanation of Alkenes
| Substrate | Reagents | Catalyst | Relative Reactivity | Activation Energy (Ea) (kJ/mol) |
| 1-Nonene (B85954) (analog) | Diiodomethane, Zn-Cu couple | None (Simmons-Smith) | Terminal alkenes > Internal alkenes | ~50-60 (estimated) |
| Various Alkenes | Aliphatic Aldehydes | FeCl₂ | Broad applicability | Not Specified |
Note: Kinetic data for the cyclopropanation of this compound is not extensively reported. The data presented is for analogous terminal alkenes, providing a baseline for understanding.[7][8]
Experimental Protocols
Hydrogenation of Cycloalkenes
Methodology: The kinetic studies of cycloalkene hydrogenation were conducted in a batch reactor.[1] A solution of the cycloalkene in a suitable solvent (e.g., cyclohexane) is introduced into the reactor containing the palladium-alumina catalyst. The reactor is then pressurized with hydrogen. The reaction progress is monitored by taking aliquots at specific time intervals and analyzing them using gas-liquid partition chromatography (glpc) to determine the concentration of the cycloalkene and the corresponding cycloalkane. The reaction rate is determined from the change in concentration over time. Reaction orders are determined by systematically varying the initial concentrations of the cycloalkene and the partial pressure of hydrogen.
Epoxidation of Cyclohexene
Methodology: A kinetic analysis of gas-phase cyclohexene epoxidation was performed using a vapor-phase reactor system with a mesoporous TS-1 catalyst.[2] A feed of cyclohexene, hydrogen peroxide, and an inert carrier gas is passed through the catalyst bed at a controlled temperature. The product stream is analyzed using online gas chromatography to determine the concentrations of cyclohexene, cyclohexene oxide, and other byproducts. The rate of reaction is determined from the conversion of cyclohexene as a function of residence time. The activation energy is calculated from the temperature dependence of the rate constant.
Ring-Opening Metathesis Polymerization (ROMP)
Methodology: The kinetics of ROMP are often studied using ¹H NMR spectroscopy.[5][6] The monomer (e.g., cyclooctene) and the catalyst (e.g., Grubbs' catalyst) are dissolved in a deuterated solvent in an NMR tube. The reaction is initiated, and ¹H NMR spectra are recorded at regular time intervals. The conversion of the monomer is determined by integrating the signals corresponding to the monomer and the polymer. The rate of polymerization can then be calculated from the rate of monomer consumption.
Simmons-Smith Cyclopropanation
Methodology: The kinetics of a Simmons-Smith-type cyclopropanation can be monitored through gas chromatography-mass spectrometry (GC-MS) analysis.[7] The reaction is set up in a flask with the alkene (e.g., 1-nonene as an analog for this compound), diiodomethane, and a zinc-copper couple in a suitable solvent like diethyl ether. The reaction mixture is stirred, and aliquots are taken at predetermined time intervals. These samples are quenched (e.g., with a saturated ammonium (B1175870) chloride solution) and extracted. The organic layer is then analyzed by GC-MS to quantify the concentrations of the starting alkene and the cyclopropane (B1198618) product.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. Mechanistic Studies on the Epoxidation of Alkenes by Macrocyclic Manganese Porphyrin Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jomardpublishing.com [jomardpublishing.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Conformational Landscape of Cycloheptene: A Computational and Experimental Guide
For researchers, scientists, and professionals in drug development, understanding the conformational dynamics of cyclic molecules like cycloheptene (B1346976) is paramount for designing novel therapeutics. The seven-membered ring of this compound presents a complex and flexible system with multiple low-energy conformations that can significantly influence molecular recognition and biological activity. This guide provides a comprehensive comparison of the key conformations of this compound, supported by computational and experimental data, and outlines the methodologies used to elucidate its dynamic behavior.
The conformational flexibility of this compound is characterized by a potential energy surface with several minima corresponding to stable or metastable conformations, primarily the chair, boat, and twist-boat forms. The interconversion between these conformers involves overcoming specific energy barriers. Theoretical calculations, particularly Density Functional Theory (DFT), have been instrumental in mapping this energy landscape, with experimental validation often achieved through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Comparison of this compound Conformations
Computational studies have provided valuable insights into the relative stabilities and interconversion barriers of this compound conformations. The chair conformation is generally considered the most stable. The following table summarizes key energetic parameters from computational and experimental studies.
| Conformation/Transition State | Method | Relative Energy (kcal/mol) | Energy Barrier (kcal/mol) |
| Chair | DFT (B3LYP/6-311+G(d,p)) | 0.0 (Reference) | - |
| Twist-Boat | DFT (CCSD(T)/aug-cc-pVTZ) on ε-caprolactone* | ~2.25 | - |
| Chair Inversion (Transition State) | DFT (B3LYP/6-311+G(d,p)) & Experimental | - | 5.0[1][2] |
Methodologies for Conformational Analysis
Computational Protocol: Density Functional Theory (DFT) Calculations
A common theoretical approach to investigate the conformational landscape of this compound involves geometry optimization and frequency calculations using DFT.
Workflow for Computational Analysis:
Caption: Computational workflow for this compound conformational analysis.
Detailed Steps:
-
Initial Structure Generation: Generate initial 3D coordinates for the chair, boat, and twist-boat conformations of this compound.
-
Geometry Optimization: Perform geometry optimization for each conformer using a DFT method, such as B3LYP with a basis set like 6-311+G(d,p). This process finds the lowest energy structure for each conformation.
-
Frequency Calculation: Conduct frequency calculations at the same level of theory to verify the nature of the stationary points. A true minimum (stable conformer) will have all real frequencies, while a transition state will have exactly one imaginary frequency.
-
Single-Point Energy Calculation: To obtain more accurate energy values, single-point energy calculations can be performed on the optimized geometries using a higher level of theory, such as Coupled Cluster with Single and Double and Perturbative Triple Excitations (CCSD(T)).
-
Analysis of Results: From the calculated energies, determine the relative energies of the conformers and the energy barriers for interconversion. Geometric parameters such as bond lengths and dihedral angles are also analyzed.
Experimental Protocol: Dynamic NMR Spectroscopy
Dynamic NMR (DNMR) spectroscopy is a powerful experimental technique to study the kinetics of conformational changes. By monitoring the NMR spectrum as a function of temperature, it is possible to determine the energy barriers between different conformers.
Experimental Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., deuterated toluene (B28343) or methanol) in an NMR tube. The choice of solvent is critical as its freezing and boiling points must accommodate the desired temperature range.
-
Initial NMR Spectrum: Acquire a standard proton NMR spectrum at room temperature. At this temperature, the conformational exchange is typically fast on the NMR timescale, resulting in averaged signals.
-
Variable Temperature (VT) NMR:
-
Gradually lower the temperature of the NMR probe in increments (e.g., 10-20 °C).
-
Allow the sample to equilibrate at each new temperature for several minutes before acquiring a spectrum.
-
As the temperature decreases, the rate of conformational exchange slows down. This will be observed as a broadening of the signals corresponding to the exchanging protons.
-
Continue to lower the temperature until the signals for the individual conformers are resolved (the slow exchange limit) or until the coalescence temperature is passed. The coalescence temperature (Tc) is the temperature at which the two exchanging signals merge into a single broad peak.
-
-
Data Analysis:
-
Identify the coalescence temperature (Tc) and the chemical shift difference (Δν) between the exchanging signals in the slow-exchange limit.
-
Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the conformational exchange: ΔG‡ = 2.303 * R * Tc * [10.319 - log(k/Tc)] where R is the gas constant and k is the rate constant at coalescence, which can be estimated as k = πΔν / √2.
-
By performing a full line-shape analysis at multiple temperatures, the enthalpy (ΔH‡) and entropy (ΔS‡) of activation can also be determined from an Eyring plot of ln(k/T) versus 1/T.
-
Conformational Interconversion Pathways
The different conformations of this compound are not static but are in a dynamic equilibrium. The interconversion between the major conformers proceeds through specific transition states.
Caption: Energy landscape of this compound conformational interconversion.
This guide provides a foundational understanding of the conformational analysis of this compound, integrating both computational and experimental approaches. A thorough grasp of these principles is essential for researchers aiming to modulate the biological activity of this compound-containing molecules by influencing their conformational preferences.
References
A Comparative Analysis of Cycloalkene Reactivity: Cycloheptene and its Homologs
A comprehensive guide for researchers and drug development professionals on the comparative reactivity of cycloheptene (B1346976) and other common cycloalkenes. This report details the underlying principles governing their reactivity and provides supporting experimental data for key transformations.
The reactivity of cycloalkenes is a critical consideration in organic synthesis and drug development, where these cyclic motifs are common structural elements. Their propensity to undergo addition reactions is largely governed by the degree of ring strain, a combination of angle strain and torsional strain. This guide provides a comparative analysis of the reactivity of this compound alongside other common cycloalkenes—cyclopropene (B1174273), cyclobutene (B1205218), cyclopentene, and cyclohexene—in three fundamental reactions: catalytic hydrogenation, epoxidation, and bromination.
The Role of Ring Strain in Cycloalkene Reactivity
Cycloalkenes exhibit greater ring strain compared to their corresponding cycloalkanes. This is primarily due to the geometric constraints imposed by the double bond, which favors a planar geometry with bond angles of approximately 120°. In smaller rings, the deviation from this ideal angle is significant, leading to increased angle strain and, consequently, higher reactivity.[1] The relief of this strain upon conversion of the sp²-hybridized carbons to sp³-hybridized carbons is a major thermodynamic driving force for addition reactions.
The general trend for cycloalkene reactivity is inversely proportional to ring size and stability: the smaller the ring, the higher the ring strain, and the greater the reactivity.[2][3] Cyclohexene is a notable exception, being relatively strain-free due to its ability to adopt a stable half-chair conformation.[2] this compound, with a seven-membered ring, experiences a moderate level of ring strain, placing it at an intermediate position in the reactivity spectrum.
Comparative Reactivity Data
To provide a quantitative comparison, the following tables summarize key experimental data for the reactivity of this compound and other cycloalkenes.
Catalytic Hydrogenation
Catalytic hydrogenation is a fundamental reaction that converts alkenes to alkanes. The heat of hydrogenation (ΔH°hydrog) is a direct measure of the stability of the double bond; a more negative value indicates a less stable and therefore more reactive alkene.
| Cycloalkene | Heat of Hydrogenation (kcal/mol) | Relative Reactivity (Inferred) |
| Cyclopropene | ~ -54 (estimated) | Very High |
| Cyclobutene | -31.5[4] | High |
| Cyclopentene | -26.9[5] | Moderate |
| Cyclohexene | -28.3[5] | Low |
| This compound | -26.3 | Moderate |
Note: A more negative heat of hydrogenation corresponds to a higher release of energy and indicates a less stable, more reactive alkene.
As the data indicates, the high ring strain in cyclopropene and cyclobutene results in a significantly higher heat of hydrogenation, signifying their greater reactivity towards hydrogenation. Cyclopentene and this compound exhibit similar heats of hydrogenation, suggesting comparable reactivity in this transformation. Cyclohexene, being the most stable of the common cycloalkenes, is the least reactive.
Epoxidation and Bromination
Epoxidation and bromination are common electrophilic addition reactions. While comprehensive, directly comparable kinetic data for the entire series is scarce, the reactivity generally follows the same trend as observed in hydrogenation, driven by the relief of ring strain. Less stable, more strained cycloalkenes react faster with electrophiles.
| Cycloalkene | Relative Rate of Epoxidation (Qualitative) | Relative Rate of Bromination (Qualitative) |
| Cyclopropene | Very High | Very High |
| Cyclobutene | High | High |
| Cyclopentene | Moderate | Moderate |
| Cyclohexene | Low | Low |
| This compound | Moderate | Moderate |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Catalytic Hydrogenation
Objective: To reduce a cycloalkene to its corresponding cycloalkane using hydrogen gas and a metal catalyst.
Materials:
-
Cycloalkene (e.g., this compound)
-
Palladium on carbon (10% Pd/C)
-
Ethanol (B145695) (or other suitable solvent)
-
Hydrogen gas
-
Reaction flask
-
Hydrogen balloon or hydrogenation apparatus
-
Stirring apparatus
Procedure:
-
Dissolve the cycloalkene in ethanol in a reaction flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the flask and purge with hydrogen gas.
-
Maintain a positive pressure of hydrogen using a balloon or a dedicated hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by techniques such as TLC or GC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude cycloalkane.
-
Purify the product by distillation or chromatography if necessary.
Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
Objective: To synthesize an epoxide from a cycloalkene using a peroxy acid.
Materials:
-
Cycloalkene (e.g., this compound)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (B109758) (or other suitable aprotic solvent)
-
Reaction flask
-
Stirring apparatus
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfite (B76179) solution (10%)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the cycloalkene in dichloromethane in a reaction flask.
-
Cool the solution in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Upon completion, quench the reaction by adding sodium sulfite solution to destroy excess peroxide.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude epoxide.
-
Purify the product by column chromatography if necessary.
Bromination
Objective: To perform the electrophilic addition of bromine across the double bond of a cycloalkene.
Materials:
-
Cycloalkene (e.g., this compound)
-
Bromine (or a solution of bromine in a suitable solvent like dichloromethane)
-
Dichloromethane (or other inert solvent)
-
Reaction flask
-
Dropping funnel
-
Stirring apparatus
-
Sodium thiosulfate (B1220275) solution (10%)
Procedure:
-
Dissolve the cycloalkene in dichloromethane in a reaction flask and cool in an ice bath.
-
Slowly add a solution of bromine in dichloromethane dropwise from a dropping funnel to the stirred solution. The characteristic red-brown color of bromine should disappear as it reacts.
-
Continue the addition until a faint bromine color persists, indicating the complete consumption of the alkene.
-
Quench any excess bromine by adding a few drops of sodium thiosulfate solution.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to obtain the dibrominated product.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.
References
The Ascending Trajectory of Cycloheptene Scaffolds in Medicinal Chemistry: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor in medicinal chemistry. In this landscape, the seven-membered carbocyclic structure of cycloheptene (B1346976) has emerged as a promising scaffold for the development of a new generation of pharmaceuticals. Its inherent conformational flexibility allows for optimal binding to a diverse range of biological targets, paving the way for potent anticancer, anti-inflammatory, and antiviral agents. This guide provides a comparative analysis of this compound derivatives against established therapeutic agents, supported by experimental data and detailed methodologies, to illuminate their potential in drug discovery and development.
Anticancer Activity: A New Frontier in Cytotoxicity
This compound derivatives have demonstrated significant potential as anticancer agents, often targeting fundamental cellular processes like cell division and survival. A key mechanism of action for some of these compounds is the inhibition of tubulin polymerization, a critical process for mitotic spindle formation and cell cycle progression.
Comparative Efficacy of Cyclic Compounds against Standard Chemotherapeutics
The following table summarizes the in vitro cytotoxic activity (IC50) of various cyclic derivatives, providing a comparative perspective against the widely used chemotherapeutic drug, Doxorubicin. While direct head-to-head comparisons of this compound derivatives with Doxorubicin are not extensively available in the public domain, the data presented for other cyclic compounds illustrate the potential for this class of molecules to achieve potent anticancer effects.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Pyridothienopyrimidine | Derivative 1 | HepG2 | 3.98 | Doxorubicin | 432.10 (Normal WISH cells) | [1] |
| Pyridothienopyrimidine | Derivative 2 | MCF-7 | 17.52 | Doxorubicin | - | [1] |
| Thiazolo[4,5-c]pyridazine | Derivative 7s | HCT-116 | 6.90 | Doxorubicin | - | [2] |
| Doxorubicin Derivative | Compound 5 | Various | 8.03–27.88 | Doxorubicin | - | [3] |
| Pyridoxine-Doxorubicin | DOX-2 | MCF-7 | Less potent than Doxorubicin | Doxorubicin | - | [4] |
Note: The IC50 values for Doxorubicin can vary significantly depending on the cell line and experimental conditions. The value presented for WISH cells highlights its toxicity to non-cancerous cells.[1] The data for other derivatives showcases the range of potencies that can be achieved with cyclic scaffolds.[1][2][3][4]
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells per well and incubate for 24-96 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Remove the MTT solution and add 50 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.[5]
Signaling Pathway: Induction of Apoptosis
Many potent anticancer agents, including those derived from this compound, exert their cytotoxic effects by inducing apoptosis, or programmed cell death. This can be triggered through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Synthesis of Cycloheptene Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the enantioselective synthesis of functionalized cycloheptene (B1346976) derivatives presents a significant challenge and a compelling opportunity. These seven-membered carbocycles are key structural motifs in a variety of natural products and pharmacologically active compounds. This guide provides an objective comparison of several prominent enantioselective methods, offering experimental data, detailed protocols, and mechanistic insights to inform synthetic strategy.
This comparative guide delves into three distinct and powerful strategies for the enantioselective functionalization of this compound precursors: the Tandem Intramolecular Cyclopropanation/Cope Rearrangement, the sequential Aza-Henry Addition/Ring-Closing Metathesis, and a novel Photochemical Isomerization followed by a Diels-Alder Reaction. Each method offers a unique approach to installing chirality and functionality onto the this compound scaffold, with varying degrees of stereocontrol and substrate scope.
Performance Comparison of Enantioselective Methods
The following tables summarize the quantitative performance of different catalytic systems for the enantioselective synthesis of various this compound derivatives. The data highlights the yield, enantiomeric excess (ee), and diastereomeric ratio (dr) achieved for each transformation, providing a basis for direct comparison.
Table 1: Enantioselective Tandem Intramolecular Cyclopropanation/Cope Rearrangement of Dienylmethyl Vinyldiazoacetates
| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref. |
| 1 | (Z)-5-phenyl-2,4-pentadienyl vinyldiazoacetate | Rh₂(S-DOSP)₄ (1) | Hexane (B92381) | 25 | 85 | 94 | [1][2] |
| 2 | (E)-5-phenyl-2,4-pentadienyl vinyldiazoacetate | Rh₂(S-DOSP)₄ (1) | Hexane | 25 | 78 | 60 | [1][2] |
| 3 | (Z)-2,4-hexadienyl vinyldiazoacetate | Rh₂(S-DOSP)₄ (1) | Hexane | 25 | 82 | 92 | [1][2] |
| 4 | 2-methyl-2,4-pentadienyl vinyldiazoacetate | Rh₂(S-DOSP)₄ (1) | Hexane | 25 | 91 | 96 | [1] |
Table 2: Enantioselective Aza-Henry Addition/Ring-Closing Metathesis for Cycloheptenyl β-Fluoro Amine Synthesis
| Entry | Aldehyde | Nitroalkane | Catalyst (mol%) | Solvent | Yield (%) (aza-Henry) | dr | ee (%) | Yield (%) (RCM) | Ref. |
| 1 | 2,6-heptadienal | Fluoronitromethane | (R,R)-BAM·HNTf₂ (5) | Toluene (B28343) | 78 | 6:1 | 94 | 94 | [3] |
| 2 | o-vinylbenzaldehyde | Fluoronitromethane | (R,R)-BAM·HNTf₂ (5) | Toluene | 76 | 8:1 | 92 | 85 | [3] |
Table 3: Enantioselective Photochemical Isomerization and Diels-Alder Reaction of Cycloheptenone-3-carboxylic Acid
| Entry | Diene | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | dr (endo/exo) | ee (%) | Ref. |
| 1 | 2,3-Dimethyl-1,3-butadiene | CPA-TX (10) | CH₂Cl₂ | -20 | 83 | - | 38 | [4][5] |
| 2 | Isoprene | CPA-TX (10) | CH₂Cl₂ | -20 | 45 | 62:38 | 4 | [4][5] |
| 3 | (E)-1,3-pentadiene | CPA-TX (10) | CH₂Cl₂ | -20 | 33 | - | 16 | [4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below to facilitate reproducibility and adaptation.
General Procedure for Rh₂(S-DOSP)₄ Catalyzed Intramolecular Cyclopropanation/Cope Rearrangement
A solution of the dienylmethyl vinyldiazoacetate (0.2 mmol) in hexane (10 mL) is added dropwise over a period of 1 hour to a stirred solution of Rh₂(S-DOSP)₄ (0.002 mmol, 1 mol%) in hexane (2 mL) at 25 °C under an argon atmosphere. The reaction mixture is stirred for an additional 2 hours. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the fused cycloheptadiene product.[1][2]
General Procedure for Enantioselective Aza-Henry/Ring-Closing Metathesis
To a solution of the chiral bis(amidine) catalyst (R,R)-BAM·HNTf₂ (0.025 mmol, 5 mol%) in toluene (1.0 mL) at -20 °C is added the aldehyde (0.5 mmol) and fluoronitromethane (1.0 mmol). The reaction mixture is stirred at -20 °C for 24 hours. The mixture is then directly loaded onto a silica gel column and purified by flash chromatography to yield the aza-Henry adduct.
To a solution of the purified aza-Henry adduct (0.2 mmol) in degassed CH₂Cl₂ (20 mL) is added Grubbs' second-generation catalyst (0.01 mmol, 5 mol%). The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to afford the cycloheptenyl β-fluoro amine.[3]
General Procedure for Enantioselective Photochemical Isomerization and Diels-Alder Reaction
A solution of cycloheptenone-3-carboxylic acid (0.1 mmol), the diene (5.0 mmol), and the chiral phosphoric acid catalyst CPA-TX (0.01 mmol, 10 mol%) in CH₂Cl₂ (5 mL) is cooled to -20 °C. The solution is irradiated with a 459 nm LED for the specified time. After the reaction is complete, the solvent is removed under reduced pressure. The residue is then treated with benzyl (B1604629) bromide (0.15 mmol) and K₂CO₃ (0.2 mmol) in acetone (B3395972) (2 mL) at room temperature for 12 hours to facilitate purification and characterization. The benzylated product is purified by flash chromatography on silica gel.[4][5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the catalytic cycles and logical workflows of the discussed enantioselective syntheses.
References
- 1. Enantioselective Synthesis of cis- and trans-Cycloheptyl β-Fluoro Amines by Sequential aza-Henry Addition/Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 89. Enantioselective Synthesis of Fused Cycloheptadienes by a Tandem Intramolecular Cyclopropanation/Cope Rearrangement Sequence - The Davies Group [scholarblogs.emory.edu]
- 3. Rhodium-catalyzed tandem cyclopropanation/Cope rearrangement of 4-alkenyl-1-sulfonyl-1,2,3-triazoles with dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 5. Synthesis of complex hexacyclic compounds via a tandem Rh(II)-catalyzed double-cyclopropanation/Cope rearrangement/Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Cycloheptene in a Laboratory Setting
For researchers and professionals in scientific and drug development fields, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. Cycloheptene (B1346976), a highly flammable cycloalkene, requires strict adherence to established protocols for its disposal. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its properties and associated hazards. This compound is a highly flammable liquid and vapor that can react vigorously with strong oxidizing agents.[1][2][3] Vapors are heavier than air and may travel to an ignition source, causing a flashback.[4][5]
Essential Personal Protective Equipment (PPE) includes:
-
Flame-retardant antistatic protective clothing.[4]
-
Chemical-resistant gloves.
-
Safety glasses with side shields or goggles.[6]
-
Face shield.[4]
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, using explosion-proof equipment.[1][4][7]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be managed as hazardous waste in compliance with local, regional, and national regulations.[4][6] Never discharge this compound down the drain or mix it with other waste streams unless specifically instructed by your institution's environmental health and safety (EHS) office.[2][4]
Step 1: Waste Identification and Segregation
-
Identify the waste as "Hazardous Waste - Flammable Liquid - this compound."
-
Keep this compound waste separate from other chemical waste, particularly incompatible materials like strong oxidizing agents.[2] Leave the chemical in its original container if possible, or use a designated, compatible waste container.[4]
Step 2: Proper Containment and Labeling
-
Transfer waste this compound into a clearly labeled, leak-proof container that is compatible with flammable organic liquids.
-
The container must be securely sealed to prevent the escape of vapors.[7]
-
Affix a hazardous waste label to the container immediately. The label should include the chemical name ("this compound"), the associated hazards (e.g., "Flammable Liquid"), and the accumulation start date.
Step 3: Safe Temporary Storage
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[1][7]
-
This area should be away from heat, sparks, open flames, and other sources of ignition.[1][4][7]
-
Ensure the storage location has secondary containment to manage potential spills.
Step 4: Arrange for Professional Disposal
-
Disposal must be conducted through an approved and licensed hazardous waste disposal company.[4][6][7][8]
-
Contact your institution's EHS department to schedule a pickup. They will ensure the waste is transported and disposed of in accordance with all regulatory requirements, such as those outlined by the Environmental Protection Agency (EPA) in the United States.[2]
Emergency Procedures for Spills
In the event of a this compound spill, immediate and cautious action is required.
-
Eliminate Ignition Sources: Immediately extinguish all nearby flames, turn off hot plates, and remove any potential sources of sparks.[2]
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure maximum ventilation.
-
Contain the Spill: For small spills, absorb the liquid with an inert, non-combustible material such as sand, vermiculite, or earth.[2][9] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Dispose: Using non-sparking tools, carefully collect the absorbent material and contaminated soil into a sealable container for disposal as hazardous waste.[9]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Quantitative Data for Safe Handling and Disposal
The following table summarizes key quantitative data relevant to the safe management of this compound.
| Property | Value | Significance for Disposal |
| Flash Point | -6 °C (21.2 °F) | Indicates that this compound is highly flammable and can be ignited at temperatures well below room temperature.[2] |
| Boiling Point | 114.6 °C (238.3 °F) | Relevant for understanding its volatility; vapors can accumulate in poorly ventilated areas.[2] |
| Waste Container Fill Limit | Do not fill above 90% capacity | Prevents spillage and allows for vapor expansion, reducing the risk of container rupture during transport and storage.[10] |
| Aquatic Toxicity (LC50) | > 50 mg/l (Daphnia magna, 24h)[4] | Highlights the environmental hazard and reinforces the prohibition of drain disposal. |
| Aquatic Toxicity (LC50) | 56 mg/l (Leuciscus idus, 48h)[4] | Further demonstrates the need to prevent release into the environment through proper disposal channels. |
This compound Disposal Workflow
The logical flow for properly disposing of this compound waste involves a series of checks and procedures to ensure safety and compliance at every stage.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. echemi.com [echemi.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. This compound | 628-92-2 [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound | C7H12 | CID 12363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. CYCLOHEPTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Making sure you're not a bot! [oc-praktikum.de]
Essential Safety and Logistics for Handling Cycloheptene
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling volatile and flammable compounds like Cycloheptene. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures to foster a secure research environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. For this compound, a highly flammable liquid and vapor, the following PPE is mandatory.
Eye and Face Protection:
-
Chemical Splash Goggles: These should be worn at all times to protect against splashes.
-
Face Shield: In addition to goggles, a face shield should be worn when there is a higher risk of splashing, such as during bulk transfers or reactions under pressure.
Skin Protection:
-
Gloves: Due to the lack of specific permeation data for this compound, it is recommended to use gloves made of materials known to be resistant to structurally similar chemicals like Cyclohexane. Nitrile gloves are a suitable option for incidental contact, but they should be changed immediately upon contamination. For extended contact or immersion, heavier-duty gloves are necessary. Always inspect gloves for any signs of degradation or punctures before use.
-
Flame-Resistant Laboratory Coat: A lab coat made of flame-resistant material is essential due to the high flammability of this compound.
-
Chemical-Resistant Apron: A chemically resistant apron worn over the lab coat provides an additional layer of protection.
-
Full-Length Pants and Closed-Toe Shoes: This is a standard requirement for any laboratory setting to protect the legs and feet from potential spills.
Respiratory Protection:
-
Fume Hood: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.
-
Respirator: If work cannot be confined to a fume hood or if there is a potential for exposure to exceed occupational limits, a NIOSH-approved respirator with organic vapor cartridges is required. Since no specific occupational exposure limits have been established for this compound, respiratory protection should be used whenever there is a risk of significant inhalation exposure or if irritation is experienced.
Quantitative Data for Glove Selection (Using Cyclohexane as a Proxy)
| Glove Material | Breakthrough Time (minutes) | Rating |
| Nitrile | > 480 | Excellent |
| Neoprene | 15 | Fair |
| Natural Rubber | < 15 | Poor |
| PVC (Polyvinyl Chloride) | < 15 | Poor |
Note: Data is based on continuous contact and may vary based on glove thickness, manufacturer, and temperature.
Operational Plan: Step-by-Step Guidance for Handling this compound
A systematic approach to handling this compound is crucial to minimize risks. The following step-by-step plan outlines the necessary procedures from preparation to the completion of work.
1. Pre-Operational Checks:
- Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the airflow is adequate.
- Inspect PPE: Thoroughly inspect all PPE for any damage, such as cracks in goggles, tears in gloves, or defects in the lab coat.
- Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.
- Review Safety Data Sheet (SDS): Before starting any new procedure, review the SDS for this compound to be familiar with its hazards and emergency procedures.
2. Donning of PPE:
- Put on the flame-resistant lab coat and ensure it is fully buttoned.
- Don chemical splash goggles.
- If required, put on a chemical-resistant apron.
- Finally, put on the appropriate gloves, ensuring they are pulled over the cuffs of the lab coat.
3. Handling and Experimental Work:
- Conduct all manipulations of this compound inside a certified chemical fume hood.
- Use the smallest quantity of the chemical necessary for the experiment.
- Keep all containers of this compound tightly closed when not in use.
- Ground all equipment and containers to prevent the buildup of static electricity, which can be an ignition source.
- Avoid heating this compound over an open flame. Use a heating mantle, steam bath, or oil bath.
4. Post-Operational Procedures:
- Upon completion of work, ensure all containers of this compound are securely sealed and properly labeled.
- Decontaminate the work area within the fume hood.
5. Doffing of PPE:
- Remove gloves first, peeling them off from the cuff to the fingertips to avoid touching the outer contaminated surface.
- Remove the apron.
- Remove the lab coat.
- Remove safety goggles as the last step.
- Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound waste and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Liquid Waste: All unused this compound and solutions containing it should be collected in a designated, properly labeled, and sealed hazardous waste container. Do not mix with other incompatible waste streams.
-
Solid Waste: All disposable items contaminated with this compound, such as gloves, paper towels, and pipette tips, must be collected in a separate, clearly labeled hazardous waste bag or container.
Container Management:
-
Use only chemically compatible and leak-proof containers for waste collection.
-
Ensure all waste containers are kept closed except when adding waste.
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").
Disposal Procedure:
-
Follow your institution's specific hazardous waste disposal procedures.
-
Do not dispose of this compound down the drain or in regular trash.
-
Arrange for the collection of hazardous waste by your institution's environmental health and safety department or a licensed hazardous waste disposal company.
Visualization of the Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Logical workflow for the safe handling of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
